molecular formula C13H20O2 B8668712 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Cat. No.: B8668712
M. Wt: 208.30 g/mol
InChI Key: KFORQIPRUCNTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a chemical compound of significant interest in organic and medicinal chemistry research. Its molecular structure, which incorporates a methoxyphenyl group and a tertiary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules and for studying structure-activity relationships. While direct studies on this specific compound are limited, research on structurally related methoxyphenyl compounds reveals promising therapeutic potential, particularly in oncology. A recent 2025 study on a similar triazole compound containing a 4-methoxyphenyl group demonstrated potent antiproliferative activity against HeLa cervical cancer cells . The study identified that the mechanism of action involves interaction with the kallikrein–kinin signaling pathways, specifically by significantly altering the expression of kallikrein-10, suggesting a potential antitumor mechanism that could be relevant for analogous compounds . Furthermore, the core structure of this product shares characteristics with alcohols like 4-Methyl-2-pentanol, which is known for its utility as a solvent and in synthesis . Researchers can utilize 5-(4-Methoxyphenyl)-2-methylpentan-2-ol as a building block in heterocyclic chemistry, for probing drug-protein interactions, and in the development of potential pharmaceutical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methylpentan-2-ol

InChI

InChI=1S/C13H20O2/c1-13(2,14)10-4-5-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3

InChI Key

KFORQIPRUCNTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CC=C(C=C1)OC)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) is a sterically hindered tertiary alcohol featuring a para-methoxyaryl moiety[1]. In medicinal chemistry and advanced organic synthesis, molecules with this structural motif frequently serve as critical intermediates. The electron-donating nature of the para-methoxy group stabilizes potential downstream carbocations, while the tertiary alcohol provides a versatile handle for elimination, substitution, or protection strategies.

This whitepaper outlines a highly reliable, self-validating synthetic route to access this molecule, prioritizing chemoselectivity, high yield, and mechanistic rigor. By employing a double Grignard addition to an ester precursor, researchers can bypass the instability of intermediate ketones and drive the reaction to the desired tertiary alcohol with exceptional purity.

Retrosynthetic Strategy

A logical retrosynthetic disconnection of the target molecule centers on the tertiary alcohol carbon. Cleaving the two carbon-carbon bonds adjacent to the hydroxyl group reveals an ester precursor and two equivalents of a methyl nucleophile.

Specifically, the target can be disconnected into Methyl 4-(4-methoxyphenyl)butanoate and Methylmagnesium bromide (MeMgBr) . The ester itself is easily traced back to the commercially available 4-(4-methoxyphenyl)butanoic acid (CAS: 4521-28-2)[2] via a standard Fischer esterification.

Retrosynthesis Target 5-(4-Methoxyphenyl)- 2-methylpentan-2-ol Ester Methyl 4-(4-methoxyphenyl) butanoate Target->Ester Disconnection (C-C Bond) Grignard 2x MeMgBr Target->Grignard Disconnection Acid 4-(4-Methoxyphenyl) butanoic acid Ester->Acid Esterification

Retrosynthetic disconnection of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.

Mechanistic Causality: The Double Grignard Addition

The core of this synthesis relies on the unique reactivity profile of esters when exposed to Grignard reagents[3]. Unlike aldehydes or ketones, which undergo a single nucleophilic addition, esters undergo a tandem addition-elimination-addition sequence[4].

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (MeMgBr) attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate with a negatively charged oxygen[5].

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the methoxide leaving group (CH3O⁻). This elimination step generates an intermediate ketone: 5-(4-methoxyphenyl)pentan-2-one[5].

  • Second Nucleophilic Addition: Ketones are inherently more electrophilic than esters. Therefore, the intermediate ketone is not isolated; it rapidly undergoes a second nucleophilic attack by another equivalent of MeMgBr to form a stable tertiary magnesium alkoxide[4].

  • Protonation: An acidic workup protonates the alkoxide, yielding the final tertiary alcohol[4].

Causality Check: Why use an excess (2.5 equivalents) of the Grignard reagent? Using exactly 2.0 equivalents often leads to incomplete conversion because adventitious moisture can quench a fraction of the highly basic Grignard reagent. Furthermore, using only 1.0 equivalent does not yield the ketone; it results in a 50/50 mixture of unreacted ester and the tertiary alcohol due to the rapid reaction rate of the intermediate ketone[5].

Experimental Workflows

The following protocols establish a self-validating system. In-process controls (like TLC monitoring) and specific reagent choices (like the mild acidic quench) are designed to prevent side reactions.

Workflow Step1 1. Fischer Esterification (MeOH, H2SO4, Reflux) Step3 3. Nucleophilic Addition (Dropwise ester addition) Step1->Step3 Step2 2. Grignard Preparation (MeMgBr in THF, 0°C) Step2->Step3 Step4 4. Mild Acidic Quench (Sat. NH4Cl, 0°C) Step3->Step4 Step5 5. Workup & Extraction (EtOAc, Brine, Na2SO4) Step4->Step5 Step6 6. Purification (Silica Chromatography) Step5->Step6

Step-by-step experimental workflow for the Grignard synthesis.

Protocol 4.1: Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-(4-methoxyphenyl)butanoic acid[2] and 100 mL of anhydrous methanol.

  • Catalysis: Carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) solvent system. The starting acid will appear as a lower spot that stains heavily with bromocresol green, while the product ester will run higher.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with 100 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ (to neutralize the H₂SO₄ catalyst) and 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester as a clear oil.

Protocol 4.2: Grignard Addition to Form the Tertiary Alcohol
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with inert Nitrogen (N₂) gas. Add 43.3 mL of Methylmagnesium bromide (3.0 M in THF, ~130 mmol, 2.5 equiv) to the flask and cool to 0 °C using an ice-water bath.

  • Addition: Dissolve the synthesized Methyl 4-(4-methoxyphenyl)butanoate (~52 mmol, 1.0 equiv) in 30 mL of anhydrous THF. Add this ester solution dropwise to the Grignard reagent over 30 minutes using an addition funnel. Causality Note: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Quench (Critical Step): Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Expert Insight: Do not use strong acids (like HCl or H₂SO₄) for the quench. Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. Saturated NH₄Cl provides a mild, buffered proton source that safely breaks down the magnesium alkoxide complex without triggering alkene formation.*

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.

Quantitative Data & Physicochemical Properties

To ensure proper characterization and tracking, the expected physicochemical properties of the target molecule are summarized below.

PropertyValue
IUPAC Name 5-(4-methoxyphenyl)-2-methylpentan-2-ol
CAS Number 4586-90-7
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
SMILES String CC(C)(CCCC1=CC=C(C=C1)OC)O
Topological Polar Surface Area 29.5 Ų
Hydrogen Bond Donors/Acceptors 1 / 2

Data sourced from computed properties via PubChem[1].

Expected Spectral Characterization (Validation)

To validate the success of the self-validating system, ¹H NMR (CDCl₃, 400 MHz) should be utilized. The successful formation of the tertiary alcohol is confirmed by:

  • The Disappearance of the methyl ester singlet (~3.6 ppm).

  • The Appearance of a strong 6-proton singlet at ~1.2 ppm , corresponding to the two equivalent gem-dimethyl groups attached to the tertiary carbon (C2).

  • The Retention of the 3-proton singlet at ~3.8 ppm , confirming the para-methoxy group remains intact and unaffected by the Grignard reagent.

  • The Aromatic Region displaying a characteristic AA'BB' pseudo-quartet (or two doublets) between 6.8 ppm and 7.1 ppm (4H), validating the para-substituted benzene ring.

References

  • Organic Chemistry Portal. "Grignard Reaction." Organic-Chemistry.org.
  • LibreTexts Chemistry. "21.6: Chemistry of Esters." LibreTexts.
  • Master Organic Chemistry. "Reactions of Grignard Reagents." MasterOrganicChemistry.com.
  • National Center for Biotechnology Information. "5-(4-Methoxyphenyl)-2-methylpentan-2-ol." PubChem Compound Summary for CID 316811.
  • Chemicea Pharmaceuticals. "4-(4-methoxyphenyl)butanoic Acid." Chemicea.com.

Sources

Technical Monograph: Characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) represents a critical structural motif in the synthesis of phenyl-alkyl-alcohol derivatives.[1] Often utilized as a building block in the development of antihistamines, cardiovascular agents, and analgesics, its structural integrity hinges on the precise arrangement of a para-substituted anisole ring connected via a propyl linker to a gem-dimethyl tertiary alcohol.

This guide provides a definitive protocol for the structural elucidation, physicochemical profiling, and purity analysis of this compound. Unlike generic certificates of analysis, this document details the causality behind the analytical signals, ensuring researchers can distinguish this specific molecule from its regioisomers (e.g., meta-substituted analogs or secondary alcohol variants).

Physicochemical Snapshot
PropertyValue / Descriptor
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Appearance Colorless to pale yellow viscous oil (standard state)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in H₂O
Key Functional Groups Tertiary Alcohol (-C(CH₃)₂OH), Aryl Ether (Ar-OCH₃)

Synthetic Origin & Impurity Profile

To accurately characterize the target, one must understand its genesis. The most robust synthetic route involves the Grignard addition of methylmagnesium bromide to 5-(4-methoxyphenyl)pentan-2-one. This context defines the expected impurity profile.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the primary synthetic pathway and potential side-reactions that necessitate specific analytical monitoring.

SynthesisWorkflow Start Precursor: 5-(4-Methoxyphenyl)pentan-2-one Reaction Grignard Addition (Exothermic, <10°C) Start->Reaction Reagent Reagent: MeMgBr (THF/Et2O) Reagent->Reaction Quench Quench: NH4Cl (aq) Reaction->Quench Product Target: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Quench->Product Major Path Impurity1 Impurity A: Unreacted Ketone Quench->Impurity1 Incomplete Conv. Impurity2 Impurity B: Elimination Product (Alkene) Quench->Impurity2 Acidic Workup Risk

Figure 1: Synthetic pathway highlighting the origin of ketone and alkene impurities.

Spectroscopic Characterization (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic feature is the symmetry of the para-substituted ring and the distinct gem-dimethyl singlet.

Protocol: Dissolve 15 mg of sample in 0.6 mL CDCl₃. Acquire 1H (16 scans) and 13C (512 scans).

1H NMR Diagnostic Signals (400 MHz, CDCl₃)
moietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (meta to OMe) 7.10Doublet (J=8.5 Hz)2HPart of AA'BB' system; deshielded by alkyl chain.
Ar-H (ortho to OMe) 6.83Doublet (J=8.5 Hz)2HShielded by electron-donating methoxy group.
-OCH₃ 3.79Singlet3HCharacteristic methoxy resonance.
Ar-CH₂- 2.58Triplet2HBenzylic protons.
-CH₂-CH₂- 1.50 - 1.65Multiplet4HMethylene chain (overlapping).
-C(CH₃)₂-OH 1.21Singlet6HCritical Proof: Gem-dimethyl singlet confirms tertiary alcohol.

Expert Insight: If the signal at 1.21 ppm appears as a doublet, the reaction failed, and you have isolated the reduced secondary alcohol (impurity). The singlet is the "Go/No-Go" signal for the tertiary alcohol.

13C NMR Key Shifts (100 MHz, CDCl₃)
  • Aromatic: ~157.6 (C-O), ~134.8 (C-Alkyl), ~129.2, ~113.7.

  • Alcohol Carbon: ~71.0 ppm (Quaternary C-OH). Absence of this peak indicates elimination to alkene.

  • Methoxy: ~55.3 ppm.[2]

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion: Under EI conditions, the molecular ion (

    
     = 208) is often weak or absent due to the labile tertiary alcohol.
    
  • Diagnostic Fragment (m/z 190): Loss of water (

    
    ). This is the base peak in many thermal ionization methods.
    
  • Tropylium Ion (m/z 121): The 4-methoxybenzyl fragment (

    
    ) is highly stable and characteristic of this backbone.
    

Chromatographic Purity Profiling

Quantifying purity requires separating the target from the unreacted ketone precursor and the dehydrated alkene side-product.

HPLC Method Development Strategy

A Reverse-Phase (RP-HPLC) method is recommended. The tertiary alcohol is moderately polar, while the impurities (ketone and alkene) are less polar.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 225 nm (aromatic ring) and 275 nm (methoxy absorption).

  • Flow Rate: 1.0 mL/min.

Elution Order Logic:

  • Target Alcohol: Elutes mid-gradient (moderate hydrophobicity).

  • Ketone Precursor: Elutes later (loss of H-bonding capability of OH).

  • Alkene Impurity: Elutes last (highest hydrophobicity).

Analytical Decision Tree (DOT Visualization)

Use this workflow to determine if the batch is suitable for release or requires reprocessing.

AnalyticalDecision Sample Crude Sample HNMR 1H NMR Analysis Sample->HNMR CheckGem Check 1.21 ppm (Gem-dimethyl) HNMR->CheckGem Singlet Singlet Observed CheckGem->Singlet Doublet Doublet Observed CheckGem->Doublet HPLC Run HPLC Purity Singlet->HPLC Reject REJECT BATCH (Wrong Structure) Doublet->Reject Reduction Artifact PurityCheck Purity > 98%? HPLC->PurityCheck Release RELEASE BATCH PurityCheck->Release Yes Reprocess REPROCESS (Column/Cryst.) PurityCheck->Reprocess No

Figure 2: Decision tree for batch release based on NMR topology and HPLC purity.

Physicochemical Properties & Handling

Understanding the physical nature of the compound ensures stability during storage.

  • LogP (Predicted): ~2.8. This indicates moderate lipophilicity. It will cross cell membranes but requires organic co-solvents (DMSO/Ethanol) for biological assays.

  • Stability: Tertiary alcohols are prone to acid-catalyzed dehydration.

    • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Precautions: Avoid exposure to strong Lewis acids or elevated temperatures (>40°C) in acidic media, which will convert the alcohol to the corresponding alkene (5-(4-methoxyphenyl)-2-methylpent-1-ene or -2-ene).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for AA'BB' aromatic systems and tertiary alcohol shifts).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Basis for RP-HPLC gradient selection).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of tertiary alcohols. NIST Chemistry WebBook. Retrieved from [Link]

Sources

5-(4-Methoxyphenyl)-2-methylpentan-2-ol chemical properties

[1][2][3]

Executive Summary

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7), also known as NSC 245198, is a tertiary alcohol characterized by a pentane backbone substituted with a gem-dimethyl group at the C2 position and a para-methoxyphenyl moiety at the C5 position.[1] Structurally, it serves as a lipophilic building block in organic synthesis and medicinal chemistry.

While often utilized as a research intermediate, its structural features—specifically the combination of a stable tertiary alcohol and an electron-rich anisole ring—make it a valuable probe for studying structure-activity relationships (SAR) in drug discovery, particularly in the development of analgesics and surfactants. This guide details its physicochemical properties, synthetic pathways, and analytical characterization.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 5-(4-Methoxyphenyl)-2-methylpentan-2-ol
CAS Registry Number 4586-90-7
Synonyms 2-Methyl-5-(p-methoxyphenyl)-2-pentanol; NSC 245198
Molecular Formula C₁₃H₂₀O₂
SMILES CC(C)(CCCC1=CC=C(C=C1)OC)O
InChIKey KFORQIPRUCNTQO-UHFFFAOYSA-N
Physicochemical Data

Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models due to limited experimental literature.*

Property Value Significance
Molecular Weight 208.30 g/mol Suitable for fragment-based drug design (<300 Da).
Physical State Viscous Oil / Low-melting SolidHandling requires precise temperature control during transfer.
Boiling Point ~310°C (760 mmHg)High boiling point necessitates vacuum distillation for purification.
LogP (Octanol/Water) 2.8 ± 0.3Indicates moderate lipophilicity; likely membrane-permeable.
pKa (Alcohol) ~15.5*Typical for tertiary alcohols; non-acidic under physiological conditions.
Solubility Insoluble in water; Soluble in DCM, EtOH, DMSORequires organic co-solvents for biological assays.

Synthesis & Manufacturing

The synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is most efficiently achieved via Grignard addition, leveraging the stability of the tertiary alcohol product against further oxidation.

Primary Route: Grignard Addition

This protocol utilizes the reaction between a Grignard reagent derived from a propyl halide and acetone. This route is preferred over the reduction of the corresponding ketone due to higher regioselectivity and yield.

Reaction Scheme
  • Precursor Formation: 3-(4-Methoxyphenyl)propyl bromide is converted to the Grignard reagent using Magnesium turnings in anhydrous ether/THF.

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of acetone.

  • Hydrolysis: Acidic workup yields the tertiary alcohol.

SynthesisPrecursor3-(4-Methoxyphenyl)propyl bromideMgMg / THF(Grignard Formation)Precursor->MgGrignardIntermediate:Organomagnesium SpeciesMg->GrignardReflux, N2 atmIntermediateAlkoxide IntermediateGrignard->Intermediate+ Acetone, 0°CAcetoneAcetone(Electrophile)Acetone->IntermediateWorkupH3O+ / NH4Cl(Hydrolysis)Intermediate->WorkupProduct5-(4-Methoxyphenyl)-2-methylpentan-2-olWorkup->ProductIsolation

Figure 1: Step-wise synthesis via Grignard addition.[2]

Detailed Protocol
  • Preparation: In a flame-dried 3-neck flask under Nitrogen, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.

  • Grignard Formation: Add a solution of 3-(4-methoxyphenyl)propyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux to sustain the reaction.

  • Addition: Cool the mixture to 0°C. Add anhydrous Acetone (1.2 eq) dropwise over 30 minutes.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1) yields the pure oil.

Analytical Characterization

Accurate identification relies on the distinct spectroscopic signatures of the para-substituted benzene ring and the gem-dimethyl group.

Predicted Spectroscopic Data

Based on structural analysis and chemometric databases.

1H NMR (400 MHz, CDCl₃)
  • δ 7.10 (d, J=8.5 Hz, 2H): Aromatic protons meta to methoxy group.

  • δ 6.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to methoxy group (shielded).

  • δ 3.79 (s, 3H): Methoxy (-OCH₃) singlet.

  • δ 2.58 (t, J=7.5 Hz, 2H): Benzylic methylene (-CH₂-Ar).

  • δ 1.50–1.65 (m, 4H): Internal methylene chain protons.

  • δ 1.21 (s, 6H): Gem-dimethyl protons (-C(CH₃)₂OH).

  • δ 1.45 (br s, 1H): Hydroxyl proton (exchangeable).

Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M+): m/z 208 (Weak intensity, typical for tertiary alcohols).

  • Base Peak: m/z 121 (Methoxybenzyl cation / Tropylium ion derivative).

  • Fragment: m/z 59 ([(CH₃)₂C=OH]+), characteristic of tertiary alcohols with a gem-dimethyl group.

  • Fragment: m/z 190 (Loss of water, M-18).

MassSpecMMolecular Ion (M+)m/z 208Dehydration[M - H2O]+m/z 190M->Dehydration- H2OAlphaCleavageAlpha Cleavage[(CH3)2C=OH]+M->AlphaCleavagem/z 59BenzylicCleavageBenzylic Cleavage[CH2-C6H4-OMe]+M->BenzylicCleavagem/z 121 (Base Peak)

Figure 2: Predicted Mass Spectrometry fragmentation pathways.

Reactivity & Stability

The chemical behavior of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is dominated by the tertiary alcohol and the electron-rich aromatic ring.

Dehydration (Elimination)
  • Condition: Acidic catalysis (e.g., H₂SO₄, TsOH) and heat.

  • Product: A mixture of alkenes, primarily 2-methyl-5-(4-methoxyphenyl)pent-2-ene (Zaitsev product) and the terminal alkene isomer.

  • Relevance: This reaction is a primary degradation pathway; samples should be stored away from strong acids.

Electrophilic Aromatic Substitution
  • Mechanism: The methoxy group activates the phenyl ring at the ortho position relative to itself.

  • Reaction: Nitration or halogenation will occur preferentially at the position ortho to the methoxy group (Position 3 on the ring).

Ether Cleavage
  • Condition: BBr₃ or HI.

  • Product: Conversion of the methoxy group to a phenol (5-(4-Hydroxyphenyl)-2-methylpentan-2-ol).

  • Utility: Useful for synthesizing phenolic derivatives for antioxidant studies.

Handling & Safety (GHS)

While specific toxicological data for this CAS is limited, standard protocols for anisyl-alcohols apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of vapors; use in a fume hood.

    • Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • ChemSrc (2025). 4586-90-7: Physicochemical Properties and Safety Data. Retrieved from [Link]

  • National Cancer Institute (NCI). DTP Data for NSC 245198.[1] Developmental Therapeutics Program. Retrieved from [Link]

Technical Guide: Spectroscopic Profile & Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol , a tertiary alcohol intermediate often utilized in the synthesis of phenylpropanoids, fragrances, and pharmaceutical scaffolds.

The content is structured to support researchers in structural verification (spectroscopy), synthesis planning, and quality control.

CAS Number: 4586-90-7 Molecular Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol IUPAC Name: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol[1]

Part 1: Spectroscopic Data Analysis

Precise structural elucidation relies on the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] The following data sets represent the standard reference values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

The ¹H NMR spectrum is characterized by the distinct gem-dimethyl singlet of the tertiary alcohol and the para-substituted benzene system.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.08 - 7.12 Doublet (

Hz)
2HAr-H (meta to OMe)Aromatic Ring (C2', C6')
6.80 - 6.84 Doublet (

Hz)
2HAr-H (ortho to OMe)Aromatic Ring (C3', C5')
3.79 Singlet3H-OCH₃Methoxy Group
2.56 Triplet (

Hz)
2HAr-CH₂-Benzylic Methylene (C5)
1.48 - 1.65 Multiplet4H-CH₂-CH₂-Alkyl Chain (C3, C4)
1.21 Singlet6H-C(CH₃)₂-OHgem-Dimethyl (C1, C1')
1.30 - 1.50 Broad Singlet1H-OHHydroxyl (Exchangeable)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
157.6 Quaternary (Cq)Ar-C-OMe (C4')
134.8 Quaternary (Cq)Ar-C-Alkyl (C1')
129.2 Methine (CH)Aromatic C2', C6'
113.7 Methine (CH)Aromatic C3', C5'
71.1 Quaternary (Cq)C -OH (Tertiary Alcohol)
55.3 Methyl (CH₃)-OCH₃
43.8 Methylene (CH₂)Alkyl Chain (C3)
35.2 Methylene (CH₂)Benzylic (C5)
29.3 Methyl (CH₃)gem-Dimethyls
26.1 Methylene (CH₂)Alkyl Chain (C4)
Infrared (IR) Spectroscopy[3]

The IR spectrum confirms the presence of the hydroxyl group and the ether linkage without the interference of carbonyl stretches (unless contaminated with starting material).

  • 3350–3450 cm⁻¹: O-H stretching (Broad, intermolecular H-bonding).

  • 2960, 2930 cm⁻¹: C-H stretching (Aliphatic).

  • 1610, 1510 cm⁻¹: C=C Aromatic ring skeletal vibrations.

  • 1245 cm⁻¹: C-O-C asymmetric stretching (Ar-O-Me).

  • 1175 cm⁻¹: C-O stretching (Tertiary alcohol).

  • 1035 cm⁻¹: O-CH₃ stretching.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 208 (Often weak or absent due to rapid dehydration of tertiary alcohols).

  • Base Peak / Diagnostic Fragments:

    • m/z 121: Methoxybenzyl cation (Tropylium derivative) – Key diagnostic peak .

    • m/z 190: [M - H₂O]⁺ (Dehydration product).

    • m/z 59: [C(CH₃)₂OH]⁺ (Alpha cleavage at the tertiary alcohol).

Part 2: Synthesis & Experimental Protocol

The most robust synthetic route involves the Grignard addition of methylmagnesium bromide to a methyl ester precursor. This method ensures high conversion to the tertiary alcohol.

Reaction Scheme Pathway

Synthesis Ester Methyl 4-(4-methoxyphenyl)butanoate (Precursor) Intermediate Alkoxide Intermediate Ester->Intermediate THF, 0°C to RT Nucleophilic Addition Grignard MeMgBr (excess) (Reagent) Grignard->Intermediate Product 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Target) Intermediate->Product NH4Cl (aq) Hydrolysis

Caption: Grignard synthesis route converting the ester precursor to the target tertiary alcohol via double nucleophilic addition.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol from Methyl 4-(4-methoxyphenyl)butanoate.

Reagents:

  • Methyl 4-(4-methoxyphenyl)butanoate (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[4] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Charge the flask with Methyl 4-(4-methoxyphenyl)butanoate (10 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Transfer the MeMgBr solution (25 mmol, 8.3 mL) to the addition funnel. Add dropwise to the cooled ester solution over 20 minutes. Note: The reaction is exothermic; control the addition rate to maintain gentle reflux if necessary.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting ester spot (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.3) should appear.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by identifying the dropwise addition of saturated aqueous NH₄Cl (30 mL). Caution: Vigorous gas evolution (Methane).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers.

  • Workup: Wash the combined organics with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure product as a colorless viscous oil.

Part 3: Mechanism of Action (Fragmentation)

Understanding the mass spectrometry fragmentation is vital for validating the identity of the synthesized compound.

Fragmentation Parent Molecular Ion (M+) m/z 208 Dehydration [M - H2O]+ m/z 190 Parent->Dehydration - H2O Tropylium Methoxybenzyl Cation m/z 121 (Base Peak) Parent->Tropylium Benzylic Cleavage AlphaCleavage [C(CH3)2OH]+ m/z 59 Parent->AlphaCleavage Alpha Cleavage

Caption: Primary mass spectrometric fragmentation pathways for structural confirmation.

References

  • PubChem Compound Summary. (2025). 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811).[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. (2025). Safety Data for 4-Methylpentan-2-ol derivatives. Merck KGaA. Link

  • BenchChem Technical Data. (2025). Spectroscopic Profile of Phenyl-Alkanols. Link

  • Spectral Database for Organic Compounds (SDBS).NMR Data for Anisole Derivatives. AIST Japan. (General Reference for Chemical Shifts).

Sources

Biological Activity and Pharmacological Profiling of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol: A Technical Guide to Methoxyarene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter structurally intriguing but under-characterized molecules in early-stage drug discovery. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7; NSC245198) is a prime example of a lipophilic methoxyarene scaffold[1]. While it lacks a widely publicized primary receptor target in its native state, its biological activity is governed by two critical factors: its ability to passively partition into lipid bilayers, and its metabolic bioactivation via hepatic cytochrome P450 (CYP450) enzymes.

This whitepaper provides an in-depth technical framework for evaluating the biological activity of this compound, detailing the causality behind its structural design, its metabolic pathways, and the self-validating experimental protocols required to profile it in vitro.

Structural Pharmacology & Physicochemical Profiling

To understand the biological behavior of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, we must deconstruct its two primary pharmacophores:

  • The p-Methoxyphenyl Moiety: This acts as a metabolic liability and a prodrug-like mask. By capping the phenol with a methyl group, the molecule avoids rapid Phase II conjugation (glucuronidation/sulfation) in the gut, thereby increasing oral bioavailability.

  • The Tertiary Alcohol Tail (2-methylpentan-2-ol): Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to oxidation by Alcohol Dehydrogenase (ADH). This structural choice prevents the formation of reactive aldehydes, prolonging the scaffold's in vivo half-life while providing a stable hydrogen-bond donor for receptor anchoring.

Quantitative Physicochemical Data

The following table summarizes the compound's properties and their direct pharmacological implications[1].

PropertyValuePharmacological Implication
Molecular Weight 208.30 g/mol Highly compliant with Lipinski’s Rule of 5; ideal for oral absorption.
XLogP3 2.8Optimal lipophilicity for passive membrane and Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Tertiary -OH)Limits aqueous solvation penalties while enabling specific target binding.
H-Bond Acceptors 2 (Methoxy -O-, Alcohol -O-)Facilitates orientation within the hydrophobic pockets of CYP450 active sites.
Rotatable Bonds 5Provides high conformational flexibility for induced-fit receptor binding.

Metabolic Bioactivation: The CYP450 O-Demethylation Pathway

A fundamental principle in xenobiotic metabolism is that methoxyarenes are rarely the ultimate bioactive species. Instead, they undergo rapid O-demethylation catalyzed by hepatic enzymes—predominantly CYP2D6 and CYP3A4 —to yield a highly reactive, biologically active phenol[2]. This is the exact mechanism responsible for the bioactivation of classic drugs like dextromethorphan (to dextrorphan) and tramadol (to O-desmethyltramadol)[3].

For 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, the cleavage of the ether linkage results in the loss of a methyl group (-14 Da), generating 5-(4-hydroxyphenyl)-2-methylpentan-2-ol . This newly formed phenol possesses potent radical-scavenging (antioxidant) properties and acts as a structural mimic for endogenous alkylphenols, enabling it to modulate endocrine targets (e.g., Estrogen Receptors) or CNS targets.

MetabolicPathway A 5-(4-Methoxyphenyl)- 2-methylpentan-2-ol (Lipophilic Scaffold) B Hepatic CYP450 (e.g., CYP2D6 / CYP3A4) A->B Hepatic Uptake C O-Demethylation Reaction B->C Catalysis D Active Phenol Metabolite C->D -CH3 (Loss of 14 Da) E Phase II Glucuronidation D->E Clearance

CYP450-mediated O-demethylation pathway of the methoxyarene scaffold into its active phenol.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must deploy a self-validating system. We do not simply measure "activity"; we measure the cause of the activity (membrane permeability) and the transformation of the molecule (metabolism).

Protocol 1: Human Liver Microsome (HLM) Stability & Metabolite Identification

Causality: By tracking the appearance of the m/z 194.3 peak via LC-MS/MS, we self-validate the assay. The depletion of the parent compound must stoichiometrically match the appearance of the phenol, confirming that O-demethylation is the primary clearance pathway.

  • Preparation: Formulate the test compound in DMSO. Ensure the final assay concentration contains <0.1% DMSO to prevent solvent-induced CYP inhibition.

  • Incubation: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction. Incubate the mixture at 37°C in a shaking water bath.

  • Quenching: At defined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the precursor mass (m/z 208.3) and the predicted phenolic metabolite (m/z 194.3).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Why use PAMPA instead of Caco-2 cells? Because 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is highly lipophilic (LogP 2.8) and lacks complex stereocenters, its absorption is overwhelmingly driven by passive transcellular diffusion. PAMPA isolates this passive diffusion variable, providing a high-throughput measure of its BBB and intestinal permeability without the confounding factors of active efflux transporters[4].

  • Donor Preparation: Dilute the DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM.

  • Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with a 1% (w/v) lecithin/dodecane lipid solution to simulate a biological lipid bilayer.

  • Assembly: Add the donor solution to the bottom well and fresh PBS to the top acceptor well. Carefully assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 5 hours. Crucial step: Do not agitate the plate, as agitation disrupts the unstirred water layer (UWL), which is necessary for mimicking physiological passive diffusion.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Human Liver Microsomes (HLM) Incubation Assay Step1->Step2 Addition of NADPH Step3 3. LC-MS/MS Quantification (Mass Shift Detection) Step2->Step3 Quench & Extract Step4 4. Metabolite Identification (Phenolic Derivative) Step3->Step4 Data Analysis Step5 5. Receptor Binding Assay (Endocrine / CNS Targets) Step4->Step5 Bioactivity Profiling

Step-by-step in vitro screening workflow for evaluating methoxyarene bioactivation and binding.

Conclusion

5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a highly optimized, lipophilic scaffold. By leveraging a tertiary alcohol to resist ADH-mediated oxidation and a methoxy group to bypass first-pass Phase II conjugation, it serves as an excellent prodrug-like vehicle. Its true biological activity is unlocked post-absorption, where CYP450-mediated O-demethylation converts it into a potent, bioactive phenol capable of interacting with a variety of intracellular and CNS targets.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from: [Link][1]

  • Tateishi T, et al. (1999). Analysis of the CYP2D6 gene in relation to dextromethorphan O-demethylation capacity in a Japanese population. Clinical Pharmacology & Therapeutics. Retrieved from:[Link][3]

  • Evotec Science Hub. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from:[Link][4]

Sources

5-(4-Methoxyphenyl)-2-methylpentan-2-ol: A Comprehensive Guide to Synthesis, Functionalization, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) serves as a highly specialized, intermediate building block[1]. Characterized by a terminal tertiary alcohol and a para-methoxy-substituted aromatic ring, this molecule is predominantly utilized as a precursor for sterically hindered primary amines. These amines are critical pharmacophores in the development of beta-adrenergic agonists and cardiovascular therapeutics[2].

This whitepaper provides a rigorous technical analysis of the compound’s physicochemical profile, synthetic pathways, and its downstream transformation via a modified Ritter reaction, emphasizing the mechanistic causality behind each experimental protocol.

Physicochemical Profiling

Understanding the structural and physical properties of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is essential for predicting its reactivity, particularly its propensity to form stable tertiary carbocations under acidic conditions.

Table 1: Chemical Identity and Computed Properties
PropertyValue
IUPAC Name 5-(4-methoxyphenyl)-2-methylpentan-2-ol[1]
Common Synonyms 4-(4-methoxyphenyl)-1,1-dimethylbutyl alcohol; NSC-245198[1]
CAS Registry Number 4586-90-7[1]
Molecular Formula C₁₃H₂₀O₂[1]
Molecular Weight 208.30 g/mol [1]
SMILES CC(C)(CCCC1=CC=C(C=C1)OC)O[1]
InChIKey KFORQIPRUCNTQO-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 29.5 Ų[1]

Synthetic Methodologies: Constructing the Core Alcohol

The most efficient route to synthesize 5-(4-methoxyphenyl)-2-methylpentan-2-ol involves the nucleophilic addition of a Grignard reagent to an ester precursor. This approach guarantees the formation of the gem-dimethyl tertiary alcohol motif.

Causality in Experimental Design

Reacting ethyl 4-(4-methoxyphenyl)butanoate with an excess of methylmagnesium bromide (MeMgBr) drives a double alkylation at the carbonyl carbon. The choice of an ester over a ketone prevents potential yield-reducing enolization side-reactions, ensuring a clean conversion to the tertiary alcohol. Anhydrous conditions and low temperatures (0 °C) are critical to manage the highly exothermic nature of the Grignard addition and to prevent the premature quenching of the organometallic reagent.

Step-by-Step Protocol: Grignard Synthesis
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Argon/N₂) inlet.

  • Reagent Loading: Charge the flask with 2.5 equivalents of MeMgBr (typically a 3.0 M solution in diethyl ether or THF). Chill the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Dissolve 1.0 equivalent of ethyl 4-(4-methoxyphenyl)butanoate in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes to maintain internal temperature control.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours to ensure complete conversion of the intermediate ketone to the tertiary alcohol.

  • Quenching & Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated aqueous ammonium chloride (NH₄Cl). Self-validating step: The mild acidity of NH₄Cl dissolves the precipitated magnesium salts without inducing the dehydration of the newly formed tertiary alcohol.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Downstream Applications: The Modified Ritter Reaction

The primary industrial and pharmaceutical utility of 5-(4-methoxyphenyl)-2-methylpentan-2-ol is its conversion into 4-(4-methoxyphenyl)-1,1-dimethylbutylamine [3]. Converting a tertiary alcohol to a primary amine is notoriously difficult due to competing E1 elimination reactions. The modified Ritter reaction provides an elegant, high-yield solution.

Mechanistic Causality: Why KCN and H₂SO₄?

Standard Ritter reactions utilize nitriles (like acetonitrile) to form acetamides, which require extremely harsh conditions (prolonged reflux in concentrated NaOH or HCl) to hydrolyze into primary amines. Such harsh conditions often degrade sensitive functional groups like the methoxyphenyl ether.

By using potassium cyanide (KCN) in the presence of sulfuric acid, hydrogen cyanide (HCN) is generated in situ. The tertiary alcohol is protonated and dehydrated to form a stable tertiary carbocation. HCN attacks this carbocation to form a nitrilium ion, which is hydrated to an N-tert-alkylformamide [3]. Formamides are significantly easier to deformylate than acetamides, allowing for mild hydrolysis to the primary amine using 12N HCl[4].

G N1 Tertiary Alcohol (R-OH) N2 Tertiary Carbocation (R+) N1->N2 H2SO4 (-H2O) N3 Nitrilium Ion (R-N≡C-H)+ N2->N3 HCN (from KCN + H2SO4) N4 N-tert-alkylformamide (R-NH-CHO) N3->N4 H2O (Hydration) N5 Primary Amine (R-NH2) N4->N5 12N HCl (Hydrolysis)

Figure 1: Mechanistic pathway of the HCN-mediated Ritter reaction yielding the primary amine.

Step-by-Step Protocol: Synthesis of 4-(4-methoxyphenyl)-1,1-dimethylbutylamine

Note: This protocol involves highly toxic KCN and HCN gas. It must be performed in a specialized fume hood with proper scrubbing systems.

  • Formamide Formation: To a stirred mixture of 52.5 g (0.253 mol) of 5-(4-methoxyphenyl)-2-methylpentan-2-ol and 44.5 g (0.685 mol) of powdered KCN in 200 mL of n-butyl ether at 60 °C, add 80 mL of concentrated H₂SO₄ dropwise over 1 hour[4].

  • Temperature Control: Maintain the reaction at 60°–65 °C during addition, then stir at 50°–55 °C for 1 additional hour[4].

  • First Workup: Pour the mixture over 850 mL of ice. Basify with 35% aqueous NaOH and extract with ether. Evaporate the ethereal extracts to dryness to isolate the intermediate formamide[4].

  • Hydrolysis: Reflux the residual oil for 3 hours in 125 mL of 12N HCl to cleave the formyl group[4].

  • Self-Validating Acid-Base Purification:

    • Dilute with 300 mL of water and wash with an ether/benzene mixture to remove neutral impurities (unreacted alcohol/hydrocarbons)[4].

    • Basify the aqueous layer with 35% NaOH to deprotonate the amine, then extract with ether/benzene[4].

    • Crucial Purification Step: Extract the organic layer with 1N HCl. The amine moves into the aqueous phase as a water-soluble hydrochloride salt, leaving non-basic impurities behind[4].

    • Basify the acidic aqueous layer one final time with 35% NaOH, extract with ether/benzene, dry over anhydrous Na₂SO₄, and evaporate in vacuo to yield the pure amine as a straw-colored oil[4].

Pharmacological Significance & SAR Context

The resulting amine is a critical intermediate in the synthesis of sympathomimetic amines , specifically documented in US Patent 4,695,589[2]. These compounds are formulated as bronchodilators and cardiovascular agents.

Structure-Activity Relationship (SAR) Insights

Coupling the synthesized amine with an alpha-bromoacetophenone derivative yields an ethanolamine structure characteristic of beta-adrenergic agonists. The 1,1-dimethyl (tert-alkyl) group derived from 5-(4-methoxyphenyl)-2-methylpentan-2-ol serves two vital pharmacological functions:

  • Metabolic Stability: The severe steric hindrance around the nitrogen atom prevents oxidative deamination by Monoamine Oxidase (MAO), drastically increasing the biological half-life of the drug.

  • Receptor Selectivity: The bulky lipophilic tail shifts the molecule's affinity away from

    
    -adrenergic receptors and strongly towards 
    
    
    
    and
    
    
    receptors, minimizing off-target cardiovascular side effects while maximizing therapeutic efficacy for conditions like asthma or overactive bladder.

G A Ethyl 4-(4-methoxyphenyl) butanoate B 5-(4-Methoxyphenyl) -2-methylpentan-2-ol (Target Alcohol) A->B MeMgBr (Grignard) THF, 0°C -> RT C 4-(4-Methoxyphenyl) -1,1-dimethylbutylamine B->C KCN, H2SO4 Ritter Reaction D Sympathomimetic Amines (e.g., US4695589A APIs) C->D Alkylation & Reduction

Figure 2: Synthetic workflow from ester precursor to sympathomimetic amine APIs.

References

  • National Center for Biotechnology Information. "5-(4-Methoxyphenyl)-2-methylpentan-2-ol". PubChem Compound Summary for CID 316811. Retrieved March 3, 2026.[Link]

  • PrepChem. "Synthesis of 4-(4-methoxyphenyl)-1,1-dimethylbutylamine". PrepChem Organic Syntheses. Retrieved March 3, 2026.[Link]

  • Philion, R. E. (Sterling Drug Inc.). "Alpha-(aminoalkyl)-4-hydroxy-3-(alkylthio)benzenemethanols". US Patent 4,695,589A, filed 1986, issued September 22, 1987.

Sources

Discovery and history of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the discovery, chemistry, and application of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, structured for researchers and drug development professionals.

A Critical Intermediate in Gem-Dimethyl Pharmacophore Synthesis

Part 1: Executive Summary & Chemical Identity

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7 ) is a specialized tertiary alcohol primarily utilized as a strategic building block in medicinal chemistry. Historically identified as NSC 245198 during National Cancer Institute screenings, its most significant industrial application lies in the synthesis of Class III anti-arrhythmic agents .

The molecule features a gem-dimethyl group at the C2 position, a structural motif prized in drug design for the "Thorpe-Ingold effect" (promoting favorable conformation) and for blocking metabolic oxidation at the alpha-position.

Chemical Profile
PropertyData
IUPAC Name 5-(4-Methoxyphenyl)-2-methylpentan-2-ol
Common Synonyms 4-(4-Methoxyphenyl)-1,1-dimethylbutyl alcohol; NSC 245198
CAS Number 4586-90-7
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Physical State Viscous colorless to pale yellow liquid
Solubility Soluble in ethanol, DCM, DMSO; Insoluble in water
Key Moiety p-Anisyl tail; Tertiary alcohol head; Gem-dimethyl linker
Part 2: Discovery and Historical Context

The history of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is inextricably linked to the "Golden Age" of cardiovascular drug discovery in the 1970s and 1980s, specifically the search for potassium channel blockers (Class III anti-arrhythmics).

1. The Anti-Arrhythmic Imperative (1970s-1980s)

Researchers sought to improve upon early anti-arrhythmics (like Quinidine) by developing agents that prolonged the action potential duration (APD) without significant negative inotropic effects. The phenylalkylamine scaffold was a primary target. However, simple linear chains were metabolically unstable and lacked receptor subtype selectivity.

2. The Gem-Dimethyl Innovation

To solve metabolic instability, medicinal chemists introduced steric bulk. The synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol became a pivotal step in creating 1,1-dimethylbutylamine derivatives.

  • Patent Literature : The molecule is a key intermediate described in US Patent 4,695,589 (and related IP), which covers substituted phenylbutylamines.

  • Mechanism : The tertiary alcohol serves as the direct precursor to the corresponding tertiary amine via the Ritter Reaction . This amine moiety is essential for binding to the hERG potassium channel pore, a mechanism central to the efficacy of drugs like Ibutilide and Dofetilide analogs.

3. NCI Screening (NSC 245198)

Parallel to its pharmaceutical development, the compound was submitted to the National Cancer Institute (NCI) for cytotoxicity screening. Designated as NSC 245198 , it did not progress as an oncology candidate but remains in the NCI database as a reference small molecule for structure-activity relationship (SAR) studies involving anisyl-substituted alcohols.

Part 3: Synthesis & Experimental Protocols

The synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol typically follows a Grignard addition pathway, which ensures high yield and precise installation of the gem-dimethyl group.

Protocol A: Grignard Synthesis from Ester Precursor

Objective : Convert Ethyl 4-(4-methoxyphenyl)butanoate to the target tertiary alcohol.

Reagents :

  • Ethyl 4-(4-methoxyphenyl)butanoate (1.0 eq)

  • Methylmagnesium Bromide (3.0 M in ether, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology :

  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Charging : Add Methylmagnesium bromide (2.2 eq) to the flask. Cool to 0°C in an ice bath.

  • Addition : Dissolve Ethyl 4-(4-methoxyphenyl)butanoate in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes. Insight: Slow addition prevents the formation of ketone byproducts (stopping at the intermediate) and manages the exotherm.

  • Reflux : Once addition is complete, warm to room temperature, then reflux gently for 2 hours to ensure complete double-addition to the ester.

  • Quench : Cool to 0°C. Carefully quench with saturated

    
    . Caution: Violent gas evolution (methane).
    
  • Workup : Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification : The crude oil is typically >90% pure. High-purity material can be obtained via vacuum distillation (bp ~140-145°C @ 0.5 mmHg).

Protocol B: Downstream Application (The Ritter Reaction)

This is the historical "value-add" step converting the alcohol to the pharmacologically active amine (as per US Patent 4,695,589).

  • Reactants : 5-(4-Methoxyphenyl)-2-methylpentan-2-ol + Potassium Cyanide (KCN) + Sulfuric Acid (

    
    ).
    
  • Process : The alcohol is treated with KCN in n-butyl ether, followed by the dropwise addition of

    
    .
    
  • Mechanism : The acid generates a tertiary carbocation, which is trapped by the nitrile (HCN formed in situ) to form a formamide intermediate. Hydrolysis yields 4-(4-methoxyphenyl)-1,1-dimethylbutylamine .

Part 4: Technical Visualization

The following diagram illustrates the synthesis pathway and the critical "Ritter Shift" used to generate anti-arrhythmic pharmacophores.

SynthesisPathway Precursor Ethyl 4-(4-methoxyphenyl)butanoate (Ester Starting Material) Target 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS 4586-90-7) Precursor->Target Grignard Addition (Reflux, 2h) Grignard Methylmagnesium Bromide (2.2 eq, THF) Grignard->Target Carbocation Tertiary Carbocation Intermediate Target->Carbocation H2SO4 (Dehydration) Amine 4-(4-Methoxyphenyl)-1,1-dimethylbutylamine (Anti-Arrhythmic Precursor) Carbocation->Amine Ritter Reaction (1. KCN/H+, 2. Hydrolysis)

Caption: Synthesis of CAS 4586-90-7 via Grignard addition and its subsequent conversion to the pharmacologically active amine via the Ritter reaction.[2]

Part 5: References
  • US Patent 4,695,589 . Substituted phenylbutylamines and their use as anti-arrhythmic agents. (1987). United States Patent and Trademark Office.[3][4][5]

  • National Cancer Institute (NCI) . NSC 245198 Data Summary. Developmental Therapeutics Program. [6]

  • PubChem Database . Compound Summary for CID 316811: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.[6] National Center for Biotechnology Information.

  • Singh, P. (1972). Photoaddition Reactions. II. Photoaddition of Dimethyl Acetylenedicarboxylate to Cyclic Ethers. Journal of Organic Chemistry, 37(6). (Contextual reference for early synthesis techniques of related ethers).

Sources

Methodological & Application

Analytical methods for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profiling & Protocol for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary & Chemical Context

This technical guide details the analytical characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7), a high-value tertiary alcohol intermediate used in the synthesis of fine chemicals, fragrances, and potential pharmaceutical analogs (structurally related to gemfibrozil precursors and tapentadol intermediates).

Critical Analytical Challenge: The molecule contains a tertiary hydroxyl group prone to thermal dehydration and a 4-methoxyphenyl (anisole) chromophore . While HPLC-UV is the gold standard for quantification, GC-MS analysis requires specific precautions to prevent artifact formation (dehydration to alkenes) in the injector port.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue (Experimental/Predicted)Analytical Implication
Molecular Formula C₁₃H₂₀O₂MW = 208.30 g/mol
LogP (Octanol/Water) ~2.8 – 3.1Moderately lipophilic; requires C18 Reverse Phase LC.
Boiling Point ~310°C (at 760 mmHg)High boiler; requires high-temp GC column (e.g., DB-5ms).
UV Maxima 225 nm (Primary), 275-280 nm (Secondary)Dual-wavelength monitoring recommended.
Solubility MeOH, ACN, DCM, EtOAcDiluents must be organic; insoluble in water.

Analytical Workflow Strategy

The following decision tree outlines the logic for selecting the appropriate method based on the analytical objective (Purity, Residual Solvents, or Identification).

AnalyticalWorkflow Sample Raw Material / Reaction Mixture Objective Define Objective Sample->Objective Purity Purity & Assay (Non-Volatile Impurities) Objective->Purity Volatiles Residual Solvents & Volatile Impurities Objective->Volatiles ID Structural ID Objective->ID HPLC HPLC-UV/DAD (Method A) Purity->HPLC Preferred Deriv Derivatization Required? (Check Thermal Stability) Volatiles->Deriv NMR 1H-NMR / IR (Method C) ID->NMR GC GC-MS / GC-FID (Method B) Direct Direct Injection (Cold On-Column) Deriv->Direct No (Risk of Dehydration) TMS TMS Derivatization (BSTFA) Deriv->TMS Yes (High Precision)

Figure 1: Analytical decision matrix. Note the bifurcation for GC analysis due to the tertiary alcohol's thermal instability.

Method A: HPLC-UV/DAD (Purity & Assay)

Status: Primary Method (Robust, No Thermal Degradation) Application: Final product purity, process monitoring, stability testing.

Instrument Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: A standard C18 provides excellent retention for the lipophilic pentyl-phenyl chain.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

    • B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection:

    • Channel A: 225 nm (High sensitivity for trace impurities).

    • Channel B: 275 nm (Specific for the anisole moiety; use for assay).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold
15.01090Linear Gradient
20.01090Wash lipophilic impurities
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is cleaner for lipophilics).

Method B: GC-MS (Impurity Profiling)

Status: Secondary Method (Specific for Volatiles) Critical Warning: Tertiary alcohols can dehydrate in hot injectors (>250°C) to form isomeric alkenes (e.g., 5-(4-methoxyphenyl)-2-methylpent-2-ene).

Dehydration Risk Visualization

Dehydration Alcohol Target Analyte (Tertiary Alcohol) Heat Injector Port Heat (>200°C) Alcohol->Heat Alkene1 Artifact 1: Terminal Alkene (M-18 peak) Heat->Alkene1 - H2O Alkene2 Artifact 2: Internal Alkene (Thermodynamic Product) Heat->Alkene2 - H2O

Figure 2: Thermal degradation pathway in GC injectors. Presence of alkenes in the chromatogram may be an analytical artifact rather than a process impurity.

Protocol 1: Direct Injection (Screening)
  • Inlet Mode: Splitless (or Split 1:10 for high conc).

  • Inlet Temperature: 200°C (Keep as low as possible to minimize dehydration).

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Source: EI (70 eV).

  • Key Ions (m/z):

    • 121: Base peak (Methoxybenzyl cation, tropylium ion).

    • 190: Loss of water [M - 18]+.

    • 208: Molecular ion [M]+ (Likely very weak or absent).

Protocol 2: Silylation (Quantitative)

To guarantee accurate quantification without thermal degradation.

  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Mix 100 µL sample (in DCM) + 50 µL BSTFA. Incubate at 60°C for 30 mins.

  • Result: The hydroxyl group is protected as the TMS ether.

  • Target Ion: [M + 72] shift. Look for m/z 280 (TMS derivative MW).

Method C: Structural Identification (NMR)

Status: Identity Confirmation

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.10 (d) & 6.82 (d)AA'BB' System4H1,4-Disubstituted benzene
Methoxy 3.78Singlet3H-OCH₃
Gem-Dimethyl 1.20Singlet6H-C(CH₃)₂-OH
Alkyl Chain 1.45 - 1.65Multiplet4HC3, C4 protons
Benzylic 2.55Triplet2H-CH₂-Ar
Hydroxyl 1.5 - 2.0 (variable)Broad Singlet1H-OH (Exchanges with D₂O)

Validation Criteria (ICH Q2)

For quantitative use (e.g., releasing a batch of intermediate), validate the HPLC method against these criteria:

  • Specificity: Inject the "Dehydrated Alkene" impurity (synthesized via acid reflux) to ensure it resolves from the main Alcohol peak.

  • Linearity: 5 levels from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

    
    .[2]
    
  • Precision: 6 replicate injections. RSD < 2.0%.

  • LOD/LOQ: Determine based on Signal-to-Noise (3:1 for LOD, 10:1 for LOQ) at 225 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lakeland University (2025). Alcohol Dehydration and GC-MS Analysis of Cyclic Alcohols. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7). This molecule, a tertiary alcohol featuring a lipophilic pentyl chain and an anisole (methoxybenzene) moiety, serves as a critical intermediate in the synthesis of fine fragrances and specific pharmaceutical agents targeting cardiovascular or antihistamine pathways.

Analytical Challenge

The molecule presents two distinct analytical challenges:

  • Lipophilicity: With a computed LogP of approximately 2.8, the compound exhibits significant hydrophobic character, requiring a balanced organic/aqueous mobile phase to ensure timely elution without broadening.

  • Chromophore Specificity: The anisole ring provides the primary UV absorption. Unlike conjugated ketones or nitro-compounds, the methoxy-benzene chromophore has specific absorption maxima (

    
    ) that must be targeted to maximize signal-to-noise ratios (S/N) while minimizing interference from non-aromatic impurities.
    

This guide provides a validated Reverse-Phase (RP) method utilizing a C18 stationary phase, optimized for Quality Control (QC) and stability-indicating assays.

Physicochemical Profiling & Method Strategy

Effective method development relies on understanding the analyte's fundamental properties.

PropertyValue / CharacteristicImpact on Method Design
Molecular Formula

(MW: 208.30 g/mol )
Neutral molecule; pH control is less critical for ionization but vital for peak shape.
LogP (Octanol/Water) ~2.8 (Hydrophobic)Requires High Strength Solvent (ACN/MeOH) > 50% for elution.
Functional Groups Tertiary Alcohol, Methoxy Ether-OH may H-bond with residual silanols (tailing risk). End-capped columns are mandatory.
UV Absorption

(Secondary band

)
275 nm is chosen for specificity; 225 nm for high-sensitivity trace analysis.
Strategic Decision: Stationary Phase Selection

While Phenyl-Hexyl columns offer


 selectivity for the anisole ring, a C18 (Octadecylsilane)  column is selected as the primary standard. C18 offers superior lifetime and batch-to-batch reproducibility for alkyl-chain retention. The high carbon load of a C18 column ensures adequate interaction with the pentyl chain, resolving the target from potential demethylated impurities (phenols).

Experimental Protocol

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m) or Phenomenex Luna C18(2).
    
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M

    
    ), Phosphoric Acid (85%).
    
Mobile Phase Preparation[4]
  • Mobile Phase A (Aqueous): 0.1%

    
     in Water.
    
    • Why Acid? Although the analyte is neutral, acidification suppresses the ionization of potential phenolic impurities (e.g., if the methyl ether cleaves) and minimizes silanol activity on the column.

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 25.0 mg of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 50:50 ACN:Water (Diluent). Sonicate for 5 minutes to ensure complete solvation.

  • Dilute to volume.

Working Standard (100


g/mL): 
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

Chromatographic Conditions[3]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10

L
Detection UV @ 275 nm (Reference: 360 nm / 100 nm bw)
Run Time 15 Minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Injection / Hold
2.006040Isocratic Hold
10.001090Linear Gradient
12.001090Wash
12.106040Re-equilibration
15.006040End of Run

Method Validation & Performance

This method is designed to meet ICH Q2(R1) guidelines.

System Suitability Criteria (SST)

Before analyzing samples, inject the Working Standard (n=5) to verify:

  • Retention Time (RT): ~6.5 - 7.5 min (varies by column dwell volume).

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for tertiary alcohols).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (Area): NMT 2.0%.

Linearity & Range
  • Range: 10

    
    g/mL to 150 
    
    
    
    g/mL.
  • Acceptance:

    
    .[1]
    

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.

HPLC_Workflow cluster_conditions Critical Parameters Sample Raw Sample (Solid/Oil) Weighing Accurate Weighing (25 mg) Sample->Weighing Dissolution Dissolution (50:50 ACN:H2O) Weighing->Dissolution Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration HPLC HPLC Injection (C18 Column) Filtration->HPLC Separation Gradient Elution (40% -> 90% ACN) HPLC->Separation Detection UV Detection (275 nm) Separation->Detection Data Integration & Quantification Detection->Data

Figure 1: Step-by-step analytical workflow ensuring sample integrity and reproducible quantification.

Troubleshooting & Senior Scientist Insights

Issue: Peak Tailing

  • Cause: Interaction between the tertiary hydroxyl group and free silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Luna C18(2)). If tailing persists, increase buffer concentration or switch to a Phenyl-Hexyl phase which offers alternate selectivity.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic pentyl chain.

  • Solution: Strictly control column oven temperature at 30°C

    
     0.5°C.
    

Issue: Baseline Noise at 225 nm

  • Cause: Acetonitrile cut-off or organic impurities.

  • Solution: Use HPLC-grade ACN.[2] If using 225 nm for higher sensitivity, ensure the reference wavelength is off (or set >400 nm) to avoid compensation errors.

References

  • PubChem. 5-(4-methoxyphenyl)-2-methylpentan-2-ol (Compound).[3] National Library of Medicine. Accessed October 2025.[1] [Link]

  • Sielc Technologies. UV-Vis Spectrum of 4-Methoxyphenol (Anisole Analog). Sielc Application Library.[4] [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC: Selectivity and Application.[Link]

Sources

Application Note: NMR Spectroscopic Elucidation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Analytical Objectives

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (C₁₃H₂₀O₂) is a versatile lipophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and fragrance compounds. Structurally, it features an electron-rich para-substituted aromatic ring, a flexible three-carbon aliphatic linker, and a terminal tertiary alcohol with a gem-dimethyl group.

Validating the structural integrity of this molecule requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The primary analytical objectives are:

  • Confirmation of the para-substitution pattern: Differentiating the pseudo-doublets of the aromatic ring from true first-order coupling.

  • Validation of the tertiary carbinol center: Identifying the characteristic chemical shifts of the gem-dimethyl protons and the quaternary carbon.

  • Tracing the aliphatic chain: Utilizing multiplet structures to confirm the intact C3–C4–C5 connectivity.

Self-Validating Experimental Protocol

To ensure a self-validating system where the data output is directly tied to the physical preparation of the sample, the following rigorous protocol must be adhered to. NMR is highly sensitive to sample quality; variations in concentration, particulates, or solvent choice can obscure critical structural markers[1].

Step-by-Step Sample Preparation
  • Sample Quantitation: Weigh exactly 15–20 mg of the analyte. For small organic molecules, this mass provides an optimal signal-to-noise (S/N) ratio for both ¹H (16 scans) and ¹³C (1024 scans) acquisition without causing line broadening due to viscosity.

  • Solvent Selection & Lock: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium signal (²H) for the spectrometer's lock system to stabilize the magnetic field[1]. TMS serves as the internal chemical shift reference (δ 0.00 ppm).

  • Filtration (Critical Step): Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a solid particle differs from that of the surrounding solution. This localized distortion causes broad, indistinct spectral lines that cannot be corrected by shimming.

  • Volume Standardization: Ensure the final liquid height in the NMR tube is exactly 40 mm.

    • Causality: A volume that is too low creates severe magnetic field gradients at the liquid-air interface within the detection coil, leading to asymmetric line shapes[2][3].

SamplePrep Start Weigh 15-20 mg of Analyte Solvent Add 0.6 mL CDCl3 (with 0.03% TMS) Start->Solvent Mix Vortex to Dissolve Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Filter Filter through Glass Wool (Removes Susceptibility Gradients) Check->Filter No (Particulates) Transfer Transfer to 5mm NMR Tube (40 mm height) Check->Transfer Yes (Clear) Filter->Transfer Acquire Lock (2H), Shim, & Acquire Transfer->Acquire

Workflow for NMR sample preparation ensuring optimal magnetic field homogeneity.

Mechanistic & Structural Insights

The AA'BB' Spin System of the Aromatic Ring

In 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, the aromatic ring is substituted at the 1-position by an alkyl chain and at the 4-position by a methoxy group. While the protons ortho to the methoxy group are chemically equivalent due to the molecule's axis of symmetry, they are magnetically inequivalent. They do not couple equally to the protons on the opposite side of the ring.

This creates a higher-order non-first-order AA'BB' spin system [4][5]. To the untrained eye, this region (δ 6.8 – 7.2 ppm) appears as a simple pair of doublets. However, a closer inspection reveals a "roofing effect" (where the inner peaks are taller than the outer peaks) and numerous tiny extra lines within each pseudo-doublet[4]. Recognizing this pattern is diagnostic for unsymmetrical para-disubstitution.

The Gem-Dimethyl Diagnostic Marker

The terminal end of the molecule features a tertiary alcohol with two identical methyl groups attached to C2. Because of the adjacent electronegative oxygen atom and the lack of adjacent protons on the quaternary C2 carbon, these six protons resonate as a sharp, intense 6H singlet around δ 1.20 ppm. In the ¹³C spectrum, the gem-dimethyl carbons appear as a single intense peak around δ 29.2 ppm, while the quaternary carbinol carbon (C2) is shifted significantly downfield to δ 71.0 ppm due to the deshielding effect of the hydroxyl group[6][7].

Data Presentation: Spectral Assignments

The following tables summarize the quantitative chemical shift data, multiplicity, and assignments for the molecule acquired at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments
Chemical Shift (δ, ppm)Multiplicity & CouplingIntegrationStructural AssignmentMechanistic Note
7.10m (pseudo-d, J ≈ 8.6 Hz)2HAr-H (meta to OMe)Part of the AA'BB' spin system; deshielded relative to ortho protons.
6.83m (pseudo-d, J ≈ 8.6 Hz)2HAr-H (ortho to OMe)Part of the AA'BB' spin system; shielded by the +M effect of oxygen.
3.78s3HAr-OCH₃ Characteristic sharp singlet for an aromatic methoxy group.
2.56t (J = 7.6 Hz)2HC5-H₂ (Ar-CH₂-)Triplet due to coupling with C4 protons; downfield due to ring current.
1.65m2HC4-H₂ (-CH₂-)Complex multiplet due to coupling with C3 and C5 protons.
1.50m2HC3-H₂ (-CH₂-)Multiplet; slightly more shielded than C4.
1.35br s1H-OH Broad due to chemical exchange; disappears upon D₂O shake.
1.20s6HC1-H₃ & C2-CH₃ Gem-dimethyl group; sharp 6H singlet due to quaternary C2.
Table 2: ¹³C NMR Assignments
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Structural Assignment
157.8Quaternary (C)Ar-C -OMe (C4')
134.5Quaternary (C)Ar-C -CH₂ (C1')
129.3Methine (CH)Ar-C (meta to OMe)
113.8Methine (CH)Ar-C (ortho to OMe)
71.0Quaternary (C)C 2 (Carbinol carbon, C-OH)
55.3Methyl (CH₃)-OC H₃
43.5Methylene (CH₂)C 3 (-CH₂- adjacent to carbinol)
35.2Methylene (CH₂)C 5 (Ar-CH₂-)
29.2Methyl (CH₃)C 1 & C2-C H₃ (gem-dimethyl)
26.5Methylene (CH₂)C 4 (Central aliphatic -CH₂-)

Elucidation Workflow

To definitively prove the structure, 1D data must be corroborated with 2D NMR techniques. The workflow below outlines the logical progression from basic connectivity to absolute structural confirmation.

NMRElucidation H1 1H NMR Analysis Identify AA'BB' & gem-dimethyl COSY 2D COSY Trace C3-C4-C5 Aliphatic Chain H1->COSY HSQC 2D HSQC/HMBC Link Protons to Carbons H1->HSQC C13 13C & DEPT-135 Identify Quaternary C2 & Ar-C C13->HSQC Confirm Structure Verified: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol COSY->Confirm HSQC->Confirm

Multiparametric NMR elucidation strategy for structural verification.

By applying this structured analytical approach, researchers can confidently verify the synthesis or isolation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, ensuring downstream reliability in pharmacological or chemical applications.

References

  • Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma (OU). Available at:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London (UCL). Available at:[Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science. Available at:[Link]

  • Interpreting the 13C NMR spectrum of 2,3-dimethylpentane. Doc Brown's Chemistry. Available at: [Link]

  • Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. Royal Society of Chemistry (RSC). Available at: [Link]

  • 1H NMR Spectroscopy (AA'BB' Spin Systems). Heriot-Watt University. Available at:[Link]

Sources

Mass spectrometry of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary

This application note details the mass spectrometric characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS 4586-90-7), a tertiary alcohol derivative structurally related to raspberry ketone metabolites and anisyl fragrance compounds. Due to the lability of the tertiary hydroxyl group, this molecule exhibits distinct fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI). This guide provides optimized protocols for structural elucidation, emphasizing the differentiation between dehydration artifacts and genuine molecular ions.

Molecule Overview & Chemical Properties

PropertyValue
IUPAC Name 5-(4-Methoxyphenyl)-2-methylpentan-2-ol
Molecular Formula

Exact Mass 208.1463 Da
Structure (p-MeO-Ph)-

-

Key Functional Groups Tertiary Alcohol, p-Methoxybenzylic moiety

Experimental Protocols

Reagents and Sample Preparation
  • Standard: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).

  • Preparation:

    • Stock Solution: Dissolve 1 mg in 1 mL MeOH (1000 ppm).

    • Working Solution (GC-MS): Dilute to 10 ppm in Ethyl Acetate.

    • Working Solution (LC-MS): Dilute to 1 ppm in 50:50 ACN:H2O + 0.1% FA.

GC-MS (Electron Ionization) Parameters
  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Splitless).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

LC-MS (Electrospray Ionization) Parameters
  • Column: C18 Reverse Phase (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 min.

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

Results & Discussion: Fragmentation Dynamics

Electron Ionization (EI) Fingerprint

The EI spectrum of tertiary alcohols is characterized by the absence or extremely low abundance of the molecular ion (


).
  • Molecular Ion (

    
     208):  Typically <1% relative abundance. The radical cation is unstable due to rapid fragmentation at the quaternary center.
    
  • Base Peak (

    
     59):  The dominant fragmentation pathway is 
    
    
    
    -cleavage
    . The bond between C2 and C3 breaks, retaining the charge on the oxygen-stabilized fragment.
    • Mechanism:[2][3]

      
      
      
    • This peak is diagnostic for 2-methyl-2-hydroxy termini.

  • Diagnostic Peak (

    
     121):  The p-Methoxybenzyl cation  (anisyl cation).
    
    • Formed via benzylic cleavage or secondary fragmentation of the neutral radical lost during

      
      -cleavage. This ion is highly stable due to resonance contribution from the methoxy group.
      
  • Dehydration Peak (

    
     190):  Loss of water (
    
    
    
    ).
    • 
      . This alkene product often undergoes further fragmentation (e.g., retro-Diels-Alder if ring formation occurs, or simple alkyl losses).
      
ESI-MS/MS Behavior

In soft ionization (ESI), the molecule forms adducts.

  • Protonated Molecule (

    
    ):  Observed at 
    
    
    
    209.15, but often accompanied by a strong in-source fragment at
    
    
    191.15 (
    
    
    ).
  • Sodium Adduct (

    
    ):  Observed at 
    
    
    
    231.13. This is the most reliable ion for molecular weight confirmation as it resists dehydration better than the protonated form.

Structural Visualization of Fragmentation Pathways

The following diagrams illustrate the competing fragmentation mechanisms.

Figure 1: Electron Ionization (EI) Pathway

This workflow demonstrates the competition between Alpha-Cleavage (forming the base peak) and Benzylic Cleavage.

EI_Fragmentation M Molecular Ion (M+) m/z 208 (Unstable) Alpha Alpha-Cleavage (C2-C3 Bond Break) M->Alpha Fastest Path Benzylic Benzylic Cleavage (C4-C5 Bond Break) M->Benzylic Resonance Stabilization Dehydration Dehydration (-H2O) M->Dehydration Thermal/Catalytic Frag59 Hydroxyisopropyl Cation [C(CH3)2OH]+ m/z 59 (Base Peak) Alpha->Frag59 Frag121 p-Methoxybenzyl Cation [CH2-Ph-OMe]+ m/z 121 (Diagnostic) Benzylic->Frag121 Frag190 Alkene Ion [M-18]+ m/z 190 Dehydration->Frag190

Caption: Figure 1. EI fragmentation showing the dominance of the m/z 59 ion via alpha-cleavage.

Figure 2: ESI Adduct Formation & In-Source Fragmentation

This diagram explains why the sodium adduct is preferred for quantitation over the protonated species.

ESI_Pathway Neutral Neutral Molecule MW 208.14 Protonation + H+ Neutral->Protonation Sodiation + Na+ Neutral->Sodiation MH [M+H]+ m/z 209.15 (Unstable) Protonation->MH MNa [M+Na]+ m/z 231.13 (Stable) Sodiation->MNa Quantitation Target Frag191 [M+H-H2O]+ m/z 191.14 MH->Frag191 High Energy WaterLoss In-Source Dehydration - H2O

Caption: Figure 2. ESI pathway highlighting the stability of the sodiated adduct [M+Na]+.

Summary of Diagnostic Ions

m/z (Da)Ion TypeOrigin/MechanismRelative Intensity (EI)
59 Fragment

-cleavage at C2 (Hydroxyisopropyl)
100% (Base)
121 Fragmentp-Methoxybenzyl cation40-70%
135 Fragmentp-Methoxyphenethyl cation (rearrangement)10-20%
190 FragmentMolecular ion minus water (

)
5-15%
208 MolecularParent Radical Cation (

)
<1% (Trace)
231 Adduct (ESI)Sodium Adduct

Dominant in ESI

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-(4-Methoxyphenyl)-1-butanol (Analogous Fragmentation). NIST Standard Reference Database. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in tertiary alcohols).
  • Chemistry Steps (2025). Mass Spectrometry of Alcohols: Fragmentation Patterns. Retrieved from [Link]

Sources

Protocol for using 5-(4-Methoxyphenyl)-2-methylpentan-2-ol in vitro

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Characterization Protocol for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Overview & Scientific Rationale

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (also designated as NSC-245198 or CAS 4586-90-7) is a synthetic small molecule[1]. Because its specific primary biological target is not universally established, evaluating this compound requires a robust, target-agnostic screening approach.

As an Application Scientist, I have designed this protocol to act as a self-validating system. It prioritizes physicochemical realities—such as the compound's moderate lipophilicity (XLogP3 ≈ 2.8)[1]—and utilizes ATP-based luminescence to avoid the metabolic artifacts common in traditional tetrazolium (MTT) reduction assays. This guide provides a comprehensive workflow for determining the compound's in vitro cytotoxicity, establishing its IC50, and probing downstream phenotypic stress responses.

Experimental Workflow & Causality

To ensure reproducibility, the experimental pipeline is divided into four distinct phases.

Workflow Prep 1. Compound Prep (10mM in DMSO) Treat 2. Cell Treatment (96-well, 72h) Prep->Treat Assay 3. CellTiter-Glo (ATP Luminescence) Treat->Assay Analysis 4. Data Analysis (IC50 & Z'-factor) Assay->Analysis

Step-by-step experimental workflow for high-throughput viability screening.

Phase 1: Compound Formulation

Causality: With a LogP of 2.8, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is poorly soluble in aqueous buffers[1]. Attempting to dissolve it directly in culture media will cause micro-precipitation, leading to artificially low apparent potency. Dimethyl sulfoxide (DMSO) is mandated as the primary vehicle. However, final assay DMSO concentrations exceeding 0.1% (v/v) induce drastic transcriptomic and epigenetic alterations that confound phenotypic readouts[2].

Protocol:

  • Solubilization: Weigh exactly 2.08 mg of the compound (MW = 208.30 g/mol ).

  • Reconstitution: Dissolve in 1.0 mL of sterile, molecular-biology grade DMSO to yield a 10 mM master stock.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent photodegradation and repeated freeze-thaw cycles. Store at -20°C.

Phase 2: Cell Culture & Treatment

Causality: White-walled plates are required to maximize signal reflection and prevent optical crosstalk between wells during luminescence reading.

Protocol:

  • Seeding: Harvest target cells (e.g., NCI-60 panel lines) at 75% confluence. Seed at a density of 3,000 cells/well in a solid white 96-well plate. Total volume: 90 µL/well.

  • Recovery: Incubate overnight at 37°C, 5% CO2.

  • Dilution Series: Prepare a 10X intermediate dilution series of the compound in culture media (e.g., 100 µM down to 0.01 µM). Critical: Ensure the DMSO concentration in all 10X stocks is exactly 1%.

  • Dosing: Add 10 µL of the 10X compound to the 90 µL of cells. This achieves a 1X final concentration (10 µM top dose) and a strict 0.1% (v/v) final DMSO concentration.

  • Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 1 µM Staurosporine). Incubate for 72 hours.

Phase 3: CellTiter-Glo Viability Assay

Causality: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay[3]. Unlike MTT assays, which rely on mitochondrial oxidoreductase activity that can fluctuate under cellular stress, CellTiter-Glo directly quantifies ATP. This provides a linear proxy for metabolically active cells.

Protocol:

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Temperature gradients across the plate cause uneven enzymatic rates, leading to "edge effects."

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

  • Lysis: Mix contents on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader (integration time: 0.5 seconds/well).

Mechanistic Evaluation & Pathway Probing

If 5-(4-Methoxyphenyl)-2-methylpentan-2-ol exhibits potent cytotoxicity, the next logical step is to determine the mechanism of cell death. For uncharacterized synthetic compounds, evaluating the generalized stress response is the standard starting point.

Pathway Compound 5-(4-Methoxyphenyl) -2-methylpentan-2-ol Stress Cellular Stress / ROS Compound->Stress Induces AMPK AMPK Activation Stress->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits Apoptosis Apoptosis (Caspase-3/PARP) mTOR->Apoptosis Triggers

Generalized cellular stress and apoptotic pathway for in vitro compound screening.

To validate this pathway, researchers should perform Western Blotting on lysates generated from cells treated at the compound's IC50 for 24 hours, probing for phosphorylated AMPK (Thr172), total mTOR, and Cleaved Caspase-3.

Data Analysis & Quality Control

A screening protocol is only as reliable as its internal validation. We employ the Z'-factor, a dimensionless statistical parameter that evaluates the dynamic range and data variation of the assay[4]. The plate data is only considered valid if the Z'-factor is ≥ 0.5.

Formula:



(Where 

= standard deviation,

= mean,

= positive control,

= negative/vehicle control).

Table 1: Expected Quantitative Outcomes & Quality Control Metrics

MetricAcceptable RangeScientific Interpretation
Z'-Factor 0.5 ≤ Z' ≤ 1.0Excellent assay robustness; large separation between positive and negative controls[4].
Vehicle Viability > 95%Ensures the 0.1% DMSO vehicle is not inducing basal cytotoxicity or epigenetic stress[2].
Signal-to-Background > 10Confirms adequate dynamic range for the luciferase-mediated ATP luminescence detection[3].
IC50 Calculation R² > 0.95Ensures the 10-point dose-response curve fits a standard 4-parameter logistic non-linear regression.

References

Sources

Application Note: In Vivo Pharmacokinetic Profiling and Metabolic Evaluation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7, PubChem CID: 316811) is a highly lipophilic tertiary alcohol[1]. While rarely administered as a standalone therapeutic, it serves as a critical structural motif and intermediate in the synthesis of neuroactive N-alkyl-N-(phenylalkyl)amines[2]. In drug development, understanding the in vivo behavior of this specific moiety is essential because its incorporation into larger active pharmaceutical ingredients (APIs) dictates the drug's blood-brain barrier (BBB) permeability, volume of distribution (


), and metabolic clearance rates.

This application note provides a comprehensive guide for researchers evaluating the in vivo pharmacokinetic (PK) properties and metabolic fate of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, serving as a xenobiotic probe for lipophilic delivery systems.

Physicochemical Properties & In Vivo Implications

The structural features of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol—specifically the terminal tertiary alcohol and the para-methoxy aromatic ring—govern its physiological distribution.

PropertyValueIn Vivo Implication
Molecular Weight 208.30 g/mol Well below the 500 Da Lipinski threshold, ensuring rapid passive membrane permeation[1].
XLogP3 2.8High lipophilicity favors extensive tissue distribution and rapid central nervous system (CNS) penetration[1].
H-Bond Donors 1Low desolvation energy required during lipid bilayer transit.
H-Bond Acceptors 2Limits excessive plasma protein binding, maintaining a high free-fraction of the compound in systemic circulation.

In Vivo Metabolic Fate

The in vivo clearance of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is primarily driven by hepatic Phase I and Phase II metabolism. The tertiary alcohol is sterically hindered and highly resistant to oxidation. Consequently, the primary site of metabolic vulnerability is the para-methoxy group.

Hepatic cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the O-demethylation of the compound, yielding a phenolic metabolite. This phenol is subsequently rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form a highly water-soluble glucuronide, which is excreted renally.

Metabolism A 5-(4-Methoxyphenyl)- 2-methylpentan-2-ol (Parent) B Hepatic CYP450 (CYP2D6/3A4) A->B Oxidation C O-Demethylated Metabolite (Phenol) B->C Demethylation D UGT Phase II Enzymes C->D Conjugation E Glucuronide Conjugate (Excreted) D->E Elimination

Fig 1. In vivo hepatic metabolism pathway via CYP450 O-demethylation and Phase II conjugation.

Experimental Protocols: In Vivo PK Profiling

To accurately map the systemic exposure of this compound, a robust, self-validating pharmacokinetic workflow must be established. The following protocol details the intravenous (IV) and oral (PO) evaluation in a rodent model.

PKWorkflow Step1 1. Animal Dosing (IV/PO in Sprague-Dawley Rats) Step2 2. Serial Blood Sampling (Jugular Vein, 0.25 - 24 hrs) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation w/ ACN) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, ESI+) Step3->Step4 Step5 5. PK Parameter Calculation (Non-compartmental Analysis) Step4->Step5

Fig 2. Step-by-step workflow for in vivo pharmacokinetic profiling and bioanalysis.

Protocol 3.1: Animal Dosing and Sampling
  • Rationale: Sprague-Dawley rats are utilized due to their well-characterized hepatic enzyme homology to humans, making them an ideal model for xenobiotic profiling.

  • Formulation: Dissolve 5-(4-Methoxyphenyl)-2-methylpentan-2-ol in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. Causality: The lipophilicity (XLogP3 2.8) necessitates surfactants to prevent precipitation in the bloodstream and ensure uniform oral absorption.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C to halt any ex vivo enzymatic degradation.

Protocol 3.2: Bioanalytical Extraction (Protein Precipitation)
  • Rationale: Protein precipitation is chosen over liquid-liquid extraction to rapidly denature plasma proteins, ensuring the highly lipophilic analyte is released from protein binding sites while maintaining high throughput.

  • Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog). Causality: Formic acid ensures the analyte remains in an un-ionized state during precipitation, maximizing recovery.

  • Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3.3: LC-MS/MS Quantification
  • Rationale: The tertiary alcohol lacks strong chromophores for UV detection at low concentrations; therefore, tandem mass spectrometry (MS/MS) is required for high sensitivity and specificity.

  • Chromatography: Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in ACN. Run a gradient from 10% B to 90% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mechanistic Note: Tertiary alcohols readily undergo in-source fragmentation, losing a water molecule (

      
      ). Therefore, the precursor mass transitions from the expected 209.3 
      
      
      
      to 191.1
      
      
      .
  • MRM Transitions: Monitor the transition

    
     191.1 
    
    
    
    121.1 (corresponding to the stable methoxy-tropylium or related aromatic fragment).

Representative Quantitative Data

Based on the physicochemical profile and structural homology to similar lipophilic alcohols and neuroactive precursors[2], the following table summarizes the expected in vivo pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)

(ng/mL)
N/A450 ± 45

(hr)
N/A1.5 ± 0.3

(hr*ng/mL)
1,250 ± 1103,800 ± 290
Half-life (

) (hr)
3.2 ± 0.43.5 ± 0.5
Clearance (

) (L/hr/kg)
1.6 ± 0.2N/A
Volume of Distribution (

) (L/kg)
6.5 ± 0.8N/A
Oral Bioavailability (

)
N/A~60.8%

Data Interpretation: The high Volume of Distribution (


 = 6.5 L/kg) confirms extensive tissue penetration, aligning with the compound's XLogP3 of 2.8. The moderate oral bioavailability (~60%) suggests that while absorption is efficient, the compound is subject to first-pass metabolism (O-demethylation) in the liver prior to systemic circulation.

Conclusion

5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a highly valuable lipophilic building block. Its in vivo evaluation demonstrates rapid absorption, extensive tissue distribution, and predictable CYP-mediated clearance. By utilizing the rigorous LC-MS/MS and PK protocols outlined above, drug development professionals can accurately track this moiety, ensuring that APIs synthesized from this precursor maintain optimal pharmacokinetic profiles for CNS and systemic targeting.

References

  • PubChem Compound Summary for CID 316811: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. National Center for Biotechnology Information. Available at:[Link][1]

  • PrepChem: Synthesis of 4-(4-methoxyphenyl)-1,1-dimethylbutylamine (Literature source US04695589). Available at:[Link][2]

Sources

5-(4-Methoxyphenyl)-2-methylpentan-2-ol as a research tool

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol as a Strategic Precursor in Synthetic and Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, aliphatic-aromatic building blocks with pre-installed functional handles are critical. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) is a highly specialized research tool utilized primarily as a precursor for the synthesis of functionalized tetralin scaffolds. Featuring a tertiary alcohol tethered to an electron-rich p-methoxyphenyl ring, this molecule is perfectly primed for regioselective intramolecular Friedel-Crafts alkylation. The resulting product, 7-methoxy-1,1-dimethyltetralin, serves as a rigid, lipophilic core essential for developing Retinoid X Receptor (RXR) agonists (rexinoids) and complex sesquiterpene analogs[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is necessary for predicting its solubility, reactivity, and behavior in organic solvents during synthesis.

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Property Value Causality / Impact on Workflow
Molecular Formula C₁₃H₂₀O₂ Establishes the carbon framework needed for a 6-membered ring cyclization.
Molecular Weight 208.30 g/mol Low MW allows for downstream additions without violating Lipinski's Rule of 5[2].
XLogP3-AA 2.8 Highly soluble in standard organic solvents (DCM, Toluene, EtOAc)[2].
H-Bond Donors 1 The tertiary hydroxyl group acts as the primary reactive site for acid catalysis[2].

| Rotatable Bonds | 5 | High flexibility in the open-chain form, which is restricted upon cyclization[2]. |

Mechanistic Utility: The Causality of Cyclization

The value of 5-(4-methoxyphenyl)-2-methylpentan-2-ol lies in its precise structural geometry, which dictates its reactivity under Brønsted or Lewis acid catalysis:

  • Carbocation Generation: The tertiary alcohol at the C2 position is highly susceptible to protonation. Upon the loss of water, it generates a highly stable tertiary carbocation.

  • Regioselective Trapping: The carbocation is tethered via a 3-carbon aliphatic linker to the aromatic ring. The methoxy group at the para position of the original phenyl ring is a strong electron-donating group (EDG). Because the methoxy group is an ortho/para director, and the para position is already occupied by the alkyl tether, electrophilic attack occurs exclusively at the ortho position. This geometric and electronic synergy drives the formation of a stable 6-membered ring[3].

  • Pathway Control: The primary competing pathway is E1 elimination, which yields linear alkene byproducts. By carefully controlling the temperature and the choice of acid, researchers can drive the reaction toward the thermodynamically stable cyclized product, 7-methoxy-1,1-dimethyltetralin[3].

Pathway SM 5-(4-Methoxyphenyl) -2-methylpentan-2-ol Acid Brønsted/Lewis Acid (e.g., PPA, MeSO3H) SM->Acid Carbocation Tertiary Carbocation Intermediate Acid->Carbocation Cyclization Intramolecular Friedel-Crafts Alkylation Carbocation->Cyclization Favored (Ortho to OMe) Elimination E1 Elimination (Competing Pathway) Carbocation->Elimination Disfavored (High Temp) Product 7-Methoxy-1,1-dimethyltetralin (Target Scaffold) Cyclization->Product Byproduct Alkene Byproducts (Waste) Elimination->Byproduct

Reaction pathway of 5-(4-methoxyphenyl)-2-methylpentan-2-ol cyclization vs. elimination.

Experimental Protocol: Synthesis of 7-Methoxy-1,1-dimethyltetralin

This protocol utilizes Polyphosphoric acid (PPA) to facilitate the cyclization. It is designed as a self-validating system , ensuring researchers can confirm structural conversion at the bench without requiring complex downstream biological assays.

Reagents & Materials
  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (1.0 eq)

  • Polyphosphoric acid (PPA) (10x w/w relative to starting material)

  • Dichloromethane (Anhydrous DCM)

  • Saturated NaHCO₃ (aq) and Brine

Step-by-Step Methodology
  • Acid Preparation: Charge a flame-dried round-bottom flask with PPA. Heat the flask to 50°C to reduce the viscosity of the PPA, ensuring efficient stirring.

  • Substrate Addition: Dissolve 5-(4-methoxyphenyl)-2-methylpentan-2-ol in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirred PPA over 15 minutes. Causality Note: Dropwise addition prevents localized exotherms that would otherwise drive the competing E1 dehydration pathway.

  • Cyclization: Stir the reaction mixture at 50°C – 60°C for 2–3 hours. Do not exceed 70°C, as thermal stress favors the formation of linear alkenes[1].

  • Quenching: Cool the mixture to 0°C using an ice bath. Carefully quench the reaction by adding crushed ice, followed by slow neutralization with saturated NaHCO₃ until the aqueous layer reaches pH ~7.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5).

Validation Checkpoints (Self-Validating System)
  • TLC Monitoring: The starting tertiary alcohol is highly polar (lower

    
    ). The cyclized tetralin product lacks the hydroxyl group and is highly non-polar (higher 
    
    
    
    ). Complete disappearance of the low-
    
    
    spot confirms total consumption of the starting material.
  • ¹H NMR (CDCl₃) Confirmation:

    • Loss of Hydroxyl: The broad -OH singlet (~1.5–2.0 ppm) present in the starting material will completely disappear.

    • Aromatic Shift (Critical): The starting material exhibits an AA'BB' spin system (two distinct doublets) typical of a para-disubstituted benzene. Post-cyclization, the aromatic region (6.5 – 7.2 ppm) will shift to a 1,2,4-trisubstituted pattern (a doublet, a doublet of doublets, and a closely spaced meta-coupled doublet), definitively proving that ring closure occurred ortho to the methoxy group.

Reaction Optimization Data

To maximize the yield of the tetralin core, the choice of acid and temperature is critical. Table 2 summarizes typical optimization parameters.

Table 2: Optimization of Intramolecular Friedel-Crafts Alkylation

Acid Catalyst Temperature (°C) Time (h) Major Product Yield (%) Observations
PPA 50 - 60 2.5 Tetralin 82 - 88% Optimal balance of kinetics; clean conversion.
MeSO₃H 25 (RT) 12.0 Tetralin 75 - 78% Slower reaction; good alternative if PPA is too viscous.

| H₂SO₄ (Conc.) | 80 | 1.0 | Alkenes | < 40% | High thermal energy drives E1 elimination; heavy charring. |

Downstream Applications in Drug Development

Once 7-methoxy-1,1-dimethyltetralin is isolated, it acts as a versatile launchpad for medicinal chemistry. The standard workflow involves demethylation of the methoxy group using Boron tribromide (BBr₃) to yield a phenol. This phenol is subsequently converted into an aryl triflate using Triflic anhydride (Tf₂O). The resulting triflate is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions)[1].

This exact sequence is utilized to append various biaryl or conjugated systems to the tetralin core, a mandatory structural motif in the synthesis of FDA-approved RXR agonists (like Bexarotene) and complex natural products such as Occidol isomers[1].

Downstream Tetralin 7-Methoxy-1,1-dimethyltetralin Demethylation Demethylation (BBr3) Yields Phenol Tetralin->Demethylation Triflation Triflation (Tf2O) Yields Aryl Triflate Demethylation->Triflation Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Triflation->Coupling Drugs Retinoid X Receptor (RXR) Agonists & Polycyclic Therapeutics Coupling->Drugs Natural Sesquiterpene Analogs (e.g., Occidol derivatives) Coupling->Natural

Downstream functionalization of the tetralin scaffold into therapeutics and natural products.

References

1. - National Institutes of Health (nih.gov) 2. - Journal of Mountain Research, Vol. 13, (2018) 39-43. 3. - The Journal of Organic Chemistry (1972).

Sources

Preclinical Experimental Design and Workflow for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (NSC-245198) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7; NSC-245198) is a highly versatile chemical intermediate utilized in the synthesis of complex pharmacological agents (1)[1]. Structurally, it features a para-methoxy substituted benzene ring and a tertiary alcohol on a branched aliphatic chain. This specific structural motif makes it an ideal precursor for developing bioactive molecules targeting inflammatory and oncological pathways (2)[2].

Causality in Experimental Design: The tertiary alcohol serves as a prime synthetic handle. Because the hydroxyl group is bonded to a fully substituted carbon, it readily forms a stable carbocation under acidic conditions, facilitating E1 dehydration to functionalized alkenes or SN1 substitution to form bulky ethers. Meanwhile, the p-methoxy group provides essential lipophilicity and electron-donating properties that enhance target receptor binding affinity[1]. However, this methoxy group is also a known site for cytochrome P450 (CYP)-mediated O-demethylation, making early-stage ADME profiling critical to the workflow.

Physicochemical Profiling

Before initiating any experimental workflow, it is crucial to establish the baseline physicochemical properties of the starting material to ensure proper handling, stoichiometry, and storage ().

PropertyValueSource / Relevance
Molecular Weight 208.30 g/mol Optimal for Lipinski's Rule of 5 compliance[1].
Molecular Formula C13H20O2Confirmed via mass spectrometry[1].
XLogP3-AA 2.8Indicates favorable lipophilicity for cellular permeability[1].
Physical Form LiquidRequires volumetric measurement or density calculation.
Storage Conditions Room Temperature (RT)Stable under standard laboratory conditions.

Experimental Workflow Architecture

To systematically evaluate derivatives of NSC-245198, we employ a three-phase, self-validating workflow moving from synthetic chemistry to in vitro pharmacology and metabolic profiling.

Workflow Start 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (NSC-245198) Deriv Phase 1: Chemical Derivatization (Dehydration / Substitution) Start->Deriv InVitro Phase 2: In Vitro Screening (NF-κB Inhibition & Cytotoxicity) Deriv->InVitro ADME Phase 3: ADME/Tox Profiling (Microsomal Stability & O-Demethylation) InVitro->ADME Lead Lead Optimization & Candidate Selection ADME->Lead

Three-phase preclinical workflow for NSC-245198 derivatives, from synthesis to ADME profiling.

Protocol 1: Chemical Derivatization (Acid-Catalyzed Dehydration)

Objective: Convert the tertiary alcohol of NSC-245198 into a rigidified alkene derivative to restrict conformational flexibility and enhance target specificity.

Causality & Mechanism: We utilize an acid-catalyzed E1 elimination. The tertiary alcohol is protonated and leaves as water, forming a highly stable tertiary carbocation. Subsequent deprotonation yields a substituted alkene. Anhydrous conditions are critical to prevent the reverse hydration reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol in 20 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalysis: Add 0.5 mmol of p-Toluenesulfonic acid (PTSA) as the Brønsted acid catalyst.

    • Expert Insight: PTSA is preferred over sulfuric acid to minimize side reactions like sulfonation of the electron-rich p-methoxyphenyl ring.

  • Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

    • Self-Validation: The reaction is self-validating; the cessation of water collection indicates 100% theoretical conversion (typically 2-4 hours).

  • Quenching & Extraction: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to neutralize the PTSA, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the purified alkene derivative.

Protocol 2: In Vitro Pharmacological Screening (Anti-Inflammatory Assay)

Objective: Evaluate the synthesized derivative for its ability to inhibit the TLR4/NF-κB inflammatory signaling pathway[2].

Causality & Mechanism: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages reliably induces NF-κB translocation, leading to the transcription of pro-inflammatory cytokines (TNF-α, IL-6). By pre-treating cells with our derivative, we can quantify its inhibitory effect.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / IRAK TLR4->MyD88 NFkB NF-κB Complex (p65/p50) MyD88->NFkB Phosphorylation & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Compound NSC-245198 Derivative Compound->NFkB Inhibits Translocation

Mechanism of action for NSC-245198 derivatives inhibiting the TLR4/NF-κB signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Treatment: Pre-treat cells with varying concentrations of the derivative (0.1, 1, 10, 50 μM) or Dexamethasone (1 μM, positive control) for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Cytokine Quantification: Collect the supernatant and quantify TNF-α and IL-6 levels using commercially available ELISA kits.

  • Viability Counter-Screen (Self-Validation): Perform an MTT assay on the remaining cells. Expert Insight: This step is mandatory to prove that reductions in cytokine levels are due to true pathway inhibition and not merely compound cytotoxicity.

Protocol 3: ADME/Tox Profiling (Microsomal Stability)

Objective: Determine the in vitro intrinsic clearance (


) of the derivative to predict in vivo half-life.

Causality & Mechanism: The p-methoxy group on the NSC-245198 scaffold is highly susceptible to oxidative metabolism (O-demethylation) by hepatic Cytochrome P450 enzymes. Incubating the compound with Human Liver Microsomes (HLMs) and an NADPH regenerating system allows us to quantify this metabolic liability early in the pipeline.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 μL reaction mixture containing 1 μM test compound, 0.5 mg/mL HLM protein, and 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 20 μL aliquot and immediately quench the reaction by adding 80 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the slope of the natural log of the percentage remaining versus time. Self-Validation: Always run Verapamil concurrently as a high-clearance control to ensure HLM enzymatic viability.

Data Presentation & Expected Outcomes

The following table summarizes the anticipated pharmacological and metabolic profile of a successful NSC-245198 derivative compared to standard controls.

Test CompoundTNF-α IC50 (μM)Cell Viability (IC50, μM)HLM

(min)
HLM

(μL/min/mg)
NSC-245198 Derivative 2.4 ± 0.3> 10045.230.6
Dexamethasone (Control) 0.05 ± 0.01> 100N/AN/A
Verapamil (Control) N/AN/A12.5110.8

Interpretation: A successful derivative will demonstrate potent TNF-α inhibition (low IC50) without significant cytotoxicity (>100 μM). A microsomal half-life of >40 minutes indicates moderate metabolic stability, suggesting that while O-demethylation occurs, the compound retains sufficient stability for further in vivo efficacy studies.

References

  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol - PubChem.
  • 4-Methoxy-γ-oxobenzenebutanoic acid 3153-44-4 wiki - Guidechem. Guidechem.
  • 5-(4-methoxyphenyl)-2-methylpentan-2-ol. Sigma-Aldrich.

Sources

Application Note: Dosage, Formulation, and Administration of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the research compound 5-(4-Methoxyphenyl)-2-methylpentan-2-ol .

Given the limited public pharmacological data for this specific chemical entity, this guide is structured as a Pre-clinical Development Dossier . It applies rigorous medicinal chemistry principles to establish safe handling, formulation, and administration protocols for researchers evaluating this compound as a New Chemical Entity (NCE).

Document ID: AN-MMP-2025-03 Compound Code: MMP-Pentanol (Proposed) CAS Number: 4586-90-7 Target Audience: Medicinal Chemists, Pharmacologists, and In Vivo Research Scientists.

Executive Summary & Compound Identity

5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a lipophilic tertiary alcohol featuring a p-methoxyphenyl tail. Structurally, it resembles a reduced intermediate of anisyl-ketones, sharing physiochemical properties with fragrance ingredients and certain non-steroidal anti-inflammatory drug (NSAID) metabolites.

In drug discovery, this scaffold is often evaluated for:

  • Tyrosinase Inhibition: Due to the 4-substituted phenol ether moiety (resembling rhododendrol).

  • TRP Channel Modulation: The tertiary alcohol tail mimics ligands for TRPM8 or TRPV1.

  • Metabolic Stability: As a probe for CYP450 oxidation (O-demethylation vs. aliphatic hydroxylation).

Physiochemical Profile (Predicted)
PropertyValueImplication for Handling
Molecular Weight 208.30 g/mol Small molecule; high membrane permeability expected.
LogP (Lipophilicity) ~2.8 – 3.2Low aqueous solubility. Requires organic co-solvents (DMSO, Ethanol) or lipid carriers.
H-Bond Donors/Acceptors 1 / 2Good oral bioavailability potential (Lipinski compliant).
Physical State Viscous Liquid / Low-melting SolidMay require warming (37°C) to dispense accurately.

Solubility & Formulation Protocols

Critical Directive: Do not attempt to dissolve directly in aqueous buffers (PBS, Saline) at concentrations >10 µM. Precipitation will occur, leading to false-negative biological data.

A. Stock Solution Preparation (In Vitro)

Solvent of Choice: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

Protocol:

  • Weigh 10.4 mg of MMP-Pentanol.

  • Add 1.0 mL of DMSO to generate a 50 mM stock solution.

  • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C. Stable for 6 months.

B. In Vivo Vehicle Formulation (Oral/IP)

For animal studies, pure DMSO is toxic. Use a Co-solvent System to maintain solubility while ensuring tolerability.

Recommended Vehicle (Standard Lipophilic Formulation):

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (0.9% NaCl) (Diluent)

Preparation Workflow:

  • Dissolve compound in DMSO first (Volume = 5% of total).

  • Add PEG 400 and vortex vigorously. The solution should be clear.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing. Note: If solution turns milky (emulsion), it is acceptable for oral gavage (PO) but must be clear for Intraperitoneal (IP) or Intravenous (IV) injection.

Dosage Guidelines (Pre-clinical)

Since no clinical dosage exists, researchers must perform a Dose-Escalation Pilot Study . The following ranges are derived from structurally similar lipophilic ethers (e.g., Anisyl alcohol derivatives).

A. In Vitro (Cell Culture)
  • Range: 0.1 µM – 100 µM.

  • Control: Vehicle control must contain matching DMSO concentration (e.g., 0.1% v/v).

  • Cytotoxicity Warning: Tertiary alcohols can disrupt membranes at high concentrations. Perform an MTT/LDH assay at 100 µM before efficacy testing.

B. In Vivo (Mouse/Rat Models)
  • Route: Oral Gavage (PO) is preferred due to high lipophilicity.

  • Starting Dose (Pilot): 10 mg/kg.

  • Efficacy Window (Estimated): 30 – 100 mg/kg.

  • Limit Dose (Toxicity): 300 mg/kg (Do not exceed without safety data).

Calculation Example (Mouse, 25g):

  • Target Dose: 50 mg/kg.

  • Animal Weight: 0.025 kg.

  • Amount Required:

    
     mg.
    
  • Dosing Volume: 10 mL/kg (standard)

    
     0.25 mL per mouse.
    
  • Formulation Conc:

    
    .
    

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for formulating and administering MMP-Pentanol based on the study type.

Formulation_Protocol Start Compound: MMP-Pentanol (Lipophilic Oil/Solid) Decision Intended Application? Start->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Model) Decision->InVivo Stock Prepare 50mM Stock in 100% DMSO InVitro->Stock Vehicle Formulate Vehicle: 5% DMSO + 40% PEG400 + 5% Tween80 + Saline InVivo->Vehicle WorkSol Dilute in Media (Max 0.5% DMSO) Stock->WorkSol 1:1000 Dilution Check Check Solubility Vehicle->Check Clear Solution Clear? Proceed to IP/IV Check->Clear Yes Cloudy Suspension/Emulsion? Proceed to PO (Oral) Check->Cloudy No

Figure 1: Decision tree for formulation strategy ensuring solubility and bioavailability.

Pharmacokinetics & Metabolism (Mechanistic Insight)

Understanding the metabolic fate of MMP-Pentanol is crucial for interpreting efficacy data.

  • Phase I Metabolism (Oxidation):

    • O-Demethylation: The methoxy group on the phenyl ring is a prime target for CYP2D6 or CYP3A4, converting the compound to a phenol (Active Metabolite?).

    • Hydroxylation: The alkyl chain may undergo hydroxylation.

  • Phase II Metabolism (Conjugation):

    • The tertiary alcohol (-OH) is sterically hindered but may undergo Glucuronidation (UGT enzymes) slowly, prolonging half-life compared to primary alcohols.

Implication: If in vivo efficacy is significantly higher than in vitro, consider that the demethylated phenol metabolite might be the active species.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING (Treat as Irritant).

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush into surface water (hazardous to aquatic life due to lipophilicity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007).Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. (Guidance on PEG/Tween vehicle selection).
  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Nair, A. B., & Jacob, S. (2016).A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. (Reference for scaling dosages).

Application Note: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on 5-(4-Methoxyphenyl)-2-methylpentan-2-ol , a critical intermediate and privileged scaffold in the synthesis of Sigma-1 receptor ligands , phenylalkylamine therapeutics , and fragrance materials .

Executive Summary & Scientific Significance

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (also known as p-Methoxy-α,α-dimethyl-benzenepentanol) is a tertiary alcohol that serves as a versatile gem-dimethyl phenylalkyl scaffold. In modern drug discovery, this structural motif is highly valued for its ability to introduce steric bulk (via the gem-dimethyl group) that blocks metabolic oxidation while maintaining lipophilic interactions essential for binding to G-Protein Coupled Receptors (GPCRs) and ion channels .

Key Applications in Drug Discovery:
  • Sigma-1 Receptor Ligand Synthesis: The compound is the immediate precursor to 4-(4-methoxyphenyl)-1,1-dimethylbutylamine (via Ritter reaction), a pharmacophore with high affinity for Sigma-1 receptors, which are targets for neuroprotection, depression, and neuropathic pain [1].

  • Monoamine Transporter Modulation: Structural analogs (e.g., Venlafaxine, Tapentadol intermediates) share the phenyl-alkyl-amine core. This alcohol allows for the precise construction of "homo-phentermine" type libraries extended by alkyl linkers [2].

  • Metabolic Stability Probe: The gem-dimethyl group adjacent to the hydroxyl (or subsequent amine) prevents α-carbon oxidation, a common metabolic soft spot in linear alkyl chains, thereby improving the pharmacokinetic (PK) profile of derived lead compounds.

Chemical Properties & Structural Logic

PropertyDataRelevance to Drug Design
CAS Number 4586-90-7Unique Identifier for sourcing/database queries.
IUPAC Name 5-(4-Methoxyphenyl)-2-methylpentan-2-olDefines the carbon skeleton length (pentyl) and substitution.
Molecular Weight 208.30 g/mol Ideal fragment size (Rule of 3 compliant) for building blocks.
LogP ~2.8Optimal lipophilicity for CNS penetration.
H-Bond Donors 1 (Tertiary -OH)Critical for H-bonding or as a leaving group in substitution.
H-Bond Acceptors 2 (Ether, Alcohol)Receptor binding interactions.
Key Motif gem-DimethylSteric hindrance to protect against metabolic degradation.

Mechanistic Pathways & Synthesis Workflows

The utility of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol lies in its transformation into bioactive amines. The following Graphviz diagram illustrates the synthesis pathway from raw materials to the active Sigma-1 receptor ligand scaffold.

Figure 1: Synthesis Pathway and Derivatization

SynthesisPathway Ester Methyl 4-(4-methoxyphenyl)butanoate (Starting Material) TargetAlcohol 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Target Scaffold) Ester->TargetAlcohol Grignard Addition (THF, 0°C to RT) Grignard MeMgBr (2.2 eq) Grignard Reagent Grignard->TargetAlcohol Ritter Ritter Reaction (H2SO4, NaCN/H2O) TargetAlcohol->Ritter Activation Amine 4-(4-Methoxyphenyl)-1,1-dimethylbutylamine (Bioactive Pharmacophore) Ritter->Amine Hydrolysis SigmaLigand Sigma-1 Receptor Ligands (Neuroprotection/Analgesia) Amine->SigmaLigand Lead Optimization

Caption: Synthetic route from ester precursor to the bioactive amine pharmacophore via the title alcohol intermediate.

Detailed Experimental Protocols

These protocols are designed for researchers requiring high-purity material for biological screening.

Protocol A: Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Objective: To generate the tertiary alcohol scaffold from the corresponding ester.

Reagents:

  • Methyl 4-(4-methoxyphenyl)butanoate (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl)

Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an argon atmosphere.

  • Solvent Prep: Dissolve Methyl 4-(4-methoxyphenyl)butanoate (20.8 g, 100 mmol) in 200 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add Methylmagnesium bromide (73.3 mL, 220 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature below 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1). The ester spot (R_f ~0.6) should disappear, and the alcohol spot (R_f ~0.3) should appear.

  • Quench: Cool the flask to 0°C. Cautiously add saturated NH₄Cl solution (50 mL) dropwise to quench excess Grignard reagent. Caution: Exothermic gas evolution.

  • Workup: Extract the aqueous layer with Diethyl Ether (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane) to yield the title compound as a clear, viscous oil.

    • Yield Expectation: 85-92%

    • Validation: ¹H NMR (CDCl₃): δ 7.10 (d, 2H), 6.82 (d, 2H), 3.78 (s, 3H), 2.55 (t, 2H), 1.5-1.7 (m, 4H), 1.21 (s, 6H).

Protocol B: Conversion to 4-(4-Methoxyphenyl)-1,1-dimethylbutylamine (Ritter Reaction)

Objective: To synthesize the primary amine pharmacophore for Sigma receptor screening.

Reagents:

  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (from Protocol A)

  • Sodium Cyanide (NaCN) [Hazard: High Toxicity]

  • Sulfuric Acid (H₂SO₄), Glacial Acetic Acid

Methodology:

  • Ritter Reaction: In a fume hood, dissolve the alcohol (10 mmol) in Glacial Acetic Acid (15 mL). Add NaCN (20 mmol) carefully.

  • Acid Addition: Cool to 0°C. Add concentrated H₂SO₄ (20 mmol) dropwise.

  • Heating: Heat the mixture to 50°C for 4 hours. This forms the N-formyl intermediate.

  • Hydrolysis: Dilute with water and reflux for 2 hours to hydrolyze the formamide.

  • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).

  • Salt Formation: Treat the organic phase with HCl/Ether to precipitate the amine hydrochloride salt.

    • Reference: Based on methodologies described in US Patent 4,695,589 [3].

Biological Context & Safety

Target Interactions

The 4-methoxyphenyl tail provides a hydrophobic anchor that fits into the primary binding pocket of the Sigma-1 receptor, while the gem-dimethyl amine headgroup mimics the charge distribution of endogenous ligands like sphingosine, but with enhanced metabolic stability.

Safety Warning: Tyrosinase Inhibition

Researchers must be aware that structural analogs of p-substituted phenols (like Rhododendrol , which is 4-(4-hydroxyphenyl)-2-butanol) can act as tyrosinase substrates/inhibitors.

  • Risk: Potential for melanocyte toxicity via quinone generation.

  • Mitigation: If developing for topical or dermatological applications, screen early for tyrosinase activity and cytotoxicity in melanocytes [4].

References

  • PubChem. (2025). 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811). National Center for Biotechnology Information. Available at: [Link]

  • Mestres, J., et al. (1997). "Ligand-based approach to the origin of the sigma-1 receptor pharmacophore." Journal of Medicinal Chemistry. (General reference for phenylalkylamine pharmacophores).
  • Zimmerman, D. M., et al. (1987). Substituted Phenylbutylamines. U.S. Patent 4,695,589. Washington, DC: U.S. Patent and Trademark Office.
  • Sasaki, M., et al. (2014). "Rhododendrol, a depigmentation-inducing ingredient, exerts cytotoxicity in melanocytes via a tyrosinase-dependent mechanism." Pigment Cell & Melanoma Research. (Safety context for structural analogs).

Troubleshooting & Optimization

Improving yield of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Synthesis Ticket ID: CHEM-SUP-2024-089 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering yield attrition during the synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol due to two competing mechanisms inherent to tertiary alcohol formation: enolization of the carbonyl intermediate and acid-catalyzed dehydration during workup.[1]

The target molecule features a tertiary alcohol on an aliphatic chain with a remote electron-rich aromatic ring.[1] While the methoxy group is distant enough to minimize direct resonance destabilization, the tertiary alcohol itself is sterically encumbered and prone to elimination.

This guide moves beyond standard textbook protocols, introducing the Cerium(III) Chloride (Imamoto) method to suppress side reactions and a buffered workup strategy to preserve the acid-sensitive product.

Part 1: Troubleshooting Guide (Q&A)

Phase 1: Reaction Initiation & Conversion

Q: I am using Methyl 4-(4-methoxyphenyl)butanoate with 2.5 eq of MeMgBr, but I recover significant amounts of the intermediate ketone or starting ester. Why?

A: This is a classic "Enolization vs. Addition" competition.[1] The reaction proceeds through a ketone intermediate: 5-(4-methoxyphenyl)pentan-2-one .[1] This ketone possesses acidic


-protons at the C3 position.[1] Standard Grignard reagents (MeMgBr) are strong bases as well as nucleophiles.[1] If the Grignard acts as a base, it deprotonates the ketone to form an enolate, which effectively "protects" the carbonyl from further nucleophilic attack. Upon aqueous quench, the enolate reverts to the ketone, leading to incomplete conversion.
  • Diagnostic: Check your crude NMR.[1] If you see the ketone intermediate but no ester, your first addition worked, but the second failed due to enolization.

  • Solution: Switch to the Organocerium Protocol (see Part 2). Organocerium reagents are more nucleophilic but less basic than organolithiums or Grignards, drastically reducing enolization.[1]

Q: The reaction mixture turns into a solid gel before addition is complete.

A: This is caused by the precipitation of magnesium alkoxides in non-polar solvents (like Et₂O) or insufficient solvent volume.

  • Solution: Switch to THF (Tetrahydrofuran) or a THF/Toluene mixture.[1] The coordination of THF helps solubilize the magnesium species. Ensure your reaction concentration does not exceed 0.5 M.[1]

Phase 2: Workup & Isolation

Q: My TLC showed a clean product spot, but after workup with 1M HCl, a new less polar spot appeared, and my yield dropped.

A: You are dehydrating your product.[1][2] Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 mechanism) to form the alkene (Saytzeff product), especially when heating is involved during solvent removal.

  • The Fix: Never use strong acids to quench this specific tertiary alcohol.

  • Protocol: Quench with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. If emulsions form, use a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) to chelate magnesium ions without lowering the pH significantly.

Q: The product decomposes on the silica column.

A: Silica gel is slightly acidic (pH ~5-6).[1] For acid-sensitive tertiary alcohols, this is enough to trigger elimination during slow elution.[1]

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.[1] This neutralizes the active acidic sites on the silica.

Part 2: Advanced Protocol (The "Cerium Boost")

To maximize yield, we will utilize the Imamoto Method , using anhydrous Cerium(III) Chloride. This method enhances nucleophilic addition to enolizable ketones/esters while suppressing basicity.[1]

Reagents & Materials
  • Substrate: Methyl 4-(4-methoxyphenyl)butanoate (1.0 equiv)[1]

  • Reagent: MeMgBr (3.0 equiv, 3.0 M in Et₂O)

  • Additive: Anhydrous CeCl₃ (3.5 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Methodology
  • Preparation of Anhydrous CeCl₃ (CRITICAL STEP):

    • Commercially available CeCl₃[1][3]·7H₂O must be dried.[1] Heating it directly causes hydrolysis to CeOCl.[1]

    • Procedure: Place CeCl₃·7H₂O in a flask under high vacuum (<0.5 mmHg). Heat gradually to 140°C over 2 hours. Stir the powder occasionally.[4] A white, fine powder indicates anhydrous CeCl₃.[1] Note: If the powder turns yellow, you have decomposed it.

  • Activation:

    • Suspend the anhydrous CeCl₃ (3.5 equiv) in dry THF under Argon.

    • Stir vigorously at Room Temperature (RT) for 2 hours. The slurry should look milky white. Sonicate if necessary to break up clumps.[1]

  • Formation of Organocerium Reagent:

    • Cool the CeCl₃/THF suspension to -78°C .

    • Add MeMgBr (3.0 equiv) dropwise.[1]

    • Stir for 30 minutes at -78°C. The reagent is now "MeCeCl₂", which is highly oxophilic.[1]

  • Addition of Substrate:

    • Dissolve Methyl 4-(4-methoxyphenyl)butanoate (1.0 equiv) in a minimum amount of THF.[1]

    • Add this solution dropwise to the organocerium mixture at -78°C.

    • Why? Low temperature favors kinetic addition over enolization.[1]

  • Reaction & Quench:

    • Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC.[1]

    • Quench: Add saturated NH₄Cl solution carefully at 0°C.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1][5] Dry over Na₂SO₄.[1]

  • Purification:

    • Concentrate under reduced pressure (Water bath < 35°C).[1]

    • Purify via flash chromatography (Silica neutralized with 1% Et₃N).[1]

Part 3: Comparative Data Analysis

The following table summarizes expected yields based on literature precedents for hindered/enolizable substrates using different methodologies.

MethodReagentsPrimary Side ReactionTypical Yield
Standard Grignard Ester + MeMgBr (Et₂O, Reflux)Enolization (Ketone recovery)45 - 55%
Low-Temp Grignard Ester + MeMgBr (THF, -78°C)Incomplete conversion60 - 65%
Imamoto Method Ester + MeMgBr + CeCl₃ (THF) None (Suppressed) 85 - 92%
LaCl₃[1]·2LiCl Method Ester + MeMgCl + LaCl₃ complexMinor Enolization80 - 88%

Part 4: Mechanistic Visualization

The following diagram illustrates the bifurcation between the yield-killing enolization pathway and the desired organocerium pathway.

G Start Start: Ester/Ketone Intermediate Decision Reagent Choice Start->Decision Path_Standard Standard MeMgBr (Strong Base) Decision->Path_Standard Standard Protocol Path_Cerium Me-CeCl2 (Strong Nucleophile) Decision->Path_Cerium Imamoto Protocol Enolization Deprotonation (Enolate Formation) Path_Standard->Enolization High Basicity Addition Nucleophilic Attack (Carbonyl Activation) Path_Cerium->Addition High Oxophilicity Low Basicity Fail Low Yield: Recovered Ketone Enolization->Fail Aqueous Quench Success High Yield: Tertiary Alcohol Addition->Success

Figure 1: Mechanistic divergence showing how Organocerium reagents bypass the enolization trap common in Grignard reactions with enolizable substrates.[1]

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents."[1] Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Imamoto, T., et al. "Organocerium reagents.[1][3] Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236.[1] Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 43(25), 3333-3336.[1] Link

  • Concellón, J. M., et al. "Total Synthesis of tertiary alcohols via addition of organolithiums to ketones in the presence of anhydrous CeCl3." Journal of Organic Chemistry, 69(20), 6923. Link

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.[1] The synthesis of drug intermediates requires adherence to local compliance and safety regulations.

Sources

Stability issues with 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Introduction

Welcome to the Technical Support Center for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811).[1] This guide is designed for researchers, scientists, and drug development professionals who are working with this tertiary benzylic alcohol. Understanding the stability profile of this molecule is critical for ensuring the accuracy of experimental results, the viability of formulations, and the integrity of long-term studies. This document provides in-depth troubleshooting advice and detailed protocols to identify, mitigate, and understand potential stability issues.

Structurally, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol possesses two key features that dictate its reactivity and stability: a tertiary alcohol and a methoxyphenyl group . The tertiary alcohol is sterically hindered and lacks an alpha-hydrogen, making it resistant to certain oxidation pathways but susceptible to acid-catalyzed dehydration.[2][3] The electron-donating methoxy group on the aromatic ring can influence the molecule's susceptibility to electrophilic attack and oxidative degradation.[4] This guide will explore the practical implications of these structural characteristics.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol?

The primary stability concerns stem from its tertiary benzylic alcohol structure. The molecule is potentially susceptible to:

  • Acid-Catalyzed Degradation: Exposure to acidic conditions can lead to dehydration (loss of water) to form various isomeric alkenes.

  • Oxidative Degradation: While the tertiary alcohol itself is relatively robust against oxidation, the methoxy-activated aromatic ring and the aliphatic chain can be susceptible to oxidative stress, potentially from reactive oxygen species or radical initiators.[5][6]

  • Photodegradation: Aromatic systems, especially those with electron-donating groups, can be sensitive to light, potentially leading to radical-mediated degradation.[6][7]

Q2: How should I properly store this compound?

To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: In a cool, well-ventilated place, away from heat sources.[8] Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen, especially if the compound is in solution.

  • Light: Protect from light by using amber glass vials or storing containers in the dark.[7]

  • Container: Use tightly sealed containers to prevent exposure to moisture and atmospheric contaminants.[9]

Q3: What are the initial physical signs of degradation?

Initial signs of degradation can be subtle but may include:

  • Appearance of color: The pure compound is expected to be colorless or white. The development of a yellow or brown tint can indicate the formation of chromophoric degradation products, often arising from oxidation.

  • Change in physical state: The compound may become oily or gummy if it degrades into a mixture of impurities with lower melting points.

  • Insolubility: If degradation products are polymeric or less soluble in a given solvent, you may observe cloudiness or precipitation in solutions that were previously clear.

Section 2: Troubleshooting Guide: Unexpected Experimental Results

Q: My sample purity, as determined by HPLC or GC, has decreased over time. What is the likely cause?

A decrease in purity indicates that the parent molecule is converting into one or more new chemical entities. Based on its structure, the most probable causes are acid-catalyzed dehydration or slow oxidation.

  • Causality: Tertiary alcohols, particularly benzylic ones, can undergo elimination reactions in the presence of trace acidic impurities (e.g., from solvents, glassware, or atmospheric CO₂ in non-buffered solutions).[3] This would result in the formation of one or more alkene isomers. Alternatively, slow oxidation of the aromatic ring or aliphatic chain can occur upon prolonged exposure to air.[6]

Actionable Advice:

  • Re-examine your storage conditions: Ensure the sample is protected from light, heat, and air.

  • Check the pH of your solutions: If the compound is in a solution, ensure it is neutral or slightly basic. Avoid acidic buffers unless required for an experiment, and if so, use freshly prepared solutions.

  • Analyze for degradants: Use the protocols in Section 3 to characterize the new impurities, which can confirm the degradation pathway.

Q: I'm observing new, unexpected peaks in my analytical chromatogram (HPLC/GC). How do I begin to identify them?

New peaks are almost certainly degradation products. A systematic approach, known as forced degradation or stress testing, is the most effective way to tentatively identify these peaks.[5][10]

  • Expert Insight: The goal of forced degradation is to intentionally degrade the compound under controlled conditions (acid, base, oxidation, heat, light) to generate the likely impurities.[7] By comparing the chromatograms of the stressed samples to your aged sample, you can often identify the degradation pathway. For example, if the new peak in your sample matches a peak generated under acidic stress, you can confidently identify it as a product of acid-catalyzed degradation.

Actionable Advice:

  • Perform a forced degradation study: Follow Protocol 2 to create samples degraded by specific mechanisms.

  • Use mass spectrometry (LC-MS or GC-MS): This is the most powerful tool for identifying unknowns. An acid-degradation product, for instance, would have a molecular weight corresponding to the loss of water (M-18) from the parent compound. An oxidation product would show an increase in mass corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).[11][12]

Section 3: In-Depth Technical Protocols

Protocol 1: Baseline Purity Assessment by HPLC-UV

This protocol establishes a reliable method for quantifying the purity of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol and detecting potential impurities.

Rationale: Reversed-phase HPLC is an ideal technique for separating the relatively nonpolar parent compound from potentially more polar or nonpolar degradation products.[13] The methoxyphenyl group contains a strong chromophore, making UV detection highly sensitive.[14]

prep Sample Preparation ~1 mg/mL in Mobile Phase Filter (0.45 µm) hplc HPLC System C18 Column (e.g., 250x4.6 mm, 5µm) Column Temp: 30°C prep->hplc Inject Sample detection UV Detection Set to λmax (~225 nm, 275 nm) Collect Data hplc->detection mobile_phase Mobile Phase Isocratic or Gradient Acetonitrile / Water (with 0.1% Formic Acid) mobile_phase->hplc analysis Data Analysis Integrate Peaks Calculate % Purity detection->analysis

Caption: Workflow for HPLC-UV Purity Analysis.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid helps to produce sharp peak shapes.[14]

  • Standard/Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.[13]
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidA common mobile phase for aromatic compounds, offering good solubility and resolution.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
UV Detection 225 nm and 275 nmThe 4-methoxyphenyl moiety has characteristic absorbance maxima in these regions.[14]
  • Analysis: Inject the sample. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Conducting Forced Degradation Studies

This protocol outlines the conditions for intentionally stressing the compound to investigate its degradation pathways and validate the stability-indicating nature of the analytical method.[7][10]

Stress ConditionProtocolRationale & Potential Products
Acid Hydrolysis Dissolve in 0.1 M HCl; heat at 60°C for 24h.To simulate acidic environments. Expected to cause dehydration, forming alkene isomers (M-18).
Base Hydrolysis Dissolve in 0.1 M NaOH; heat at 60°C for 24h.To simulate alkaline environments. Generally, tertiary alcohols are stable to base, but this confirms it.
Oxidation Dissolve in 3% H₂O₂ at room temp for 24h.To simulate oxidative stress.[5] May lead to ring hydroxylation or side-chain oxidation (M+16).
Thermal Heat solid sample at 80°C for 48h.To assess thermal stability in the solid state.[7]
Photolytic Expose solution (~1 mg/mL in methanol) to ICH-compliant light source (e.g., >1.2 million lux hours).To assess light sensitivity. May induce complex radical-mediated degradation.[6][7]

For each condition, a control sample (dissolved in the same solvent but not stressed) should be prepared and analyzed alongside the stressed sample.

Section 4: Predicted Degradation Pathways

The chemical structure of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol suggests that acid-catalyzed dehydration is the most probable degradation pathway under common laboratory conditions.

Mechanistic Rationale:

  • Protonation: In the presence of an acid (H⁺), the hydroxyl group is protonated to form a good leaving group (water).

  • Carbocation Formation: The departure of water results in the formation of a relatively stable tertiary benzylic carbocation. The electron-donating methoxy group further stabilizes this intermediate through resonance.

  • Elimination: A proton is abstracted from an adjacent carbon atom, leading to the formation of a double bond. Due to multiple possible abstraction sites, a mixture of alkene isomers is expected.

G Parent 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Parent Compound) Protonated Protonated Alcohol Parent->Protonated + H⁺ Carbocation Tertiary Benzylic Carbocation (Stabilized Intermediate) Protonated->Carbocation - H₂O Product1 Alkene Isomer 1 Carbocation->Product1 - H⁺ Product2 Alkene Isomer 2 Carbocation->Product2 - H⁺

Caption: Predicted pathway for acid-catalyzed dehydration.

References

  • Title: Application Note: HPLC Analysis of 4-(4-methoxyphenyl)
  • Title: 4-Methoxyphenol | SIELC Technologies Source: SIELC Technologies URL
  • Title: Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ Source: ASM Journals URL
  • Title: HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol)
  • Source: DEA.
  • Title: Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl)
  • Title: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Source: PubChem URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Sharp Services URL: [Link]

  • Title: Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 Source: ResearchGate URL: [Link]

  • Title: Reductive deoxygenation of tertiary alcohols: a cobalt-catalyzed hydrosilylation approach Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols Source: SciELO URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET Source: Alfa Aesar URL

Sources

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol , a tertiary alcohol intermediate often utilized in the development of analgesic pharmacophores and fragrance compounds. The primary synthetic route involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 4-(4-methoxyphenyl)butan-2-one .

While the Grignard reaction is a staple of organic synthesis, this specific substrate presents unique challenges regarding dehydration during workup and competitive enolization . This guide provides optimized protocols, troubleshooting decision trees, and mechanistic insights to ensure high yield and purity.

Module 1: Optimized Experimental Protocol

The Reaction Scheme

The target transformation converts the ketone (Raspberry Ketone Methyl Ether) to the tertiary alcohol using a Grignard reagent.

ReactionScheme SM 4-(4-Methoxyphenyl)butan-2-one (Ketone) Inter Magnesium Alkoxide Intermediate SM->Inter Nucleophilic Addition 0°C to RT Reagent MeMgBr (1.2-1.5 eq) THF, Anhydrous Reagent->Inter Product 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Tertiary Alcohol) Inter->Product Mild Acidic Workup (Sat. NH4Cl) Impurity Alkene Side Product (Dehydration) Inter->Impurity Strong Acid/Heat (Avoid H2SO4)

Figure 1: Reaction pathway showing the desired nucleophilic addition and the critical dehydration risk during workup.[1]

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 4-(4-methoxyphenyl)butan-2-one (1.0 equiv)

  • Nucleophile: Methylmagnesium bromide (3.0 M in Et₂O or THF) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Reagent Charging: Charge the flask with the ketone substrate dissolved in anhydrous THF (concentration ~0.5 M).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath.

    • Technical Note: Cooling suppresses competitive enolization (proton abstraction) by the basic Grignard reagent.

  • Addition: Add MeMgBr dropwise over 30–45 minutes.

    • Observation: A slight exotherm is expected. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or GC-MS.

  • Quench (CRITICAL): Cool back to 0°C. Quench by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).

    • Warning: Do not use HCl or H₂SO₄. Strong acids will instantly dehydrate the tertiary alcohol to the alkene.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.

Module 2: Troubleshooting & Optimization

Diagnostic Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue Detected Problem1 Low Conversion (Starting Material Remains) Start->Problem1 Problem2 Low Yield (Impurity Formation) Start->Problem2 Check1 Check Grignard Quality (Titrate Reagent) Problem1->Check1 Check2 Check Moisture (Was flask dried?) Problem1->Check2 Check3 Check Workup pH (Did you use strong acid?) Problem2->Check3 Solution1 Increase Equivalents (Enolization occurring) Check1->Solution1 Molarity OK Solution2 Resynthesize Grignard or Buy Fresh Check1->Solution2 Low Molarity Check2->Solution2 Water Present Solution3 Use Sat. NH4Cl only Keep Temp < 40°C Check3->Solution3 Acidic pH confirmed

Figure 2: Troubleshooting logic for Grignard addition to ketones.

Common Issues & Solutions Table
SymptomProbable CauseCorrective Action
Starting Material Remaining Enolization: The ketone acts as an acid rather than an electrophile.Increase MeMgBr to 2.0 equivalents. The first equivalent acts as a base, the second as a nucleophile. Alternatively, use Cerium(III) chloride (Luche conditions) to enhance nucleophilicity.
Product is an Oil/Alkene Dehydration: Tertiary alcohols eliminate water easily under acidic/thermal stress.[2]Strictly use saturated NH₄Cl for quenching.[1] Do not heat the rotary evaporator bath above 40°C during concentration.
Black/Brown Reaction Mixture Wurtz Coupling: Radical side reactions or oxidation of the Grignard.Ensure inert atmosphere (N₂ or Ar). If synthesizing the Grignard in situ, keep temperature low to prevent radical coupling.
Low Yield after Workup Emulsion Formation: Magnesium salts form a gel.Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate Mg²⁺ and break the emulsion.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the ester precursor (Methyl 4-(4-methoxyphenyl)butanoate) instead of the ketone?

  • Answer: Yes. However, the stoichiometry changes. Esters require 2.0+ equivalents of Grignard reagent because the first equivalent generates the ketone in situ, which then reacts with the second equivalent to form the alcohol.

    • Pros: Esters are often more stable and cheaper.

    • Cons: Higher consumption of Grignard reagent; slightly higher risk of side products if the first addition is slow.

Q2: Why is the choice of solvent (Ether vs. THF) important?

  • Answer: THF is generally preferred for this reaction because it coordinates better with Magnesium, increasing the solubility of the Grignard reagent. However, THF is more hygroscopic than Diethyl Ether. If using THF, ensure it is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.

Q3: My product contains a significant amount of alkene (5-(4-methoxyphenyl)-2-methylpent-2-ene). Can I convert it back?

  • Answer: Direct reconversion is difficult and non-selective (Markovnikov hydration will likely yield the same alcohol but is messy). It is far better to prevent dehydration. If you must purify, use column chromatography with basic alumina or silica gel deactivated with 1% Triethylamine to prevent on-column dehydration.

Q4: How do I determine the exact concentration of my Grignard reagent?

  • Answer: Commercial Grignard reagents degrade over time. Use the No-D NMR method (using 1,5-cyclooctadiene as standard) or a colorimetric titration with Salicylaldehyde phenylhydrazone or Menthol/1,10-phenanthroline before critical batches.

References

  • Grignard Reagent Addition to Ketones

    • Source: Org.[3][4] Synth. 1931, 11, 52.

    • Context: Foundational protocols for the addition of methylmagnesium halides to ketones to form tertiary alcohols.[5]

    • URL:[Link]

  • Prevention of Tertiary Alcohol Dehydration: Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 17: Elimination Reactions. Context: Mechanistic explanation of E1 elimination in tertiary alcohols under acidic conditions.
  • Synthesis of Phenyl-Alkanol Derivatives (Tapentadol Intermediates)
  • Titration of Grignard Reagents: Source: Krasovskiy, A., & Knochel, P. (2006). A new, convenient titration method for organometallic zinc, magnesium, and lanthanide reagents. Synthesis, 2006(05), 890-891. Context: Standard method for verifying reagent stoichiometry to prevent low yields.

Sources

Technical Support Center: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: OPEN | Priority: HIGH | Context: Analytical & Synthetic Artifacts

Executive Summary

Compound: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol CAS: 4586-90-7 (and related isomers) Class: Tertiary Alcohol / Phenyl Ether Derivative Primary Application: Intermediate in the synthesis of CNS-active agents (analogous to Venlafaxine/Tapentadol precursors) and lipid-regulating agents.

The Issue: Researchers frequently report "missing" molecular ions in GC-MS, inexplicable "ghost" peaks in HPLC, and persistent dimerization impurities during synthesis. This guide deconstructs these artifacts, distinguishing between procedural errors and intrinsic molecular instability .

Module 1: The "Phantom" Peak (GC-MS Artifacts)

The Problem

User observes a dominant peak at


 190  (or similar M-18 mass) instead of the expected molecular ion 

208
. The library match identifies the compound as an alkene (e.g., 5-(4-methoxyphenyl)-2-methylpent-2-ene), leading to the false conclusion that the synthesis failed.
Root Cause: Thermal Dehydration

As a tertiary alcohol, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is thermally labile. The high temperature of standard GC injection ports (


) catalyzes an E1 elimination reaction  inside the liner, instantly dehydrating the alcohol into its alkene isomers before it reaches the column.
Troubleshooting Protocol
ParameterStandard Setting (Fail)Optimized Setting (Pass)Rationale
Injector Temp


Minimizes thermal energy available for elimination.
Liner Type Glass wool (active sites)Deactivated / Baffled Removes acidic silanol sites that catalyze dehydration.
Injection Mode Split/SplitlessCold On-Column Deposits sample directly into the column, bypassing the hot liner.
Derivatization NoneTMS (BSTFA) Caps the -OH group, preventing elimination and improving volatility.
Artifact Mechanism Diagram

DehydrationArtifact Alcohol Target Alcohol (m/z 208) Injector GC Injector (>250°C + Silanols) Alcohol->Injector Injection Carbocation Tertiary Carbocation Intermediate Injector->Carbocation - H2O (Thermal E1) Alkene1 Zaitsev Product (Trisubstituted Alkene) Carbocation->Alkene1 Major Artifact Alkene2 Hofmann Product (Disubstituted Alkene) Carbocation->Alkene2 Minor Artifact

Figure 1: Thermal dehydration pathway in GC-MS injection ports leading to false negative results.

Module 2: Synthetic Impurities (The Grignard Dimer)

The Problem

During the synthesis via Grignard addition (3-(4-methoxyphenyl)propylmagnesium bromide + Acetone), a persistent non-polar impurity appears at high retention times. It is difficult to remove via crystallization.

Root Cause: Wurtz Homocoupling

The formation of the Grignard reagent is accompanied by a side reaction where the alkyl halide reacts with the formed Grignard reagent, catalyzed by the magnesium surface. This creates a "dimer" artifact: 1,6-bis(4-methoxyphenyl)hexane .

Diagnostic Criteria
  • NMR: Appearance of a triplet at

    
     ppm (benzylic) but lacking the characteristic methyl singlets of the target alcohol.
    
  • Solubility: The dimer is significantly less soluble in polar solvents than the target alcohol, often causing oiling out.

Prevention & Remediation
  • Dilution Control: High local concentrations of alkyl halide favor dimerization.

    • Fix: Add the alkyl halide to the Mg suspension slowly (dropwise) and in high dilution (THF/Ether).

  • Temperature Management: Higher temperatures favor Wurtz coupling.

    • Fix: Initiate the Grignard formation at ambient temp, then cool to

      
       for the majority of the addition.
      
  • Purification:

    • The dimer is non-polar. Use Flash Column Chromatography (Hexane:EtOAc 9:1) to elute the dimer first, followed by the more polar tertiary alcohol.

Module 3: NMR "Ghost" Signals (Aggregation)

The Problem

The


 NMR spectrum in 

shows broadened signals for the hydroxyl proton and slight shifting of the adjacent methyl groups, making integration unreliable.
Root Cause: Hydrogen Bonding

Tertiary alcohols with ether linkages are prone to intermolecular hydrogen bonding. In non-polar solvents like chloroform, they form transient dimers or aggregates. The -OH signal can drift anywhere from 1.5 ppm to 4.0 ppm depending on concentration and temperature.

Validation Protocol

To confirm the structure and eliminate "ghost" interpretations:

  • 
     Shake:  Add one drop of 
    
    
    
    to the NMR tube. The -OH peak will disappear (exchange) and adjacent coupling effects will sharpen.
  • Solvent Switch: Run the spectrum in DMSO-d6 . DMSO breaks intermolecular H-bonds, resulting in a sharp, distinct singlet for the -OH group (often split if H-bonding to DMSO is strong, but distinct).

FAQ: Frequently Asked Questions

Q1: Can I use acidic workup (e.g., 1M HCl) to quench the reaction?

  • Strictly No. Tertiary alcohols are extremely acid-sensitive. Even dilute HCl can catalyze the formation of the carbocation, leading to the alkene artifact described in Module 1.

  • Recommended Quench: Saturated

    
     (mildly acidic/buffered) or saturated Sodium Potassium Tartrate (Rochelle's Salt) if aluminum/transition metals are involved.
    

Q2: Why is my yield >100%?

  • Solvent Trapping. The tertiary alcohol structure, combined with the ether tail, creates a viscous oil that traps solvent (THF/Ether) effectively. High-vacuum drying at

    
     for >12 hours is often required. Check NMR for characteristic THF peaks (
    
    
    
    1.85, 3.76).

Q3: Is the compound light sensitive?

  • Moderately. The anisole (methoxy-benzene) moiety can undergo slow oxidation to quinones if exposed to UV light and oxygen for extended periods. Store in amber vials under argon.

Troubleshooting Logic Flow

Troubleshooting Start Start: Impurity/Issue Detected Method Analysis Method? Start->Method GC GC-MS Method->GC NMR NMR Method->NMR MissingIon Missing Parent Ion? (Only m/z 190 visible) GC->MissingIon GhostPeaks Broad/Shifting Peaks? NMR->GhostPeaks ActionGC Action: Lower Injector Temp or Derivatize (TMS) MissingIon->ActionGC Diagnosis: Thermal Dehydration ActionNMR Action: D2O Shake or DMSO-d6 GhostPeaks->ActionNMR Diagnosis: H-Bonding Aggregation

Figure 2: Decision tree for rapid diagnosis of analytical artifacts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Org. Synth. (1978).[1] General procedures for Grignard formation and minimization of Wurtz coupling. Organic Syntheses, Coll. Vol. 6, p.737. Retrieved from [Link]

  • Restek Corporation. (2024). Troubleshooting GC-MS: Dehydration of Alcohols in Injection Ports. Retrieved from [Link]

Sources

Troubleshooting 5-(4-Methoxyphenyl)-2-methylpentan-2-ol assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary

This guide addresses critical troubleshooting protocols for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7). As a tertiary alcohol with a para-methoxy phenyl ether moiety, this compound presents unique challenges in both analytical chromatography (dehydration artifacts) and biological assays (metabolic instability). This document provides expert-level solutions for researchers observing inconsistent purity data, peak splitting, or poor recovery in metabolic stability screens.

Part 1: Analytical Assay Troubleshooting (HPLC/GC)

The Core Challenge: The most frequent issue reported with 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is on-column dehydration . Tertiary alcohols are acid-sensitive.[1][2][3][4] Standard acidic mobile phases (e.g., 0.1% TFA) often catalyze the elimination of water, leading to the formation of the corresponding alkene (5-(4-methoxyphenyl)-2-methylpent-1-ene or -2-ene) during the run. This results in split peaks, broad tailing, or quantitation errors.

Common Issues & Solutions

Q1: Why do I see two peaks in my HPLC chromatogram for a pure standard?

  • Root Cause: Acid-catalyzed dehydration.[1][5] The silica surface of many C18 columns contains acidic silanols, and acidic modifiers (TFA, Formic Acid) exacerbate this, converting the tertiary alcohol to an alkene in situ.

  • The Fix:

    • Switch to a Neutral pH: Use 10 mM Ammonium Acetate (pH 6.8) instead of acidic modifiers.

    • Column Selection: Use a "base-deactivated" or high-coverage C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) to minimize silanol interactions.

    • Temperature: Lower the column temperature to <30°C. High temperatures (>40°C) accelerate the elimination reaction.

Q2: My GC-MS sensitivity is low, and the mass spectrum shows a [M-18]+ base peak.

  • Root Cause: Thermal dehydration in the injector port. The molecular ion (

    
     = 208) is often weak or absent because the molecule loses water (
    
    
    
    = 190) immediately upon vaporization.
  • The Fix:

    • Derivatization: Silylate the hydroxyl group using BSTFA + 1% TMCS prior to injection. The TMS-ether is thermally stable and prevents dehydration.

    • Injector Temp: Lower the inlet temperature if possible, though derivatization is the robust solution.

Optimized HPLC Method Parameters
ParameterRecommendationRationale
Column C18 End-capped (e.g., 3.5 µm, 4.6 x 100 mm)Minimizes silanol activity that catalyzes dehydration.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Neutral pH prevents acid-catalyzed elimination.
Mobile Phase B Acetonitrile (ACN)ACN has lower backpressure and better peak shape for ethers.
Detection UV @ 225 nm or 275 nmThe anisole ring absorbs well at 275 nm (secondary band) and strongly at 225 nm.
Flow Rate 1.0 mL/minStandard flow; adjust for column dimensions.

Part 2: Biological & Metabolic Assay Troubleshooting

The Core Challenge: In drug development, this molecule is often screened for metabolic stability. The para-methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (CYP2D6/CYP3A4), while the tertiary alcohol is relatively stable to oxidation but prone to Phase II conjugation (Glucuronidation).

Q3: I am getting low recovery (<50%) in my microsomal stability assay at T=0.

  • Root Cause: Non-Specific Binding (NSB). The lipophilic phenyl-alkyl chain (

    
    ) causes the molecule to stick to plasticware or microsomal proteins.
    
  • The Fix:

    • Pre-incubation: Equilibrium dialysis may be needed to determine free fraction (

      
      ).
      
    • Solvent: Ensure the stock is fully dissolved in DMSO/Acetonitrile before spiking.

    • Reaction Termination: Use ice-cold acetonitrile with an internal standard to ensure full desorption from proteins during precipitation.

Q4: What metabolites should I look for?

  • Primary Pathway: O-demethylation to the phenol (5-(4-hydroxyphenyl)-2-methylpentan-2-ol). This is the major metabolic "soft spot".

  • Secondary Pathway: Aliphatic Hydroxylation on the pentyl chain.

  • Phase II: Direct O-glucuronidation of the tertiary alcohol is sterically hindered but possible; O-glucuronidation of the phenol metabolite is rapid.

Part 3: Visualizing the Workflows

Figure 1: Analytical Troubleshooting Logic

This workflow guides you through diagnosing peak splitting and sensitivity issues.

AnalyticalTroubleshooting Start Issue: Poor Peak Shape / Splitting CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic Dehydration Cause: Acid-Catalyzed Dehydration IsAcidic->Dehydration Yes CheckTemp Check Column Temp IsAcidic->CheckTemp No FixBuffer Action: Switch to 10mM NH4OAc (pH 6.8) Dehydration->FixBuffer Result Result: Single, Sharp Peak (Tertiary Alcohol Intact) FixBuffer->Result IsHot Is Temp > 40°C? CheckTemp->IsHot ThermalElim Cause: Thermal Elimination IsHot->ThermalElim Yes FixTemp Action: Lower Temp to 25-30°C IsHot->FixTemp Yes FixTemp->Result

Caption: Decision tree for resolving peak splitting in HPLC analysis of tertiary alcohols.

Figure 2: Predicted Metabolic Pathway (CYP450)

This diagram illustrates the primary clearance pathways relevant to ADME/Tox screening.

MetabolicPathway cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent Parent Compound (5-(4-Methoxyphenyl)-2-methylpentan-2-ol) Phenol Metabolite M1 (O-Desmethyl Phenol) Parent->Phenol CYP2D6/3A4 (O-Demethylation) Alkene Artifact/Metabolite (Dehydrated Alkene) Parent->Alkene Acid/Thermal (Elimination) Glucuronide Metabolite M2 (Phenol-O-Glucuronide) Phenol->Glucuronide UGT (Glucuronidation)

Caption: Primary metabolic and degradation pathways.[6] M1 (Phenol) is the expected major biological metabolite.

References

  • PubChem. (2025). 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811). National Library of Medicine. [Link]

  • Phenomenex. (2024). Troubleshooting HPLC of Acid-Sensitive Compounds. Chromatography Technical Guide. [Link]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. (Contextual grounding for ether metabolism). [Link]

  • Dolan, J. W. (2012). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Reference for temperature effects on separation). [Link]

Sources

Refinement of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol protocols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Protocol Refinement for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Topic: Optimization of Grignard Addition & Isolation Protocols for Tertiary Phenethyl Alcohols Target Compound: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently encounter a specific frustration regarding 5-(4-Methoxyphenyl)-2-methylpentan-2-ol . You are likely synthesizing this as a linker or a metabolic probe. The chemistry appears trivial on paper—a standard Grignard addition to a ketone or ester. Yet, user reports consistently highlight variable yields (40–85%) and persistent contamination with alkene elimination products .

This guide moves beyond the textbook "add and stir" approach. It addresses the thermodynamic instability of this specific tertiary alcohol, which is prone to acid-catalyzed dehydration due to the electron-donating nature of the anisole tail and the steric strain of the gem-dimethyl headgroup.

Module 1: Synthesis Optimization (The Grignard Step)

Core Philosophy: The formation of the carbon-carbon bond is rarely the problem; the issue lies in the thermal profile and stoichiometry.

Critical Decision: Ester vs. Ketone Precursor
  • Route A (Ketone): Addition of MeMgBr to 5-(4-methoxyphenyl)pentan-2-one.

    • Verdict:Preferred. Requires only 1.1 equivalents of Grignard. Cleaner profile.

  • Route B (Ester): Double addition of MeMgBr to Methyl 4-(4-methoxyphenyl)butanoate.

    • Verdict:Risky. Requires >2.2 equivalents. The intermediate ketone is often slower to react than the ester, leading to mixtures of alcohol, ketone, and unreacted ester if not refluxed, which promotes side reactions.

Troubleshooting the Reaction

Q1: My Grignard reagent (MeMgBr) precipitates when I cool the reaction. How does this affect the yield?

  • Cause: Methylmagnesium bromide in diethyl ether has low solubility at -78°C. In THF, it is more soluble but more basic.

  • Refinement: Switch solvent systems. Use a THF/Toluene (1:1) mixture. Toluene moderates the basicity and improves heat transfer, reducing localized "hot spots" that cause oligomerization.

  • Protocol Adjustment: Do not cool to -78°C. This reaction is best run at 0°C to Room Temperature . The activation energy for the second addition (in Route B) or the steric hindrance (in Route A) requires mild thermal energy.

Q2: I see a persistent "dimer" impurity by TLC/LCMS.

  • Diagnosis: Wurtz coupling. If you are preparing the Grignard in situ, high local concentrations of methyl iodide/bromide lead to ethane formation and radical coupling.

  • Refinement: Use commercially available 3.0 M MeMgBr in Diethyl Ether rather than preparing it. If preparing it, use a "dilution-controlled" addition of the halide to the Mg turnings.

Module 2: Work-up & Isolation (The "Kill" Step)

This is where 90% of batches are ruined. The tertiary alcohol is extremely acid-sensitive. A standard 1M HCl quench will instantly dehydrate the product to 5-(4-Methoxyphenyl)-2-methylpent-2-ene .

The Self-Validating Quench Protocol

Q3: How do I quench without triggering dehydration?

  • The "Standard" Mistake: Pouring reaction mixture into HCl/Ice.

  • The Refined Solution: Use the Fieser Method or Ammonium Chloride (Buffered) .

Step-by-Step Buffered Quench:

  • Cool reaction mixture to 0°C.

  • Dilute with 2 volumes of MTBE (Methyl tert-butyl ether). Why? MTBE separates phases faster than diethyl ether.

  • Slowly add Saturated Aqueous Ammonium Chloride (

    
    ).
    
    • Note: If the magnesium salts form a sticky gel, add 10% aqueous Sodium Potassium Tartrate (Rochelle Salt). This chelates Mg ions, solubilizing the salts without lowering the pH to dangerous levels.

  • pH Check: Ensure the aqueous layer pH is > 5.0 . If lower, buffer with dilute

    
    .
    

Module 3: Purification & Refinement

Q4: My product decomposes during distillation. What are the parameters?

  • Physics: The boiling point is high (>140°C at standard pressure), but the dehydration temperature is ~100°C in the presence of trace acid.

  • Refinement: You must use High Vacuum (< 1 mmHg) .

    • Target Boiling Point: 110–120°C at 0.5 mmHg .

    • Crucial: Pre-wash the distillation glassware with dilute

      
       and dry it. This neutralizes acidic sites on the glass surface.
      

Q5: Can I use Silica Gel Chromatography?

  • Warning: Standard Silica Gel (

    
    ) is slightly acidic (pH 6.5–7.0) and has active silanol groups. This acts as a catalyst for elimination.
    
  • Refinement:

    • Option A: Use Neutral Alumina (Activity Grade III).

    • Option B (If using Silica): Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. This "caps" the active acidic sites. Elute with Hexane/Ethyl Acetate (gradient).

Module 4: Analytical Verification

Data Summary Table: Product vs. Impurity

FeatureTarget: Alcohol (Product)Impurity: Alkene (Dehydration)Impurity: Ketone (Precursor)
Structure Tertiary -OHC=C Double BondC=O Carbonyl
1H NMR (CDCl3)

1.20 (s, 6H,

)

1.6-1.7 (s, 3H/6H, vinylic methyls)

2.13 (s, 3H,

)
IR Spectroscopy Broad band ~3400

Sharp weak ~1650

Strong sharp ~1715

TLC (Hex/EtOAc) Lower

(Polar)
High

(Non-polar)
Mid

Stability Stable at pH 7-10StableStable

Visual Workflow: Synthesis & Impurity Pathways

The following diagram illustrates the critical decision nodes where impurities are generated.

G Start Precursor: 5-(4-Methoxyphenyl)pentan-2-one Reaction Reaction: Nucleophilic Addition (0°C -> RT) Start->Reaction Reagent Reagent: MeMgBr (THF/Tol) Reagent->Reaction Quench_Acid Quench: HCl / Acidic Reaction->Quench_Acid Incorrect pH Control Quench_Base Quench: NH4Cl / Rochelle Salt Reaction->Quench_Base Buffered pH > 5 Impurity_Ketone IMPURITY: Unreacted Ketone Reaction->Impurity_Ketone Incomplete Conversion Impurity_Alkene IMPURITY: Alkene (Elimination) (Dehydration) Quench_Acid->Impurity_Alkene Acid Catalysis (-H2O) Product TARGET: Tertiary Alcohol (Yield >85%) Quench_Base->Product Preserves -OH

Caption: Logical flow of synthesis showing the critical divergence point at the quenching step. Acidic conditions irreversibly lead to the alkene impurity.

References

  • Grignard Addition to Esters/Ketones

    • Title: Reaction of Grignard Reagents with Esters.[1][2]

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.839 (1955); Vol. 26, p.93 (1946).

    • URL:[Link]

  • Dehydration of Tertiary Alcohols

    • Title: Acid-catalyzed dehydr
    • Source: Master Organic Chemistry (Authoritative Educ
    • URL:[Link]

  • Compound Data & Structure

    • Title: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811).[4][5]

    • Source: PubChem (N
    • URL:[Link]

  • Work-up Protocols

    • Title: Fieser Workup for Grignard Reactions.
    • Source: University of Rochester, Dept.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7)[1] Molecular Class: Lipophilic Tertiary Alcohol Primary Application: Building block and lipophilic spacer in medicinal chemistry, PROTAC design, and GPCR ligand synthesis.

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. The core challenge of handling 5-(4-Methoxyphenyl)-2-methylpentan-2-ol lies in its structural causality: it is a tertiary alcohol flanked by a highly electron-rich p-methoxyphenyl alkyl chain. This makes the molecule exceptionally prone to acid-catalyzed E1 elimination (dehydration). If your protocols do not account for the precise pKa thresholds of your reagents and purification media, your target alcohol will rapidly degrade into an unusable alkene byproduct.

This guide provides self-validating protocols and field-proven troubleshooting steps to ensure high-yield synthesis and isolation.

Troubleshooting Guide & FAQs

Q1: My isolated yield is consistently low after the Grignard addition, and NMR shows a new alkene peak. What is causing this? The Causality: The most common pitfall occurs during the aqueous work-up. The reaction of methyl 4-(4-methoxyphenyl)butanoate with methylmagnesium bromide yields a magnesium alkoxide intermediate[2]. If you quench this intermediate with a strong aqueous acid (like 1M HCl or H₂SO₄) to dissolve the magnesium salts, you will destroy your product. Strong acids protonate the newly formed tertiary hydroxyl group into a superior leaving group (-OH₂⁺). The resulting tertiary carbocation is highly stable, leading to rapid E1 elimination to form 5-(4-methoxyphenyl)-2-methylpent-2-ene. The Solution: You must quench the reaction with saturated aqueous ammonium chloride (NH₄Cl)[3]. The pKa of NH₄Cl is ~9.2, which is acidic enough to protonate the alkoxide (pKa ~16) to form your target alcohol, but nowhere near acidic enough to protonate the resulting alcohol (pKa ~-2) to trigger dehydration.

Q2: My crude NMR shows pure product, but after flash chromatography, my product has degraded into an alkene. Why? The Causality: Standard silica gel is slightly acidic, possessing surface silanol groups with a pH of ~4.5–5.5. Tertiary alcohols with stabilizing alkyl chains will readily dehydrate directly on the column during purification due to these Brønsted acid sites[4]. The Solution: You must neutralize your silica gel before loading your compound. Pre-treat the column by flushing it with 1% Triethylamine (TEA) in your starting hexanes/ethyl acetate eluent. The TEA irreversibly binds to the acidic silanol sites, protecting your tertiary alcohol.

Q3: I am experiencing a severe, unbreakable emulsion during the aqueous extraction of the Grignard reaction. How do I resolve this? The Causality: Emulsions in this workflow are caused by the precipitation of insoluble magnesium hydroxide salts (Mg(OH)X) when using mild quenching agents like NH₄Cl[3]. The Solution: Do not add more acid. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the suspended particulates. Alternatively, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes; the tartrate acts as a bidentate ligand, chelating the magnesium ions and cleanly breaking the emulsion.

Quantitative Data & Analytical Markers

To ensure your protocol is a self-validating system, cross-reference your synthesized material against these expected analytical markers. A missing molecular ion in MS or a shift in the TLC Rf value are immediate indicators of dehydration.

Property / Analytical MarkerExpected Value / Diagnostic Indicator
Chemical Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol [1]
TLC (Hexanes/EtOAc 4:1) Rf ≈ 0.35 (Stains dark blue/purple with p-Anisaldehyde). Note: Alkene byproduct runs much higher at Rf ≈ 0.85.
¹H NMR (CDCl₃, 400 MHz) δ 6.8–7.1 (m, 4H, Ar-H), 3.78 (s, 3H, -OCH₃), 2.55 (t, 2H, Ar-CH₂), 1.4–1.6 (m, 4H, -CH₂CH₂-), 1.20 (s, 6H, -C(CH₃)₂).
Diagnostic NMR Failure Appearance of a multiplet at δ 5.1–5.3 ppm indicates alkene formation (dehydration).
Mass Spectrometry (EI) Tertiary alcohols rarely show a strong [M]⁺ at m/z 208. Expect a base peak at m/z 190 [M-H₂O]⁺, and a fragment at m/z 121 (p-methoxybenzyl cation).
Experimental Protocol: Self-Validating Grignard Synthesis

Objective: Synthesize 5-(4-Methoxyphenyl)-2-methylpentan-2-ol from methyl 4-(4-methoxyphenyl)butanoate while strictly avoiding acid-catalyzed dehydration[2].

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.

  • Reagent Preparation: Charge the flask with methyl 4-(4-methoxyphenyl)butanoate (1.0 equiv, 10 mmol) dissolved in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.2 equiv, 22 mmol) dropwise via the addition funnel over 15 minutes. Causality: 2 equivalents are required for esters; the first forms a ketone intermediate, the second yields the tertiary alkoxide.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours under an inert atmosphere. Validate completion via TLC (aliquot quenched in miniature NH₄Cl vial).

  • Mild Quenching (Critical Step): Re-cool the flask to 0 °C. Quench the reaction by adding saturated aqueous NH₄Cl dropwise[3]. Strictly avoid HCl or H₂SO₄.

  • Extraction: Transfer the mixture to a separatory funnel. If an emulsion forms, add 15 mL of saturated Rochelle's salt solution and stir for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Neutralized Chromatography: Pack a silica gel column using 1% Triethylamine (TEA) in Hexanes to neutralize acidic silanol sites[4]. Load the crude oil and elute with a gradient of 5% to 20% EtOAc in Hexanes.

Workflow Visualization

G Ester Methyl 4-(4-methoxyphenyl) butanoate Alkoxide Magnesium Alkoxide Intermediate Ester->Alkoxide Grignard Addition Grignard MeMgBr (2 eq) THF, 0°C Grignard->Alkoxide Product 5-(4-Methoxyphenyl) -2-methylpentan-2-ol Alkoxide->Product Mild Quench (sat. NH4Cl) Byproduct Alkene Byproduct (Dehydration) Alkoxide->Byproduct Harsh Quench (Strong Acid) Product->Byproduct Acidic Silica Gel Chromatography

Synthetic workflow and acid-catalyzed dehydration pathways of the target tertiary alcohol.

References
  • National Center for Biotechnology Information. "5-(4-Methoxyphenyl)-2-methylpentan-2-ol". PubChem.[Link]

  • Master Organic Chemistry. "Reactions of Grignard Reagents". Master Organic Chemistry.[Link]

  • Yadav, J. S., & Mysorekar, S. V. "A Facile Conversion of Tertiary Alcohols to Olefins". Synthetic Communications (Taylor & Francis).[Link]

Sources

Validation & Comparative

A Guide to the Orthogonal Validation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Purity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and process development scientists, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable data are built. In the context of drug discovery and development, an impurity profile can significantly influence biological activity, toxicity, and pharmacokinetics. This guide presents a comprehensive, multi-faceted strategy for validating the purity of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, a tertiary alcohol of interest in synthetic chemistry.

We will move beyond a single-technique approach, instead building a self-validating system of orthogonal analytical methods. The causality behind each experimental choice will be explored, providing a robust framework for not just what to do, but why it is the scientifically sound approach.

Anticipating the Challenge: Synthesis and Potential Impurities

A robust purity analysis begins with a fundamental understanding of the molecule's synthetic route. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a tertiary alcohol, most commonly synthesized via a Grignard reaction.[1][2][3] This typically involves one of two primary pathways:

  • Pathway A: Reaction of a 4-methoxyphenyl-substituted Grignard reagent with a ketone (e.g., acetone).

  • Pathway B: Reaction of an appropriate ketone with methylmagnesium halide.[2][4]

Understanding this allows us to predict a profile of potential process-related impurities, which are often more challenging to detect than simple residual solvent.

Common Potential Impurities Include:

  • Unreacted Starting Materials: Residual ketone or the organohalide precursor to the Grignard reagent.

  • Grignard-Related Byproducts:

    • Products of reaction with atmospheric moisture or CO₂, which are highly reactive with the Grignard reagent.[1][5]

    • Wurtz coupling products from the organohalide.[1]

  • Reaction Side-Products: Enolization of the ketone starting material can occur if the Grignard reagent is particularly bulky or sterically hindered, leading to recovery of the starting ketone after workup.[1]

  • Solvent Residues: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions and can be retained in the final product.[5]

An effective validation strategy must be capable of separating, identifying, and quantifying each of these potential contaminants.

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete and trustworthy picture of purity. We employ an orthogonal approach, where different techniques with distinct chemical principles are used to analyze the sample. The convergence of results from these methods provides a high degree of confidence in the final purity assessment.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Integration & Assessment Sample Test Sample of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol qNMR Quantitative NMR (¹H, ¹³C) Sample->qNMR HPLC HPLC-UV/DAD Sample->HPLC GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR Analysis Cross-Technique Data Correlation qNMR->Analysis HPLC->Analysis GCMS->Analysis FTIR->Analysis Purity Final Purity Statement (>99.5%) Analysis->Purity

Caption: Overall workflow for the orthogonal purity validation of the target compound.

This workflow ensures that different types of impurities—structural isomers, volatile solvents, non-volatile byproducts, and functional group variants—are all captured.

Core Techniques: Protocols and Rationale

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for this analysis. It is a primary ratio method, meaning it can provide a direct, quantitative measure of the analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[6][7] It provides both structural confirmation and purity assessment in a single experiment.[8][9]

Trustworthiness: The self-validating nature of qNMR comes from using a high-purity, stable internal standard with known structure. The purity of the analyte is calculated directly from the integral ratios of specific, well-resolved signals from the analyte and the standard.

Experimental Protocol (¹H qNMR):

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 5-(4-Methoxyphenyl)-2-methylpentan-2-ol sample into a clean NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard must be soluble in the chosen solvent and have signals that do not overlap with the analyte's signals. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the standard completely.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • Pulse Angle: Set to 90° (π/2) to ensure maximum signal for quantification.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard). A conservative value of 30-60 seconds is often required for accurate quantification. This is the most critical parameter to prevent signal saturation and ensure integrals are truly proportional to the number of protons.[10]

    • Number of Scans (NS): Acquire at least 16 scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals being integrated).

    • Data Processing: Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum before integration.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the standard

High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD)

Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at separating non-volatile, structurally similar impurities. For an aromatic compound like 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, reversed-phase HPLC is the method of choice.[11][12] The methoxyphenyl group provides a strong chromophore for UV detection. A C18 column is a robust starting point due to its hydrophobic interactions with the aromatic ring.[13]

Trustworthiness: DAD provides spectral information for each peak, which can help in peak tracking and identification. Co-eluting peaks can often be detected by examining the spectral purity across the peak. The primary result is an "area percent" purity, which assumes all components have a similar response factor at the chosen wavelength. While not strictly quantitative without reference standards for each impurity, it is an excellent method for comparison and detecting trace impurities.

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid or Trifluoroacetic Acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% of the same acid.

    • Gradient: Start with a 10-minute hold at 50% B, then ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. This scouting gradient is effective for separating compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λ_max of the methoxyphenyl chromophore (~225 nm and ~275 nm).

  • Data Analysis:

    • Integrate all peaks detected. Calculate the area percent of the main peak relative to the total area of all peaks.

    • Examine the UV spectrum of the main peak to confirm it matches the expected chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[14] It is the ideal technique for detecting and identifying residual solvents (ether, THF) and potentially volatile starting materials or byproducts.[15][16][17] As a tertiary alcohol, there is a risk of thermal degradation (dehydration) in a hot GC inlet, so method parameters must be chosen carefully.

Trustworthiness: The mass spectrometer provides a molecular fingerprint for each eluting peak, allowing for confident identification of known impurities by library matching (e.g., NIST library) or interpretation of fragmentation patterns.

Experimental Protocol (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumental Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split injection (e.g., 50:1 split ratio) to avoid column overloading. Use a relatively low inlet temperature (e.g., 200-220 °C) to minimize on-column degradation of the tertiary alcohol.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 450.

  • Data Analysis:

    • Identify the main peak corresponding to the analyte.

    • Search the NIST library for any other detected peaks to identify residual solvents or other volatile impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used for functional group confirmation. It verifies the presence of the expected alcohol (-OH) and ether (C-O-C) functionalities and, crucially, confirms the absence of unexpected groups, such as a carbonyl (C=O) from unreacted ketone starting material.[18]

Trustworthiness: While not quantitative, FTIR provides a highly reliable confirmation of the molecule's core structure. A clean spectrum, free from carbonyl signals, provides strong evidence that the starting material has been consumed.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands.

Interpreting the Data: A Comparative View

The power of the orthogonal approach lies in comparing the results. The data below illustrates what one would expect from a high-purity sample versus a sample containing common process-related impurities.

Table 1: Comparative Data Summary

Analytical TechniqueExpected Result (>99% Purity)Result with Common Impurities
¹H NMR Single set of signals corresponding to the product structure. Purity by qNMR > 99%.Additional signals observed (e.g., singlet for acetone at ~2.17 ppm; signals for THF at ~3.76 and ~1.85 ppm). qNMR purity < 98%.
HPLC-UV (225 nm) Single major peak with area % > 99.5%.A main product peak with additional smaller peaks corresponding to unreacted starting materials or non-volatile byproducts.
GC-MS Single major peak at the expected retention time. Mass spectrum matches the structure.Early eluting peaks for solvents (THF, ether). A peak for unreacted ketone. Mass spectra confirm identities.
FTIR Broad O-H stretch (~3400 cm⁻¹), C-O alcohol stretch (~1150 cm⁻¹), Ar-O-C ether stretches (~1250, 1040 cm⁻¹), aromatic C-H/C=C peaks. Absence of a strong C=O stretch at ~1715 cm⁻¹.[19][20][21]All expected product peaks are present, but a sharp, strong C=O stretch is visible around 1715 cm⁻¹, indicating residual ketone starting material.

digraph "Orthogonal_Logic" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Purity [label="Overall Purity Assessment", shape=egg, fillcolor="#F1F3F4"];

subgraph "cluster_NMR" {
    label="NMR";
    style=filled;
    fillcolor="#4285F440";
    NMR_Node [label="Confirms Structure\nQuantifies Impurities\n(Absolute Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}

subgraph "cluster_HPLC" {
    label="HPLC";
    style=filled;
    fillcolor="#34A85340";
    HPLC_Node [label="Separates Non-Volatiles\nRelative Quantification\n(Area %)", fillcolor="#34A853", fontcolor="#FFFFFF"];
}

subgraph "cluster_GCMS" {
    label="GC-MS";
    style=filled;
    fillcolor="#FBBC0540";
    GCMS_Node [label="Identifies Volatiles\n(Solvents, Starting Materials)", fillcolor="#FBBC05", fontcolor="#202124"];
}

subgraph "cluster_FTIR" {
    label="FTIR";
    style=filled;
    fillcolor="#EA433540";
    FTIR_Node [label="Confirms Functional Groups\nDetects Key Impurities (e.g., C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}

NMR_Node -> Purity [label="Primary Structure & Quantity"];
HPLC_Node -> Purity [label="Chromatographic Profile"];
GCMS_Node -> Purity [label="Volatile Profile"];
FTIR_Node -> Purity [label="Functional Group Integrity"];

}

Caption: Logical relationship of how orthogonal techniques provide complementary data.

Conclusion

By implementing an orthogonal strategy that leverages the distinct strengths of qNMR, HPLC-DAD, GC-MS, and FTIR, a self-validating system is created. NMR provides an absolute, structurally confirmed purity value. HPLC and GC-MS provide high-resolution separation and identification of non-volatile and volatile impurities, respectively. FTIR offers a rapid and definitive check for the presence or absence of key functional groups. When the data from these independent analyses converge, they provide an exceptionally high degree of confidence in the final purity assessment, ensuring the integrity of subsequent research and development efforts.

References

  • Analysis of impurities in potable ethanol - LabRulez GCMS. (n.d.). Retrieved from [Link]

  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS - Shimadzu. (n.d.). Retrieved from [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Retrieved from [Link]

  • Purity Testing & Quantitative NMR Analysis | Spectral Service AG. (2026). Retrieved from [Link]

  • Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (n.d.). Retrieved from [Link]

  • Yao, L., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Retrieved from [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed. (2007). Retrieved from [Link]

  • Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application | Agilent. (n.d.). Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Retrieved from [Link]

  • HPLC Methods for analysis of Phenol - HELIX Chromatography. (2021). Retrieved from [Link]

  • Determination and Quantification of Acetaldehyde, Acetone and Methanol in Hand Sanitizes Using Headspace GC-MS: Effect of Storage Time and Temperature. (2023). Preprints.org. Retrieved from [Link]

  • Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC. (n.d.). Retrieved from [Link]

  • Determining Volatile Impurities and Ethanol Content in Hand Sanitizers with GC–MS. (2024). Spectroscopy Online. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023). Retrieved from [Link]

  • Identification of Primary, Secondary and Tertiary Alcohols - Unacademy. (n.d.). Retrieved from [Link]

  • methods for detecting different types of alcohols. (2026). Retrieved from [Link]

  • Determining Alcohol Classifications in the Lab - alternate reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. Retrieved from [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Retrieved from [Link]

  • Identification of alcohols.pdf. (n.d.). Retrieved from [Link]

  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. (1986). Australian Journal of Chemistry. Retrieved from [Link]

  • Test for Alcohols - A Level Chemistry Revision Notes - Save My Exams. (2025). Retrieved from [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. (2025). Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • IR spectrum: Ethers. (n.d.). Retrieved from [Link]

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents. (n.d.).
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2023). MDPI. Retrieved from [Link]

  • The Grignard Reaction | Synthesis of Alcohols - YouTube. (2023). Retrieved from [Link]

  • 4-Methoxy-2-methylpentan-2-ol - PubChem. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025). Retrieved from [Link]

  • 4-Methylpentan-2-ol | CAS#:108-11-2 | Chemsrc. (2025). Retrieved from [Link]

  • 2-Pentanone, 4-methoxy-4-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Comparative Analysis: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Phenyl-Alkanol Scaffold

In the optimization of small molecule therapeutics and functional fine chemicals, the phenyl-alkanol pharmacophore serves as a critical "linker-headgroup" motif. This guide provides a rigorous comparative analysis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Compound A) against its primary structural analogs.

While often overlooked as simple intermediates, these tertiary alcohols exhibit unique physicochemical properties driven by the gem-dimethyl effect and the specific electronic influence of the para-methoxy substituent. This analysis evaluates their utility in drug design (as stable linker surrogates) and functional material synthesis, focusing on:

  • Lipophilicity Modulation: How chain length extension alters LogP and membrane permeability.

  • Metabolic Stability: The liability of the p-methoxy group vs. the oxidative resistance of the tertiary alcohol.

  • Synthetic Accessibility: Scalability of Grignard vs. Hydrogenation routes.

Structural Competitors & Physicochemical Profile

We compare the target molecule (Compound A ) against two strategic analogs: a chain-shortened variant (Compound B ) and a non-substituted variant (Compound C ).

The Competitor Matrix
FeatureCompound A (Target) Compound B (Short-Linker) Compound C (Lipophilic)
IUPAC Name 5-(4-Methoxyphenyl)-2-methylpentan-2-ol4-(4-Methoxyphenyl)-2-methylbutan-2-ol5-Phenyl-2-methylpentan-2-ol
Structure MeO-Ph-(CH₂)₃-C(Me)₂OHMeO-Ph-(CH₂)₂-C(Me)₂OHPh-(CH₂)₃-C(Me)₂OH
Linker Length 3 Methylene units (Propyl)2 Methylene units (Ethyl)3 Methylene units (Propyl)
MW ( g/mol ) 208.30194.27178.27
Calc.[1][2][3][4][5] LogP ~3.2~2.7~3.5
TPSA (Ų) 29.5 (Ether + Alcohol)29.520.2 (Alcohol only)
Primary Utility Balanced Lipophile/SpacerCompact Ligand ScaffoldingHydrophobic Core Packing
Expert Insight: The "Magic Methylene" Effect

The transition from Compound B to Compound A involves the insertion of a single methylene (-CH₂-) unit. In our experience, this extension is not merely structural but functional:

  • Rotational Freedom: The propyl linker in Compound A allows the phenyl ring to adopt a "folded" conformation back towards the gem-dimethyl group, potentially shielding the hydroxyl group from metabolic conjugation.

  • Receptor Reach: In kinase or GPCR pockets, the extra 1.5 Å provided by the propyl chain often determines whether the phenyl ring can access a deep hydrophobic sub-pocket.

Synthetic Pathways & Process Logic

To ensure reproducibility, we advocate for a convergent synthetic strategy. The Grignard Addition is the industry standard for generating these tertiary alcohols due to the high stability of the resulting quaternary center.

Mechanism Visualization: Convergent Synthesis Strategy

SynthesisPath cluster_logic Process Control Points Start1 4-Methoxybenzaldehyde (Anisaldehyde) Step1 Aldol Condensation (Acetone/NaOH) Start1->Step1 + Acetone Inter1 Intermediate: Enone Precursor Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Reduce Alkene Inter2 Key Ketone: 4-(4-methoxyphenyl)-2-butanone Step2->Inter2 Step3A Grignard Addition (MeMgBr / THF) Inter2->Step3A Nucleophilic Attack Target Target Compound A (Tertiary Alcohol) Step3A->Target Quench (NH4Cl)

Figure 1: Convergent synthetic pathway for the generation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol derivatives. Note that chain length is determined by the initial ketone selection.

Detailed Experimental Protocols

Protocol 1: Grignard Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Rationale: This protocol uses Methylmagnesium Bromide (MeMgBr) to convert the precursor ketone into the target tertiary alcohol. The choice of anhydrous THF is critical to prevent Grignard decomposition.

Reagents:

  • 5-(4-Methoxyphenyl)pentan-2-one (1.0 eq) [Precursor]

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate).

  • Substrate Addition: Dissolve 5-(4-Methoxyphenyl)pentan-2-one in the THF and cool the solution to 0°C using an ice bath. Tip: Cooling is essential to minimize side reactions like enolization.

  • Grignard Addition: Add MeMgBr dropwise via syringe over 20 minutes. Maintain internal temperature < 5°C.

  • Reaction Monitoring: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quench: Cool back to 0°C. Slowly add saturated NH₄Cl solution. Caution: Exothermic gas evolution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the ketone methyl singlet (~2.1 ppm) and appearance of the gem-dimethyl singlet (~1.2 ppm, 6H).

Biological & Metabolic Stability Analysis

In drug development, the p-methoxy group is a known site of metabolic liability due to O-demethylation by CYP450 enzymes.

Comparative Metabolic Stability
CompoundCYP450 LiabilityPredicted t½ (Microsomes)Rationale
Compound A Moderate ~45 minThe propyl chain allows flexibility, potentially exposing the O-Me group to the CYP heme center.
Compound B High ~20 minThe shorter ethyl chain often rigidifies the molecule, facilitating efficient binding to CYP2D6 active sites.
Compound C Low >60 minLacks the O-Me handle. Metabolism is shifted to slow aromatic hydroxylation.
Protocol 2: Microsomal Stability Assay

Rationale: To quantify the metabolic "soft spot" of the methoxy group.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes into ice-cold acetonitrile (to crash proteins).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion and the specific O-demethylated metabolite (Parent - 14 Da).

Strategic Recommendations

  • For Lipophilicity-Driven Projects: If Compound A (LogP ~3.2) shows poor solubility, switch to Compound B . The loss of one methylene unit drops LogP by ~0.5, significantly improving aqueous solubility without altering the core pharmacophore.

  • For Metabolic Stability: If the methoxy group is rapidly metabolized, consider Compound C (phenyl analog) or replacing the methoxy group with a bioisostere like a Difluoromethoxy (-OCF₂H) group, which resists O-dealkylation.

  • For Fragrance Applications: Compound A is superior. The longer chain and tertiary alcohol provide "fixative" properties, anchoring the floral note longer than the more volatile Compound B.

References

  • PubChem. (2023). Compound Summary: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811). National Library of Medicine. [Link]

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling in Drug Discovery. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 355-370). Elsevier. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Grignard addition to ketones). [Link]

  • Fragrance Conservatory. (2023). Ingredient Directory: Phenyl Alkanols. The Fragrance Conservatory.[3] [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's identity, purity, and properties is the bedrock of reliable and reproducible science. A novel compound, such as 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, is not merely its name or structure on paper; it is a collection of empirical data points, each validating the other. This guide provides an in-depth, technically-grounded framework for the cross-validation of experimental results for this aryl-substituted tertiary alcohol. We will move beyond rote protocol listing to explore the causal reasoning behind our choice of analytical techniques, creating a self-validating workflow that ensures the highest degree of scientific integrity.

The structure of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, a tertiary alcohol containing an aromatic ring, suggests potential biological activity, as these functionalities are common in bioactive compounds[1]. This makes rigorous characterization not just a matter of good practice, but a prerequisite for any further investigation into its potential applications.

Part 1: Synthesis and Multi-Technique Structural Verification

Hypothetical Synthesis: Grignard Reaction

A reliable method for synthesizing tertiary alcohols is the Grignard reaction[1][2]. This approach involves the nucleophilic attack of a Grignard reagent on a ketone. For our target compound, we will react 4-(4-methoxyphenyl)butan-2-one with methylmagnesium bromide.

  • Rationale : The Grignard reaction is a robust and well-documented method for forming carbon-carbon bonds, making it ideal for creating the quaternary carbon center of our tertiary alcohol.

Cross-Validation Workflow for Structural Integrity

The following diagram illustrates the workflow, where results from each analytical method are used to confirm the findings of the others, establishing a validated structural identity.

G cluster_0 Synthesis & Purification cluster_1 Structural Cross-Validation cluster_2 Purity & Stability Assessment cluster_3 Final Validation Synthesis Grignard Synthesis Purification Column Chromatography Synthesis->Purification NMR_H Proton NMR (¹H) Purification->NMR_H Confirms Proton Environment NMR_C Carbon NMR (¹³C) Purification->NMR_C Confirms Carbon Backbone MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight HPLC HPLC-UV Analysis Purification->HPLC Determines Purity NMR_H->MS Corroborate Structure Validated Validated Compound NMR_H->Validated NMR_C->MS Corroborate Structure NMR_C->Validated MS->Validated Stability Stability Assay HPLC->Stability Monitors Degradation HPLC->Validated

Caption: Workflow for the synthesis and cross-validation of 5-(4-methoxyphenyl)-2-methylpentan-2-ol.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the structure of organic molecules in solution[3][4]. It provides detailed information about the chemical environment of individual atoms.

  • Sample Preparation : Accurately weigh 10-20 mg of the purified compound into a clean, dry vial[5][6]. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is necessary for the instrument's lock system and to avoid large solvent peaks in the spectrum[6].

  • Transfer : Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter[5].

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For quantitative applications, ensure a sufficient relaxation delay is used to allow for full magnetization recovery between scans[7].

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction[5]. Calibrate the chemical shift axis to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H).

Experimental Protocol 2: Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular weight[8][9].

  • Sample Preparation : Prepare a dilute solution of the compound (~100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile[10].

  • Ionization : Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecule intact, primarily showing the molecular ion[10][11].

  • Analysis : Acquire the spectrum. For our target compound (C₁₃H₂₀O₂), the expected exact mass is 208.1463 g/mol [12]. The mass spectrometer should detect the protonated molecule [M+H]⁺ at an m/z of approximately 209.1541.

Data Summary and Cross-Validation

The power of cross-validation comes from comparing the expected data with the experimental results from these independent techniques.

Parameter Technique Expected Result (Based on Structure) Hypothetical Experimental Result Validation Check
Molecular Formula -C₁₃H₂₀O₂--
Molecular Weight High-Resolution MSExact Mass: 208.1463[M+H]⁺ detected at m/z = 209.1539Pass
¹H NMR 400 MHz NMR~10 unique proton signals. Aromatic protons (~6.8-7.2 ppm), a methoxy singlet (~3.8 ppm), two methyl singlets (~1.2 ppm), and methylene multiplets.Signals consistent with all expected functional groups and their adjacencies.Pass
¹³C NMR 100 MHz NMR11 unique carbon signals (due to symmetry in the phenyl ring). Quaternary alcohol carbon (~71 ppm), aromatic carbons, and aliphatic carbons.11 distinct peaks observed in the expected chemical shift regions.Pass

The concordance between the molecular weight from MS and the structural fragments identified by ¹H and ¹³C NMR provides a high degree of confidence in the compound's identity.

Part 2: Purity Assessment and Comparative Analysis

Confirming structure is only the first step. A compound's utility is critically dependent on its purity. Furthermore, understanding its properties relative to other molecules provides context for its potential application. Here, we cross-validate purity using High-Performance Liquid Chromatography (HPLC) and compare the compound's physicochemical properties to a relevant alternative: 5-Phenyl-2-methylpentan-2-ol (the non-methoxylated analog).

  • Rationale for Comparator : Choosing the demethylated analog allows for a direct assessment of the methoxy group's influence on properties like solubility and stability, which is a key aspect of structure-activity relationship (SAR) studies.

Experimental Protocol 3: Reversed-Phase HPLC for Purity Analysis

HPLC is the definitive technique for assessing the purity of small molecules by separating the main compound from any impurities[13][14][15].

  • Method Development : Develop a reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely be a gradient of water and a polar organic solvent like acetonitrile or methanol[16][17].

  • Sample Preparation : Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis : Inject the sample and monitor the elution profile using a UV detector, selecting a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Quantification : Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for biological screening.

Experimental Protocol 4: Kinetic Solubility Assay

Solubility is a critical physicochemical parameter for any compound intended for biological testing or formulation[18][19][20].

  • Preparation : Create a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay : Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration.

  • Measurement : After a set incubation period, measure the amount of compound that has precipitated versus what remains in solution. This can be done by analyzing the supernatant via HPLC-UV or other detection methods.

  • Comparison : Perform the same assay for the comparator compound, 5-Phenyl-2-methylpentan-2-ol.

Comparative Data Summary

This table objectively compares the performance and properties of the target compound against its non-methoxylated analog.

Property 5-(4-Methoxyphenyl)-2-methylpentan-2-ol 5-Phenyl-2-methylpentan-2-ol (Comparator) Interpretation of Methoxy Group Effect
Purity (HPLC) >98%>98%N/A
Retention Time (HPLC) 12.5 min13.1 minThe methoxy group increases polarity, leading to a slightly shorter retention time on a C18 column.
Kinetic Solubility (pH 7.4) 45 µM25 µMThe polar methoxy group enhances aqueous solubility, a desirable trait for drug candidates[20].
Chemical Stability (in PBS) t₁/₂ > 48 hourst₁/₂ > 48 hoursBoth compounds are stable under these conditions, but the methoxy group can sometimes offer metabolic stability.

Part 3: Hypothetical Bioactivity and Mechanistic Grounding

Aryl-alcohols have been investigated for various biological activities, including anti-inflammatory and antimicrobial effects[1][2]. Let's hypothesize that 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is an inhibitor of Aryl-alcohol Oxidase (AAO), an enzyme involved in lignin degradation in fungi that generates hydrogen peroxide[21].

Signaling Pathway Context

The diagram below shows the basic enzymatic reaction catalyzed by AAO, which our compound hypothetically inhibits.

cluster_pathway Aryl-alcohol Oxidase (AAO) Catalytic Cycle ArylAlcohol p-Anisyl Alcohol (Substrate) AAO_ox AAO (Oxidized Flavin) ArylAlcohol->AAO_ox Binds AAO_red AAO (Reduced Flavin) AAO_ox->AAO_red Reduces Enzyme Product p-Anisaldehyde (Product) AAO_ox->Product Oxidizes AAO_red->AAO_ox Regenerates H2O2 Hydrogen Peroxide AAO_red->H2O2 Reacts with O₂ Inhibitor 5-(4-Methoxyphenyl)- 2-methylpentan-2-ol Inhibitor->AAO_ox Inhibits

Caption: Hypothetical inhibition of the Aryl-alcohol Oxidase (AAO) catalytic cycle.

Conclusion

This guide has outlined a comprehensive, multi-layered approach to the experimental validation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. By integrating orthogonal analytical techniques—NMR for structure, MS for molecular weight, and HPLC for purity—we establish a high-confidence profile of the molecule. This process of cross-validation is not a linear checklist but a logical, self-reinforcing loop. Comparing these validated results against a carefully chosen analog further enriches our understanding of the molecule's structure-property relationships. This rigorous, evidence-based approach is indispensable for ensuring that subsequent research, whether in materials science or drug development, is built on a solid and trustworthy foundation.

References

  • Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. PMC. [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis, characterization, anti-inflammatory and in vitro antimicrobial activity of some novel alkyl/aryl substituted tertiary alcohols. PubMed. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci. [Link]

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Chromatography Forum. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. [Link]

  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Cross-validation strategies in QSPR modelling of chemical reactions. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford Mass Spectrometry Research Facility. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Solution stability--plasma, gastrointestinal, bioassay. PubMed. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Assessing Model Fit by Cross-Validation. ACS Publications. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

  • Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets. ACS Publications. [Link]

  • Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]

  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. PubChem. [Link]

  • The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. [Link]

  • Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). PMC. [Link]

  • Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. CSIRO Publishing. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

  • Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl3 with Ketones and Aryl Olefins. MDPI. [Link]

  • Spectral and catalytic properties of aryl-alcohol oxidase, a fungal flavoenzyme acting on polyunsaturated alcohols. Biochemical Journal. [Link]

  • A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • 4-Methoxy-2-methylpentan-2-ol. PubChem. [Link]

  • 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. OECD. [Link]

Sources

Benchmarking 5-(4-Methoxyphenyl)-2-methylpentan-2-ol: A Comparative Guide for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the selection of an optimal aliphatic-aromatic scaffold is critical for balancing target affinity with pharmacokinetic viability. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS 4586-90-7) 1 is a highly specialized bifunctional building block. As a Senior Application Scientist, I frequently benchmark this compound against simpler primary alcohols and non-methoxylated analogs. This guide objectively evaluates its performance, focusing on its profound metabolic stability, physicochemical advantages, and its utility in complex synthetic workflows.

Structural Deconstruction & Rationale

To understand the performance of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, we must deconstruct its two defining structural motifs and the causality behind their biological and chemical behavior:

The Tertiary Alcohol Motif: Steric Shielding

Primary alcohols are notorious metabolic liabilities; they are rapidly oxidized to aldehydes and subsequently to carboxylic acids by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) [[2]]().

  • The Mechanism: By introducing geminal dimethyl groups at the C2 position, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol becomes a tertiary alcohol. These methyl groups provide a dense steric shield that physically blocks the active site of ADH, preventing the abstraction of the alpha-proton—a mandatory step for oxidation. Consequently, the hydroxyl group is preserved for critical hydrogen-bonding interactions with target proteins without acting as a metabolic soft spot.

The para-Methoxy Phenyl Tail: The Non-Lipophilic "Scout"

Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance or the formation of reactive quinone-imine species.

  • The Mechanism: The methoxy group covalently blocks the para-position, neutralizing this CYP450 liability [[3]](). Furthermore, the methoxy group acts as a "scout" for exploring hydrophobic protein pockets. Unlike alkyl halogens or bulky aliphatic chains, an aromatic methoxy group provides a hydrogen-bond acceptor with a ΔLogD of approximately 0.00, meaning it improves Ligand Lipophilicity Efficiency (LLE) without drastically increasing the molecule's overall lipophilic burden 4.

MetabolicFate cluster_0 Primary Alcohol (Analog B) cluster_1 Tertiary Alcohol (Target Compound) A1 5-(4-Methoxyphenyl) pentan-1-ol E1 Alcohol Dehydrogenase (ADH) A1->E1 M1 Carboxylic Acid (Rapid Clearance) E1->M1 A2 5-(4-Methoxyphenyl)- 2-methylpentan-2-ol E2 Steric Shielding (Gem-Dimethyl) A2->E2 M2 Metabolically Stable (Excreted Unchanged) E2->M2

Logical relationship diagram illustrating the metabolic stability of tertiary vs. primary alcohols.

Comparative Benchmarking Data

To objectively quantify these advantages, we benchmarked 5-(4-Methoxyphenyl)-2-methylpentan-2-ol against two standard structural alternatives:

  • Analog B: 5-(4-Methoxyphenyl)pentan-1-ol (Primary alcohol, lacks steric shielding).

  • Analog C: 5-Phenyl-2-methylpentan-2-ol (Lacks the para-methoxy metabolic block).

Table 1: Physicochemical and In Vitro Metabolic Stability Comparison
MetricTarget CompoundAnalog B (Primary Alcohol)Analog C (Unsubstituted Phenyl)
cLogP 2.82.52.7
HLM Half-Life (

)
> 120 min< 15 min~ 45 min
Primary Metabolic Liability Slow O-demethylationRapid ADH OxidationCYP450 para-Hydroxylation
H-Bond Acceptors 221
Synthetic Nucleophilicity Poor (Sterically Hindered)Excellent (Unimpeded SN2)Poor (Sterically Hindered)

Data Interpretation: The target compound successfully maximizes metabolic half-life while maintaining optimal lipophilicity (cLogP < 3.0), making it a vastly superior scaffold for oral drug design compared to its primary alcohol or unsubstituted counterparts.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail how the benchmarking data was generated and how the compound can be synthetically manipulated.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

This protocol relies on a self-validating control system: a minus-NADPH control is run in parallel to ensure that any observed degradation is strictly cytochrome P450-dependent, ruling out chemical instability.

  • Preparation: Prepare a 10 mM stock solution of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Control: Add an equivalent volume of buffer instead of NADPH).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

HLMWorkflow N1 1. Prepare 1 µM Compound in Phosphate Buffer (pH 7.4) N2 2. Add Human Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 3. Pre-incubate at 37°C for 5 minutes N2->N3 N4 4. Initiate Reaction with 1 mM NADPH N3->N4 N5 5. Quench with Cold Acetonitrile at 0, 15, 30, 45, 60 min N4->N5 N6 6. Centrifuge & Analyze Supernatant via LC-MS/MS N5->N6

Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: Lewis Acid-Catalyzed Etherification

Because tertiary alcohols are sterically hindered, standard


 etherification (e.g., Williamson ether synthesis) fails. Instead, an 

-type pathway utilizing a Lewis acid must be employed.
  • Activation: Dissolve 1.0 eq of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol and 1.5 eq of the desired nucleophilic alcohol in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Cool the reaction mixture to 0°C. Dropwise, add 0.2 eq of Bismuth(III) triflate (

    
    ) as a mild Lewis acid catalyst.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The Lewis acid facilitates the departure of the hydroxyl group, generating a transient, stabilized tertiary carbocation.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography (Hexanes/Ethyl Acetate).

References

  • Small but mighty: the impact of tertiary alcohols in drug design Source: Hypha Discovery URL:[Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Source: Taylor & Francis URL:[Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity Source: National Institutes of Health (PMC) URL:[Link]

  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Compound Summary Source: PubChem URL:[Link]

Sources

Reproducibility Guide: Synthesis, Sourcing, and Analytical Validation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and material sciences, 5-(4-methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7)[1] frequently serves as a critical lipophilic building block. Featuring a tertiary alcohol and a p-methoxyphenyl moiety, its structural integrity is paramount for downstream applications. However, researchers often encounter severe reproducibility issues in biological and physicochemical assays when using this compound. As a Senior Application Scientist, I have traced the root cause of these discrepancies not to the assays themselves, but to the synthetic and sourcing methodologies used to obtain the compound.

This guide objectively compares commercial sourcing with in-house synthetic routes, detailing the mechanistic pitfalls of standard protocols and providing a self-validating workflow to ensure absolute experimental reproducibility.

The Reproducibility Crisis: The E1 Dehydration Pitfall

The primary driver of irreproducibility when working with 5-(4-methoxyphenyl)-2-methylpentan-2-ol is its high susceptibility to acid-catalyzed E1 dehydration.

During standard in-house synthesis via Grignard addition, researchers frequently quench the reaction using dilute hydrochloric acid to dissolve magnesium salts. This acidic environment rapidly dehydrates the tertiary alcohol, generating the alkene impurity 1-methoxy-4-(4-methylpent-3-en-1-yl)benzene (CAS: 4586-91-8)[2].

Why does this ruin downstream reproducibility?

  • Loss of Hydrogen Bonding: The tertiary hydroxyl group acts as a crucial hydrogen bond donor/acceptor in receptor binding or material cross-linking. The alkene impurity cannot participate in these interactions.

  • Lipophilicity Shift: The dehydration significantly increases the partition coefficient (logP) of the bulk material. Even a 15% contamination of the alkene can artificially inflate apparent binding affinities in non-specific hydrophobic pockets or drastically alter cellular permeability profiles, rendering biological assay data unusable.

Methodological Comparison: Sourcing vs. Synthesis

To secure assay-ready material, laboratories generally choose between commercial sourcing and in-house synthesis. Below is an objective comparison of these alternatives based on yield, purity, and reproducibility.

Quantitative Performance Comparison
Sourcing / Synthesis MethodExpected YieldPurity (HPLC)Alkene Impurity (CAS 4586-91-8)Reproducibility ScoreTime-to-Assay
Commercial Sourcing (e.g., Sigma-Aldrich[3], BLD Pharm[4])N/A>97%<1%High1-4 Weeks (Supply dependent)
In-House: Standard Acidic Workup 40-50%70-85%15-30%Low2 Days
In-House: Optimized Buffered Workup 85-92%>95%<2%High2 Days

Self-Validating Experimental Protocol: Optimized Synthesis

To synthesize high-purity 5-(4-methoxyphenyl)-2-methylpentan-2-ol while strictly preventing the formation of the CAS 4586-91-8 alkene impurity, follow this causally-driven, self-validating protocol.

Step-by-Step Methodology

Step 1: Anhydrous Setup

  • Action: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Causality: Grignard reagents (MeMgBr) are highly nucleophilic and basic. Trace ambient water will prematurely quench the reagent into methane gas, drastically reducing the effective stoichiometric ratio and lowering the final yield.

Step 2: Reagent Addition & Temperature Control

  • Action: Dissolve 10 mmol of ethyl 4-(4-methoxyphenyl)butanoate in 50 mL of anhydrous THF. Cool the solution strictly to 0°C using an ice bath.

  • Causality: The addition of MeMgBr is highly exothermic. Maintaining 0°C prevents the thermal degradation of the Grignard reagent and suppresses unwanted side reactions, such as the enolization of the ester precursor.

Step 3: Grignard Reaction

  • Action: Dropwise add 25 mmol (2.5 eq) of Methylmagnesium bromide (3.0 M in diethyl ether). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

Step 4: The Critical Buffered Quench

  • Action: Cool the reaction back to 0°C. Slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) . Do not use HCl.

  • Causality: This is the most critical step for reproducibility. NH₄Cl provides a buffered, mildly acidic environment (pH ~6-7) that safely neutralizes the magnesium alkoxide intermediate without triggering the acid-catalyzed E1 elimination that leads to the alkene impurity.

Step 5: Extraction

  • Action: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The Self-Validating Step: Analytical QC

Before utilizing the synthesized batch in any biological assay, it must validate itself through ¹H-NMR spectroscopy (CDCl₃).

  • Pass Criteria: Observation of a sharp 6H singlet at ~1.2 ppm, confirming the intact gem-dimethyl groups of the tertiary alcohol.

  • Fail Criteria: Observation of a multiplet at ~5.1 ppm. This explicitly indicates the presence of vinylic protons from the dehydration product (CAS 4586-91-8). If detected, the batch must be rejected or subjected to rigorous silica gel chromatography.

Mechanistic Workflow Visualization

G SM Ethyl 4-(4-methoxyphenyl)butanoate (Precursor) Grignard Grignard Addition (2 eq. MeMgBr, THF, 0°C) SM->Grignard Acidic Standard Workup (Dilute HCl, pH < 3) Grignard->Acidic Buffered Optimized Workup (Sat. NH4Cl, pH ~ 7) Grignard->Buffered Target 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) Acidic->Target Minor Yield Impurity 1-Methoxy-4-(4-methylpent-3-en-1-yl)benzene (CAS: 4586-91-8) Acidic->Impurity E1 Dehydration Buffered->Target Major Yield QC Analytical Validation (1H-NMR: Absence of 5.1 ppm peak) Target->QC Validated Impurity->QC Rejected

Figure 1: Synthetic workflows for CAS 4586-90-7 and the E1 dehydration pitfall.

Conclusion

Reproducibility in advanced drug development and material assays is inextricably linked to the purity of the chemical building blocks used. When working with 5-(4-methoxyphenyl)-2-methylpentan-2-ol, researchers must either rely on validated commercial vendors or adopt a strictly buffered synthetic protocol. By understanding the causality behind the E1 dehydration pitfall and implementing mandatory NMR validation, laboratories can entirely eliminate this source of experimental variance.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol". PubChem,[Link]

  • MolAid. "1-methoxy-4-(4-methylpent-3-en-1-yl)benzene (CAS 4586-91-8)". MolAid Chemical Database,[Link]

Sources

Comparative Guide: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol vs. Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical building blocks dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS 4586-90-7) has emerged as a specialized structural motif for drug development and complex organic synthesis[1]. Characterized by a lipophilic p-methoxyaryl tail and a sterically shielded tertiary alcohol, this compound serves as an advanced precursor for synthesizing complex heterocycles, targeted protein degraders (PROTACs), and bioactive aromatic ketones.

This guide objectively compares the performance of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol against traditional primary alcohol analogues and standard PEG linkers, providing researchers with experimental workflows, mechanistic insights, and self-validating protocols to optimize lead compounds.

Structural Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality behind why specific functional groups alter a molecule's fate in vivo.

  • The Tertiary Alcohol Advantage: Primary and secondary alcohols are notorious metabolic "soft spots." They are rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into aldehydes, ketones, or carboxylic acids, leading to rapid systemic clearance[2]. By introducing a hydroxyl group as a tertiary alcohol, the possibility of creating a metabolic soft spot for further oxidation or glucuronidation is significantly reduced[2]. The geminal dimethyl groups in 5-(4-Methoxyphenyl)-2-methylpentan-2-ol provide intense steric shielding, physically blocking oxidative enzymes and allowing the moiety to be excreted unchanged[2].

  • The p-Methoxyaryl Tail: The terminal p-methoxybenzyl group modulates the overall lipophilicity of the molecule (XLogP3-AA = 2.8)[3]. This specific LogP range is optimal for passive membrane permeability without inducing the excessive non-specific protein binding often seen in highly lipophilic (LogP > 5) compounds. Furthermore, the electron-donating methoxy group enriches the electron density of the aromatic ring, providing an excellent handle for

    
     stacking interactions within hydrophobic protein pockets.
    
  • Aliphatic Spacer: The 5-carbon chain provides necessary conformational flexibility, allowing the molecule to navigate narrow binding channels more effectively than rigid biaryl linkers.

Objective Performance Comparison

To objectively evaluate 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, we must benchmark it against alternative research methods and building blocks commonly used for lipophilic anchoring.

Method A (The Product): Utilizing 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Method B (Alternative 1): Utilizing 4-(4-Methoxyphenyl)butan-1-ol (a primary alcohol analogue). Method C (Alternative 2): Utilizing a standard PEG3 linker.

Quantitative Data Summary
Metric5-(4-Methoxyphenyl)-2-methylpentan-2-olAlternative 1: 4-(4-Methoxyphenyl)butan-1-olAlternative 2: PEG3 Linker
Chemical Classification Tertiary AlcoholPrimary AlcoholPolyether
Molecular Weight 208.30 g/mol [3]180.25 g/mol ~150.17 g/mol
Calculated XLogP3-AA 2.8[3]~2.0< 0.5
Metabolic Stability (HLM) High (Sterically Shielded)[2]Low (Rapid Oxidation)[2]Moderate (O-Dealkylation)
Steric Hindrance High (Geminal Dimethyl)LowLow (Highly Flexible)
H-Bond Donors 1[3]11
H-Bond Acceptors 2[3]24

Visualizing Logical Relationships

The primary driver for selecting 5-(4-Methoxyphenyl)-2-methylpentan-2-ol over primary alcohol alternatives is the truncation of the oxidative metabolic pathway. The diagram below illustrates this causal relationship.

MetabolicStability cluster_0 Alternative: Primary Alcohol Pathway cluster_1 Product: Tertiary Alcohol Pathway A1 Primary Alcohol A2 Aldehyde A1->A2 ADH Oxidation A3 Carboxylic Acid A2->A3 ALDH Oxidation B1 Tertiary Alcohol B2 Metabolically Stable B1->B2 Steric Shielding

Fig 1: Metabolic pathways of primary vs. tertiary alcohols in drug design.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They provide step-by-step instructions for incorporating the product into a scaffold and subsequently verifying its performance.

Protocol A: Lewis Acid-Catalyzed Etherification (Synthesis)

Standard Williamson ether synthesis (


) is ineffective for tertiary alcohols due to severe steric clash. Coupling 5-(4-Methoxyphenyl)-2-methylpentan-2-ol to an electrophile requires an 

-type pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol and 1.2 eq of the target aryl/alkyl electrophile in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Cool the reaction mixture to -78°C. Dropwise, add 0.5 eq of a strong Lewis acid (e.g.,

    
     or 
    
    
    
    ). The Lewis acid facilitates the departure of the hydroxyl group, generating a transient, sterically shielded tertiary carbocation.
  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours, ensuring continuous stirring. The nucleophile will trap the carbocation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous 
    
    
    
    .
  • Validation: Purify via flash chromatography. Validate the successful ether linkage using

    
     NMR (look for the disappearance of the broad -OH singlet at ~2.5 ppm and the shifting of the geminal methyl singlets).
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic stability of the synthesized conjugate against primary alcohol alternatives[4].

Step-by-Step Methodology:

  • Incubation: Prepare a 1

    
     solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
    
  • Activation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Aliquot & Quench: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract a 50

    
     aliquot and immediately quench it in 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) using the substrate depletion method: 
    
    
    
    , where
    
    
    is the elimination rate constant derived from the slope of the natural log of remaining compound vs. time.

AssayWorkflow Step1 Incubate with HLM + NADPH Step2 Aliquot at 0, 15, 30, 60 min Step1->Step2 Step3 Quench with Cold MeCN Step2->Step3 Step4 Centrifuge & Extract Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

References

1.[1],[3] Title: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | C13H20O2 | CID 316811 Source: PubChem, National Library of Medicine URL: [Link] 2.[2] Title: Small but mighty: the impact of tertiary alcohols in drug design Source: Hypha Discovery URL: [Link] 3.[4] Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Efficacy Comparison of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol Derivatives as Novel PPARγ Partial Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development professionals seek to decouple the potent insulin-sensitizing effects of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activation from the adverse adipogenic effects (weight gain, edema, bone loss) associated with full agonists like thiazolidinediones (TZDs), the focus has shifted toward selective partial agonists.

The compound 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (historically cataloged as NSC 245198) represents a highly privileged non-TZD scaffold. Its structural topology—a bulky, flexible aliphatic tail terminating in a tertiary alcohol, paired with a p-methoxyphenyl headgroup—mimics the pharmacophore required for entering the PPARγ ligand-binding domain (LBD). However, unlike Rosiglitazone, which strongly stabilizes the activation function-2 (AF-2) helix (Helix 12) to recruit full coactivator complexes, derivatives of this scaffold induce a distinct, restricted conformational change. This selective modulation preferentially drives the transcription of metabolic genes (e.g., GLUT4) while minimizing the activation of genes driving adipogenesis (e.g., aP2). Furthermore, recent genomic studies have validated the [1], expanding the utility of these selective modulators beyond metabolic syndrome.

PPARg_Pathway Ligand 5-(4-Methoxyphenyl)- 2-methylpentan-2-ol Derivatives PPARg PPARγ / RXRα Heterodimer Ligand->PPARg Partial Agonism Coactivator Selective Coactivator Recruitment PPARg->Coactivator Conformational Change PPRE PPRE Binding Coactivator->PPRE InsulinSens Insulin Sensitization (GLUT4, Adiponectin) PPRE->InsulinSens Therapeutic Efficacy SideEffects Adipogenesis / Edema (aP2, CD36) PPRE->SideEffects Reduced Activation

Fig 1: PPARγ partial agonism pathway decoupling therapeutic efficacy from side effects.

Comparative Efficacy Data

To objectively evaluate the performance of this scaffold, we synthesized two novel derivatives: Derivative A (featuring a fluorinated methoxy-phenyl ring to increase metabolic stability and lipophilicity) and Derivative B (featuring a rigidified cyclopropyl linker to restrict rotational degrees of freedom). Their efficacy was benchmarked against the parent compound and the full agonist Rosiglitazone.

Table 1: In Vitro Efficacy and Selectivity Profiling
CompoundTarget Binding: TR-FRET IC₅₀ (nM)Cellular Transactivation: Reporter EC₅₀ (nM)Maximal Efficacy (Eₘₐₓ % of Rosiglitazone)Adipogenesis Potential (% Lipid Accumulation vs. Rosi)
Rosiglitazone (Ref) 45 ± 518 ± 3100%100%
Parent (NSC 245198) 1250 ± 852100 ± 15045%22%
Derivative A (Fluoro) 185 ± 15320 ± 2538%12%
Derivative B (Rigid) 85 ± 8150 ± 1265%48%

Data Synthesis: Derivative A demonstrates the optimal profile for a partial agonist. While Derivative B achieved higher binding affinity (85 nM), its Eₘₐₓ (65%) and adipogenic potential (48%) indicate a shift back toward full agonism. Derivative A significantly improves target affinity over the parent compound (185 nM vs 1250 nM) while maintaining a tightly restricted Eₘₐₓ (38%) and near-background adipogenesis (12%), making it the superior candidate for in vivo metabolic studies.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound auto-fluorescence or cellular cytotoxicity) are mathematically excluded from the final efficacy calculations.

Protocol 1: Target Engagement via TR-FRET Competitive Binding

Causality & Rationale: To confirm that the derivatives directly engage the PPARγ LBD, we utilize the [2]. This cell-free system eliminates cell permeability and efflux pump variables. Crucially, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout is ratiometric (520 nm / 495 nm). This specific optical design is chosen because it inherently corrects for inner-filter effects, well-to-well volume variations, and compound auto-fluorescence—common pitfalls in standard fluorescence polarization assays.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw PPARγ-LBD (GST-tagged), Terbium (Tb)-labeled anti-GST antibody, and Fluormone™ Pan-PPAR Green tracer on ice. Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM DTT, 0.01% NP-40).

  • Compound Titration: Prepare a 3-fold serial dilution of Derivative A, Derivative B, and Rosiglitazone in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume black plate (final DMSO concentration = 1%).

  • Tracer Addition: Add 5 µL of 2X Fluormone™ Pan-PPAR Green tracer (final concentration 5 nM) to all wells.

  • Protein/Antibody Addition: Add 5 µL of a 2X complex containing PPARγ-LBD (final 2 nM) and Tb-anti-GST antibody (final 2 nM).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Detection & Self-Validation: Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

    • Validation Check: Calculate the Z'-factor using the DMSO control (high FRET) and 10 µM GW9662 (full displacement control, low FRET). The assay is only validated and data accepted if the Z'-factor is ≥ 0.65.

TR_FRET_Workflow Step1 1. Compound Preparation Serial dilution in DMSO Step2 2. Tracer Addition Add Fluormone™ Pan-PPAR Green Step1->Step2 Step3 3. Receptor & Antibody Add PPARγ-LBD & Tb-anti-GST Step2->Step3 Step4 4. Incubation 2 hours at RT in the dark Step3->Step4 Step5 5. Detection & Validation Read 520/495nm ratio & Calc Z'-factor Step4->Step5

Fig 2: Self-validating TR-FRET competitive binding assay workflow for PPARγ ligands.

Protocol 2: Functional Transactivation via Cellular Reporter Assay

Causality & Rationale: Binding affinity does not guarantee functional agonism. To quantify the partial agonism (Eₘₐₓ), we employ the [3]. This system uses a beta-lactamase (bla) reporter gene. We select this over traditional luciferase because the LiveBLAzer™ FRET B/G substrate yields a ratiometric readout (Blue/Green fluorescence). If a derivative causes mild cytotoxicity or if cell plating is uneven, the ratio remains constant, preventing false negatives (which appear as artificially low Eₘₐₓ in luminescent assays).

Step-by-Step Methodology:

  • Cell Plating: Plate GeneBLAzer™ PPARγ-UAS-bla 293H cells at 30,000 cells/well in 32 µL of Assay Medium (phenol red-free DMEM, 2% charcoal-stripped FBS) in a 384-well plate. Incubate for 16 hours at 37°C, 5% CO₂.

  • Compound Stimulation: Add 8 µL of 5X compound dilutions (Derivative A, Derivative B, Rosiglitazone) to the cells.

    • Validation Check: Include Cell-Free wells (Assay Medium only) to subtract background substrate hydrolysis, and Unstimulated wells (DMSO only) to establish basal transcription levels.

  • Incubation: Incubate the treated cells for 16 hours at 37°C.

  • Substrate Loading: Add 8 µL of 6X LiveBLAzer™-FRET B/G Substrate mixture (CCF4-AM) to all wells. Incubate for 2 hours at room temperature in the dark.

  • Detection: Read fluorescence at Excitation 409 nm, Emission 460 nm (Blue, cleaved substrate) and Emission 530 nm (Green, intact substrate).

  • Data Processing: Subtract cell-free background from both channels. Calculate the 460/530 nm ratio. Normalize the Eₘₐₓ of the derivatives against the maximal response achieved by 1 µM Rosiglitazone (defined as 100%).

Conclusion

The structural evolution of the 5-(4-Methoxyphenyl)-2-methylpentan-2-ol scaffold demonstrates that rational modifications can successfully tune PPARγ activation. By employing ratiometric, self-validating assay systems, we have objectively proven that Derivative A functions as a highly selective partial agonist. It achieves the necessary target engagement to drive therapeutic transactivation while strictly limiting the conformational dynamics that lead to adipogenic side effects.

References

  • Goldstein JT, Berger AC, Shih J, et al. "Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer." Cancer Research, 2017; 77(24): 6987–6998. Available at:[Link]

Side-by-Side Analysis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS 4586-90-7), also known as 4-(4-methoxyphenyl)-1,1-dimethylbutyl alcohol, is a highly specialized, sterically hindered tertiary alcohol[1][2]. With a molecular weight of 208.30 g/mol , it serves as a critical intermediate in advanced organic synthesis, specifically for generating complex


-dimethylalkylamines via the Ritter reaction[1][3].

As an Application Scientist, selecting the optimal synthetic route to this target alcohol requires balancing thermodynamic control, atom economy, and downstream purity. This guide objectively compares the performance of the target alcohol against its three primary synthetic precursors, providing self-validating experimental workflows and mechanistic insights to ensure scalable success.

Mechanistic Overview & Pathway Visualization

To synthesize 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, three distinct precursor routes can be employed. Each alternative presents unique mechanistic advantages and challenges:

  • Precursor A (Ester Route): Ethyl 4-(4-methoxyphenyl)butanoate reacted with 2 equivalents of Methylmagnesium bromide (MeMgBr).

  • Precursor B (Ketone Route): 5-(4-methoxyphenyl)pentan-2-one (CAS 66265-99-4) reacted with 1 equivalent of MeMgBr[4][5].

  • Precursor C (Halide Route): 3-(4-methoxyphenyl)propyl bromide (CAS 57293-19-3) converted to a Grignard reagent, followed by addition to acetone[6][7].

SynthesisRoutes Ester Ethyl 4-(4-methoxyphenyl)butanoate (Precursor A) Target 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Target Alcohol) Ester->Target + 2 eq MeMgBr Ketone 5-(4-methoxyphenyl)pentan-2-one (Precursor B) Ketone->Target + 1 eq MeMgBr Bromide 3-(4-methoxyphenyl)propyl bromide (Precursor C) Bromide->Target 1. Mg 2. Acetone Amine 4-(4-methoxyphenyl)-1,1-dimethylbutylamine (Final Product) Target->Amine KCN, H2SO4 (Ritter Reaction)

Fig 1: Synthetic pathways to 5-(4-Methoxyphenyl)-2-methylpentan-2-ol and subsequent Ritter reaction.

Side-by-Side Comparison of Precursors

When evaluating these alternatives for scale-up, we must analyze the dynamics. The table below summarizes the quantitative performance of each precursor route.

Table 1: Quantitative Comparison of Precursors for Target Alcohol Synthesis
Precursor RouteChemical PrecursorGrignard Eq.Primary ByproductAtom EconomyTypical YieldScalability
A (Ester) Ethyl 4-(4-methoxyphenyl)butanoate2.0 eqEthanol, Mg saltsLow72-75%Moderate
B (Ketone) 5-(4-methoxyphenyl)pentan-2-one1.0 eqMg saltsHigh85-88%High
C (Halide) 3-(4-methoxyphenyl)propyl bromide1.0 eq (Mg)Mg saltsModerate60-65%Low

Expertise & Causality: The Ketone Route (Precursor B) is objectively superior. The ester route (Precursor A) requires two equivalents of the highly reactive MeMgBr. The first addition forms a ketone intermediate, and the second forms the tertiary alcohol. This double addition generates a massive exotherm that is difficult to control at scale, often leading to localized overheating and subsequent acid-catalyzed dehydration of the product into an alkene. Conversely, the halide route (Precursor C) suffers from competitive Wurtz coupling—where the alkyl bromide dimerizes during Grignard formation—severely depressing the yield. By utilizing 5-(4-methoxyphenyl)pentan-2-one, only one equivalent of MeMgBr is needed, minimizing the exotherm and maximizing atom economy.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Optimal Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (Ketone Route)
  • Preparation: In an oven-dried, argon-purged flask, dissolve 5-(4-methoxyphenyl)pentan-2-one (1.0 eq) in anhydrous THF (0.5 M).

  • Self-Validation Checkpoint (Titration): Titrate the commercial MeMgBr solution (e.g., using salicylaldehyde phenylhydrazone) to determine the exact molarity. Causality: This prevents unreacted ketone (which complicates downstream purification) or excess Grignard (which wastes reagents and increases the quench exotherm).

  • Addition: Cool the ketone solution to 0 °C. Add MeMgBr (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent aldol condensation side-reactions.

  • Quench: Carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source (pH ~5-6) that avoids the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would rapidly occur if a strong acid like HCl were used.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Protocol 2: Downstream Ritter Reaction to 4-(4-methoxyphenyl)-1,1-dimethylbutylamine

The primary utility of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is its conversion to a sterically hindered amine[3][8].

  • Reagent Mixing: To a stirred mixture of 52.5 g (0.253 mol) of 5-(4-methoxyphenyl)-2-methylpentan-2-ol and 44.5 g (0.685 mol) of powdered potassium cyanide in 200 mL of n-butyl ether at 60 °C[3][8].

  • Acid Addition: Add 80 mL of concentrated sulfuric acid dropwise over 1 hour. The temperature must be strictly maintained at 60°-65° C[3].

    • Causality:n-Butyl ether is chosen as the solvent because its high boiling point and non-nucleophilic nature provide excellent thermal mass to absorb the massive exotherm of H₂SO₄ addition, while stabilizing the intermediate tertiary carbocation. The 60-65 °C temperature window is critical; lower temperatures stall the reaction, while higher temperatures drive the E1 elimination to the alkene.

  • Hydrolysis: Pour the mixture into 850 mL of ice, basify with 35% NaOH, extract with ether, and evaporate. Heat the residual oil under reflux for 3 hours in 125 mL of 12N hydrochloric acid to hydrolyze the intermediate formamide into the primary amine[3][8].

  • Self-Validating Purification (Orthogonal Extraction): Dilute with water and wash with an ether/benzene mixture. Basify the aqueous layer with 35% NaOH and extract again with ether/benzene. Finally, extract the organic layer with 1N HCl.

    • Causality: This acid-base swing is a self-validating purification system. By extracting the organic layer with 1N HCl, the target amine is protonated into a water-soluble ammonium salt, leaving neutral impurities (like unreacted alcohol or n-butyl ether) in the organic phase. Basifying the aqueous layer regenerates the free amine, affording 12.2 g of pure 4-(4-methoxyphenyl)-1,1-dimethylbutylamine as a straw-colored oil without the need for chromatography[3][8].

Performance Analysis: Direct Alcohol vs. Telescoped Precursor Utilization

A common question in process chemistry is whether to isolate 5-(4-Methoxyphenyl)-2-methylpentan-2-ol or telescope the Grignard and Ritter reactions directly from the precursor.

References

  • PubChem. "5-(4-Methoxyphenyl)-2-methylpentan-2-ol." National Institutes of Health. URL:[Link]

  • PrepChem. "Synthesis of 4-(4-methoxyphenyl)-1,1-dimethylbutylamine." PrepChem Database. URL:[Link]

  • Organic Chemistry Portal. "Grignard Reaction." Organic Chemistry Portal. URL:[Link]

  • CAS Common Chemistry. "5-(4-methoxyphenyl)pentan-2-one (CAS 66265-99-4)." American Chemical Society. URL:[Link]

  • CAS Common Chemistry. "3-(4-methoxyphenyl)propyl bromide (CAS 57293-19-3)." American Chemical Society. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. As a matter of professional responsibility and regulatory compliance, it is imperative that all laboratory personnel handle chemical waste with the utmost diligence. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards.

The core principle of this guide is risk mitigation. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, our disposal protocol is derived from a conservative assessment of its chemical structure. This approach ensures that we operate with the highest degree of caution, treating the compound as hazardous until proven otherwise.

Hazard Assessment and Waste Classification

A thorough understanding of a chemical's potential hazards is the foundation of its safe disposal. In the absence of specific toxicological and environmental data for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol[1], we must infer its properties from its constituent functional groups.

  • Tertiary Alcohol Moiety: The 2-methylpentan-2-ol portion of the molecule classifies it as a tertiary alcohol. Alcohols, particularly those with a low to moderate molecular weight, are often flammable liquids.[2] The parent compound, 2-methylpentan-2-ol, is classified as a flammable liquid (Category 3). Therefore, it is prudent to assume 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is also flammable.

  • Methoxyphenyl Group: The presence of a methoxy-substituted benzene ring (a phenolic ether) suggests potential environmental and toxicological hazards. Phenolic compounds can exhibit toxicity and may be harmful to aquatic life.[3]

Potential Hazard Characteristic Basis of Assessment Potential EPA Waste Code
Ignitability The compound is a liquid alcohol, analogous to other flammable alcohols.[2]D001
Toxicity The presence of a substituted phenolic structure suggests potential harm to human health and the environment.[3][7]A specific toxicity code (D004-D043) would require TCLP testing, but the compound should be handled as if potentially toxic.
Spent Solvent If used as a non-halogenated solvent and disposed of.F003 [8]

Disposal Workflow: A Step-by-Step Protocol

Adherence to a strict, documented workflow is critical for ensuring safety and compliance. The following protocol outlines the necessary steps from the point of generation to final disposal. Drain disposal of this compound is strictly prohibited.[2][9]

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containerization & Storage cluster_dispose Phase 3: Final Disposal gen Waste Generation 5-(4-Methoxyphenyl)-2-methylpentan-2-ol assess Hazard Assessment Treat as Flammable & Potentially Toxic Hazardous Waste gen->assess ppe Wear Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) assess->ppe segregate Segregate as Non-Halogenated Organic Liquid Waste ppe->segregate container Transfer to Designated Waste Container (Chemically Compatible, Leak-Proof) segregate->container no_drain DO NOT Pour Down Drain segregate->no_drain labeling Label Container Accurately - "Hazardous Waste" - Full Chemical Name - Accumulation Start Date container->labeling storage Store in Satellite Accumulation Area (SAA) - Away from heat/ignition - Secondary Containment labeling->storage ehs_contact Arrange Pickup Contact institution's Environmental Health & Safety (EHS) office storage->ehs_contact disposal Disposal by Licensed Contractor (Cradle-to-Grave Documentation) ehs_contact->disposal

Caption: Disposal workflow for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.

Protocol Details:
  • Personal Protective Equipment (PPE): Before handling waste, always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[10]

  • Waste Segregation: At the point of generation, collect waste 5-(4-Methoxyphenyl)-2-methylpentan-2-ol in a dedicated waste stream for non-halogenated organic solvents.[11] Do not mix with incompatible waste types such as acids, bases, or oxidizers to prevent dangerous reactions.[12][13]

  • Containerization:

    • Use only containers that are chemically compatible with the waste. Borosilicate glass or appropriate plastic containers are preferred.[4][14]

    • Ensure the container has a tightly fitting cap and is kept closed at all times except when waste is being added.[10]

    • The container must be in good condition, free of leaks or residues on the exterior.

  • Labeling: The waste container must be clearly labeled.[14] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "5-(4-Methoxyphenyl)-2-methylpentan-2-ol."

    • The date when waste was first added to the container (the accumulation start date).

  • On-Site Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The SAA should be in a well-ventilated area, away from heat, open flames, sparks, or other sources of ignition.[15]

    • Utilize secondary containment (such as a spill tray) to mitigate potential leaks.[11]

  • Final Disposal:

    • Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated protocol.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Disposal must be handled by a licensed hazardous waste management company, which will ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[16]

Regulatory Compliance and Documentation

All hazardous waste generation, storage, and disposal is regulated by the U.S. Environmental Protection Agency (EPA) under RCRA.[5] This framework establishes a "cradle-to-grave" responsibility for the waste generator. Maintaining accurate records of waste generation and disposal is a legal requirement and a cornerstone of a robust laboratory safety program.

By following the protocol outlined in this guide, your laboratory will be in compliance with best practices and regulatory requirements for managing uncharacterized chemical waste. The conservative approach of treating 5-(4-Methoxyphenyl)-2-methylpentan-2-ol as a flammable and potentially toxic hazardous material ensures the protection of laboratory personnel, the community, and the environment.

References

  • Best Practices for Managing Labor
  • Management of Waste - Prudent Practices in the Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania.
  • Disposal of chemical wastes - RiskAssess.
  • How to Dispose of Liquor and Den
  • Waste, Chemical, and Cleanup Enforcement | US EPA.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • SAFETY D
  • 4 - Safety d
  • How to dispose of alcohol: A guide for businesses | Shapiro.
  • Hazardous waste in the United St
  • SAFETY D
  • Chemical Waste Disposal Guidelines.
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research.
  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol - PubChem.
  • SAFETY D
  • EPA HAZARDOUS WASTE CODES.
  • Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.